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  • Product: 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine
  • CAS: 1015846-18-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis and Characterization of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Abstract: The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with diverse therapeutic activities.[1][2][3] This guide provides an in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with diverse therapeutic activities.[1][2][3] This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of a specific derivative, 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. We delve into the causal-mechanistic logic behind the chosen synthetic strategy, a regioselective cyclocondensation reaction, and present a self-validating protocol for its execution and purification. Furthermore, a detailed workflow for structural elucidation using modern analytical techniques—including NMR, IR, and Mass Spectrometry—is provided. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to this important class of heterocyclic compounds.

The Pharmacological Significance of the Pyrazole Scaffold

The five-membered aromatic ring containing two adjacent nitrogen atoms, known as pyrazole, is a privileged scaffold in drug discovery.[4] Its structural versatility and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of FDA-approved drugs. Notable examples include the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB, highlighting the scaffold's therapeutic relevance across different disease areas.[1][2] Pyrazole derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5][6] The target molecule of this guide, 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, combines the pyrazole core with a methoxyphenyl group, a common feature in bioactive molecules that can influence pharmacokinetic and pharmacodynamic properties. This guide provides the necessary technical framework for its synthesis and definitive structural confirmation.

Synthetic Strategy and Mechanistic Rationale

The synthesis of substituted 5-aminopyrazoles is most effectively achieved through the cyclocondensation of a hydrazine derivative with a β-ketonitrile or a related 1,3-dielectrophilic species.[7][8] This approach offers a convergent and often high-yielding route to the pyrazole core.

Retrosynthetic Analysis

Our strategy involves a single-step cyclocondensation. The target molecule is disconnected at the N1-C5 and N2-C3 bonds of the pyrazole ring. This retrosynthetic step reveals two key starting materials: methylhydrazine and 2-acetyl-2-(4-methoxyphenyl)acetonitrile . The latter is a β-ketonitrile that incorporates the required C3-methyl and 4-aryl substituents.

G Target 4-(4-Methoxyphenyl)-1,3-dimethyl- 1H-pyrazol-5-amine Disconnect Cyclocondensation (N1-C5, N2-C3 bond formation) Target->Disconnect Precursors Methylhydrazine 2-acetyl-2-(4-methoxyphenyl)acetonitrile Disconnect->Precursors G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Charge flask with β-ketonitrile (1.0 eq) and Ethanol B Add Glacial Acetic Acid (catalytic) A->B C Add Methylhydrazine (1.1 eq) dropwise B->C D Heat mixture to reflux (e.g., 80°C) C->D E Monitor reaction by TLC (approx. 4-6 hours) D->E F Cool to RT, remove solvent in vacuo E->F G Redissolve in Ethyl Acetate F->G H Wash with NaHCO3(aq) and brine G->H I Dry over Na2SO4, filter, concentrate H->I J Purify by column chromatography I->J G Start Purified Solid Product NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Start->NMR MS Mass Spectrometry (EI/ESI) Start->MS IR FT-IR Spectroscopy Start->IR MP Melting Point Analysis Start->MP End Structure Confirmed & Purity Assessed NMR->End MS->End IR->End MP->End

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Exploratory

A Senior Application Scientist's Guide to the Physicochemical Properties of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as the core scaffold in numerous approved drugs due to its...

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as the core scaffold in numerous approved drugs due to its versatile biological activities and favorable chemical properties.[1][2][3] Compounds built on this five-membered heterocycle have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, and analgesic properties.[2][3] This guide focuses on a specific derivative, 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, a molecule of interest for discovery programs. As a Senior Application Scientist, my objective is not merely to present data, but to provide a comprehensive framework for its physicochemical characterization. Understanding these fundamental properties is a prerequisite for advancing any compound from a hit to a viable lead, as they directly govern its absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines the key properties, provides robust protocols for their experimental determination, and discusses their implications in the context of drug development.

Compound Identification and Core Structure

Accurate identification is the foundation of all subsequent research. The subject of this guide is 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. Its core structure features a 1,3-dimethyl-5-aminopyrazole ring substituted at the 4-position with a 4-methoxyphenyl group. This combination of a basic amine, a lipophilic aryl ether, and the pyrazole core creates a unique physicochemical profile.

IdentifierValueSource
IUPAC Name 4-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine-
CAS Number 1015846-18-0[4]
Molecular Formula C₁₂H₁₅N₃O[4][5]
Molecular Weight 217.27 g/mol [4][5]
Canonical SMILES CN1N=C(C(=C1N)C2=CC=C(C=C2)OC)C[4]

Pivotal Physicochemical Properties: A Drug Discovery Perspective

The journey of a drug from administration to its target is dictated by its physicochemical properties. For 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, a thorough understanding of solubility, lipophilicity, and ionization is critical. While specific experimental data for this compound is not widely published, we can infer its likely characteristics based on its structure and provide a roadmap for its empirical determination.

Aqueous Solubility (Log S)

Scientific Context: Solubility is a measure of the maximum concentration of a compound that can dissolve in a solvent. In drug discovery, aqueous solubility at physiological pH (typically 7.4) is a critical determinant of bioavailability.[6] Poor solubility can lead to low absorption from the gastrointestinal tract, necessitating higher doses or more complex formulations.

Expected Profile: The molecule possesses both hydrophilic (the 5-amino group, pyrazole nitrogens) and lipophilic (methoxyphenyl group, dimethylpyrazole core) regions. Its solubility is expected to be moderate but highly pH-dependent due to the basicity of the 5-amino group. In acidic environments (e.g., the stomach), protonation of the amine would form a more soluble salt.[7]

Experimental Determination: A thermodynamic solubility assay is the gold standard. A recommended protocol is provided in Section 4.1.

Lipophilicity (LogP / LogD)

Scientific Context: Lipophilicity, the "greasiness" of a molecule, governs its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolism by cytochrome P450 enzymes. It is typically measured as the partition coefficient (LogP) between octanol and water for the neutral species.[8] The distribution coefficient (LogD) is the effective lipophilicity at a specific pH, accounting for both ionized and unionized forms.[8]

Expected Profile: The presence of the 4-methoxyphenyl ring and the methylated pyrazole core suggests the compound is significantly lipophilic. The predicted LogP for the structurally similar analogue 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine is in the range of 2.0-2.5, indicating good membrane permeability but also a potential risk for non-specific binding if too high. The methoxy group on our target compound will likely increase this value slightly. Since the molecule is basic, its LogD₇.₄ will be lower than its LogP, as a fraction of the compound will be protonated and more water-soluble at this pH.

Experimental Determination: The shake-flask method is a reliable, albeit low-throughput, method for LogP determination. A protocol is detailed in Section 4.2.

Ionization Constant (pKa)

Scientific Context: The pKa is the pH at which a molecule is 50% ionized.[9] For a basic compound like this one, the pKa dictates the charge state across the physiological pH range. The primary basic center is the 5-amino group. The pyrazole ring itself contains two nitrogen atoms with distinct properties: one "pyrrole-like" and one "pyridine-like," which can also influence the overall basicity.[2] Knowing the pKa is essential for predicting solubility, absorption, and receptor interaction, as the charged state dramatically affects these properties.

Expected Profile: The 5-amino group on the pyrazole ring is the most probable site of protonation. Aromatic amines typically have pKa values in the 4-5 range. The electron-donating nature of the pyrazole ring may slightly increase this value. Experimental measurement is crucial for building an accurate LogD profile and understanding its behavior in different biological compartments.

Experimental Determination: Potentiometric titration is a highly accurate method for pKa determination.[10] A general protocol is outlined in Section 4.3.

Summary of Key Physicochemical Parameters
ParameterDescriptionPredicted/Expected ValueImportance in Drug Development
Melting Point (°C) Temperature of solid-to-liquid phase transition.Expected to be a crystalline solid >100°C. (Analogue melts at 124°C[11])Purity assessment, stability, formulation (e.g., for solid dosage forms).
Aqueous Solubility Max concentration in aqueous media.Moderate, pH-dependent. Higher solubility at lower pH.Bioavailability, dose determination, formulation.
LogP Octanol-water partition coefficient (neutral).~2.0 - 2.8Membrane permeability, protein binding, metabolic clearance, toxicity.
pKa Acid dissociation constant.~4.5 - 6.0 (for the conjugate acid of the 5-amino group).Solubility profile, absorption site (stomach vs. intestine), target binding.
LogD at pH 7.4 Effective lipophilicity at physiological pH.< LogP (Expected ~1.5 - 2.5)In vivo distribution, brain penetration, overall ADME profile.

Spectroscopic Profile for Structural Verification

Confirming the identity and purity of a compound is non-negotiable. Spectroscopic methods provide a molecular fingerprint.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for:

    • Methoxy Protons (-OCH₃): A sharp singlet around 3.8-3.9 ppm.[12]

    • N-Methyl Protons (N-CH₃): Two distinct singlets, likely in the 3.5-4.0 ppm range.

    • C-Methyl Protons (C-CH₃): A singlet in the 2.2-2.5 ppm range.[13]

    • Aromatic Protons: Two doublets for the AA'BB' system of the 4-methoxyphenyl ring, typically around 6.9-7.0 ppm and 7.2-7.4 ppm.

    • Amine Protons (-NH₂): A broad singlet that may be exchangeable with D₂O. Its chemical shift can vary significantly depending on solvent and concentration.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. Key expected signals include the methyl carbons (10-40 ppm), the methoxy carbon (~55 ppm), aromatic carbons (114-160 ppm), and the pyrazole ring carbons (some of which can be significantly shielded or deshielded).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a strong protonated molecular ion [M+H]⁺ at m/z 218.27. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include:

    • N-H Stretch: Two characteristic sharp peaks for the primary amine in the 3300-3500 cm⁻¹ region.

    • C-H Stretch: Aromatic and aliphatic signals just above and below 3000 cm⁻¹, respectively.

    • C=C and C=N Stretch: Aromatic and pyrazole ring vibrations in the 1450-1650 cm⁻¹ region.

    • C-O Stretch: A strong band for the aryl ether around 1250 cm⁻¹.

Experimental Protocols for Physicochemical Characterization

The following sections provide standardized, field-proven methodologies for determining the key parameters discussed above.

Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for characterizing a novel research compound.

G cluster_input Input cluster_analysis Data Integration & Analysis Compound Test Compound (4-(4-Methoxyphenyl)-1,3-dimethyl- 1H-pyrazol-5-amine) Solubility Thermodynamic Solubility Assay Compound->Solubility pKa Potentiometric pKa Titration Compound->pKa LogP Shake-Flask LogP Measurement Compound->LogP Profile Comprehensive Physicochemical Profile Solubility->Profile LogD Calculate LogD from LogP and pKa pKa->LogD pKa->Profile LogP->LogD LogP->Profile LogD->Profile

Caption: High-level workflow for physicochemical characterization.

Protocol: Thermodynamic Aqueous Solubility

This method determines the equilibrium solubility of a compound, which is the most relevant measure for biopharmaceutical applications.[14]

Methodology:

  • Preparation: Prepare a series of vials containing a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Compound Addition: Add an excess amount of the solid test compound to each vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours.

    • Rationale: This extended incubation time ensures that the system reaches thermodynamic equilibrium between the dissolved and solid states.[14]

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant from each vial.

    • Scientist's Note: Avoid disturbing the solid pellet. Filtration may be used as an alternative, but be cautious of potential compound adsorption to the filter material.[15]

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) and analyze the concentration using a calibrated HPLC-UV or LC-MS/MS method against a standard curve.

  • Calculation: The average concentration from replicate vials represents the thermodynamic solubility.

G start Add Excess Solid to PBS (pH 7.4) step1 Equilibrate (24-48h shaking at constant T) start->step1 step2 Phase Separation (Centrifugation) step1->step2 step3 Collect Supernatant step2->step3 step4 Quantify Concentration (HPLC or LC-MS/MS) step3->step4 end Report Solubility (e.g., in µg/mL or µM) step4->end

Caption: Workflow for Thermodynamic Solubility Assay.

Protocol: Shake-Flask LogP Determination

This classic method directly measures the partitioning of a compound between n-octanol and water.[8]

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. Use the corresponding aqueous and organic phases for the experiment.

    • Rationale: Pre-saturation prevents volume changes during the experiment, ensuring an accurate final ratio.

  • Compound Addition: Prepare a stock solution of the compound in the organic phase (n-octanol). Add a known volume of this stock to a vial containing a known volume of the aqueous phase (typically a 1:1 ratio).

  • Partitioning: Shake the vial vigorously for 1-3 hours to facilitate partitioning. Subsequently, let the vial stand or centrifuge it gently to allow for complete separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV), using appropriate standard curves for each matrix.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

G start Prepare Pre-saturated Octanol and Water step1 Add Compound to Mixture (Octanol + Water) start->step1 step2 Shake Vigorously (1-3 hours) step1->step2 step3 Separate Layers (Centrifugation) step2->step3 step4 Sample Both Phases step3->step4 step5 Measure Concentration in Each Phase (C_oct, C_wat) step4->step5 end Calculate: LogP = log(C_oct / C_wat) step5->end

Caption: Workflow for Shake-Flask LogP Determination.

Protocol: Potentiometric pKa Determination

This technique involves titrating a solution of the compound with an acid or base and monitoring the pH.

Methodology:

  • Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure initial solubility.

  • Titration Setup: Use an automated titrator equipped with a sensitive pH electrode calibrated with standard buffers.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (HCl). The titrator adds small, precise volumes of the titrant and records the corresponding pH value after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The inflection point(s) in the resulting titration curve correspond to the pKa value(s) of the molecule. Specialized software is used to calculate the precise pKa from the curve's derivative.

    • Scientist's Note: For a basic compound, titrating with an acid will yield the pKa of the conjugate acid (pKaH), which is the value of interest.

Conclusion

4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is a compound with structural features that make it an interesting candidate for drug discovery programs. Its physicochemical profile is predicted to be a balance of moderate, pH-dependent solubility and significant lipophilicity. This balance is often a hallmark of orally bioavailable drugs, but it requires careful empirical validation. The basicity conferred by the 5-amino group is a critical handle that governs its behavior in different physiological environments. The experimental protocols detailed in this guide provide a clear and robust path for researchers to fully characterize this molecule, enabling data-driven decisions in the optimization of this or any related chemical series. A thorough understanding of these foundational properties is the first and most critical step in translating a promising molecule into a potential therapeutic.

References

  • MDPI. (n.d.). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). 4-[3,4-Dimethyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • SpringerLink. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. Available at: [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]

  • PubChem. (n.d.). N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • PubMed. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. Available at: [Link]

  • eScholarship.org. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Chemchart. (n.d.). 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine (3654-22-6). Available at: [Link]

  • ResearchGate. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. Available at: [Link]

  • Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Available at: [Link]

  • Wiley Online Library. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine (CAS 1015846-18-0)

A Core Scaffold for Modern Drug Discovery Authored by: Your Senior Application Scientist This guide provides a comprehensive technical overview of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, a heterocyclic amine...

Author: BenchChem Technical Support Team. Date: January 2026

A Core Scaffold for Modern Drug Discovery

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, a heterocyclic amine with significant potential in medicinal chemistry and drug development. We will delve into its chemical architecture, plausible synthetic routes, and its prospective applications, all grounded in established scientific principles.

Molecular Architecture and Physicochemical Properties

4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine belongs to the 5-aminopyrazole class of compounds, which are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] The core of this molecule is a five-membered pyrazole ring, a stable aromatic heterocycle containing two adjacent nitrogen atoms.

The specific substitution pattern of this compound is key to its potential utility:

  • 1,3-Dimethylation: The two methyl groups on the pyrazole ring at positions 1 and 3 enhance lipophilicity and can influence the molecule's metabolic stability and binding orientation within a target protein.

  • 4-(4-Methoxyphenyl) Group: The methoxyphenyl substituent at the 4-position is a common feature in many biologically active compounds. The methoxy group can act as a hydrogen bond acceptor and its presence can significantly impact the electronic properties of the aromatic system, influencing target engagement.

  • 5-Amino Group: The primary amine at the 5-position is a crucial functional handle. It can act as a hydrogen bond donor and a nucleophile, making it a key site for further chemical modifications to build libraries of related compounds for structure-activity relationship (SAR) studies.[2]

Physicochemical Data Summary:

PropertyValueSource
CAS Number 1015846-18-0[3]
Molecular Formula C₁₂H₁₅N₃O[3]
Molecular Weight 217.27 g/mol [3]
Appearance Predicted to be a solid-
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols.-

Synthetic Strategy: A Proposed Protocol

Proposed Retrosynthetic Analysis:

Retrosynthesis Target 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine Intermediates β-Ketonitrile + Methylhydrazine Target->Intermediates Cyclocondensation StartingMaterials 4-Methoxyphenylacetonitrile + Ethyl Acetate + Methylhydrazine Intermediates->StartingMaterials Claisen Condensation

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of the β-Ketonitrile Intermediate (2-(4-methoxyphenyl)-3-oxobutanenitrile)

This step involves a Claisen condensation between 4-methoxyphenylacetonitrile and ethyl acetate.

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenylacetonitrile dropwise at 0°C.

  • After the addition is complete, add ethyl acetate dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the base.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketonitrile.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclocondensation to form 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

This is the key cyclization step to form the pyrazole ring.

  • Dissolve the purified β-ketonitrile from Step 1 in a suitable solvent such as ethanol or acetic acid.

  • Add a slight excess of methylhydrazine to the solution.

  • Reflux the reaction mixture for 4-6 hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to afford the pure 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

Workflow for the Proposed Synthesis:

Synthesis_Workflow cluster_step1 Step 1: β-Ketonitrile Synthesis cluster_step2 Step 2: Pyrazole Formation A 4-Methoxyphenylacetonitrile D Claisen Condensation A->D B Ethyl Acetate B->D C Sodium Ethoxide C->D Base E 2-(4-methoxyphenyl)-3-oxobutanenitrile D->E G Cyclocondensation E->G F Methylhydrazine F->G H 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine G->H

Caption: Proposed two-step synthesis workflow.

Predicted Analytical Characterization

While experimental data for this specific compound is not publicly available, we can predict the expected spectral data based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20d, J ≈ 8.8 Hz2HAr-H (ortho to OMe)
~ 6.90d, J ≈ 8.8 Hz2HAr-H (meta to OMe)
~ 3.85s3H-OCH₃
~ 3.60s3HN-CH₃
~ 3.50br s2H-NH₂
~ 2.20s3HC-CH₃

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

  • Aromatic Carbons: δ 158-160 (C-OMe), 114-130 ppm

  • Pyrazole Ring Carbons: δ 140-155 (C3, C5), ~105 (C4)

  • Methyl Carbons: δ ~55 (-OCH₃), ~35 (N-CH₃), ~12 (C-CH₃)

Predicted Infrared (IR) Spectrum:

  • N-H stretching: ~3300-3400 cm⁻¹ (characteristic of the primary amine)

  • C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹

  • C=C and C=N stretching (aromatic and pyrazole ring): ~1500-1620 cm⁻¹

  • C-O stretching (ether): ~1250 cm⁻¹

Predicted Mass Spectrum (Electron Impact - EI):

  • Molecular Ion (M⁺): m/z = 217

  • Key Fragmentation Patterns: Loss of methyl groups, fragmentation of the methoxyphenyl ring.

Potential Applications in Drug Discovery and Research

The pyrazole scaffold is a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities such as anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[4][5] The structural motifs present in 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine suggest several promising avenues for research and development.

Potential Therapeutic Areas:

  • Oncology: Many pyrazole derivatives have been investigated as inhibitors of various kinases, which are often dysregulated in cancer. The 5-amino group can be functionalized to introduce moieties that target the ATP-binding site of kinases.

  • Inflammation and Pain: Pyrazole-containing compounds, such as celecoxib, are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2). The diaryl substitution pattern, although not directly present, can be mimicked through further derivatization, making this scaffold a potential starting point for novel anti-inflammatory agents.

  • Neuroscience: The pyrazole core is present in compounds that modulate receptors in the central nervous system. The lipophilic nature of the target molecule could facilitate its entry into the CNS, making it a candidate for exploring treatments for neurological disorders.

Role as a Chemical Probe and Building Block:

Beyond its potential as a therapeutic agent itself, 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is an invaluable building block for combinatorial chemistry and fragment-based drug discovery. The reactive amine allows for the straightforward synthesis of large libraries of compounds, which can be screened against a multitude of biological targets to identify novel hits.

Signaling Pathway Interaction Diagram:

Signaling_Pathway cluster_drug 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine cluster_cellular_response Cellular Response Drug Pyrazole Derivative Kinase Protein Kinase (e.g., CDK, MAPK) Drug->Kinase Inhibition COX2 Cyclooxygenase-2 (COX-2) Drug->COX2 Inhibition GPCR G-Protein Coupled Receptor Drug->GPCR Modulation Proliferation Cell Proliferation Kinase->Proliferation Regulates Inflammation Inflammation COX2->Inflammation Mediates NeuronalSignaling Neuronal Signaling GPCR->NeuronalSignaling Regulates

Caption: Potential interactions with key signaling pathways.

Conclusion and Future Directions

4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine represents a molecule of significant interest for researchers in the fields of organic synthesis, medicinal chemistry, and pharmacology. Its straightforward, albeit proposed, synthesis and the presence of a versatile amino functional group make it an attractive scaffold for the development of novel bioactive compounds. Further research is warranted to experimentally validate the proposed synthetic route, fully characterize the compound, and explore its biological activity profile in various disease models. The insights gained from such studies could pave the way for the discovery of next-generation therapeutics.

References

  • Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. (2021). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (2024). MDPI. [Link]

  • Synthesis and Initial Characterization of a Reversible, Selective 18F-Labeled Radiotracer for Human Butyrylcholinesterase. (2021). Molecular Imaging and Biology. [Link]

  • Synthesis and Characterization of Octacyano-Fe-Phthalocyanine. (2023). Nanomaterials. [Link]

  • 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. PubChem. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2020). MDPI. [Link]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Overview on Biological Activities of Pyrazole Derivatives. (2022). Materials Horizons: From Nature to Nanomaterials. [Link]

  • Current status of pyrazole and its biological activities. (2016). Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Understanding the Synthesis Applications of 1,3-Dimethyl-1H-pyrazol-5-amine. (2025). Autech Industry Co.,Limited. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules. [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Introduction For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical overview of the spectroscopic methodologies for the characterization of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine . This compound belongs to the pyrazole class of heterocycles, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1]

Molecular Structure and Key Features

The structure of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine incorporates several key features that will be interrogated by various spectroscopic techniques:

  • A Substituted Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms and two methyl substituents.

  • A 4-Methoxyphenyl Group: An aromatic ring with a methoxy substituent, which will exhibit characteristic signals.

  • An Amino Group: A primary amine at the 5-position of the pyrazole ring, which is a key functional group.

A thorough spectroscopic analysis is essential to confirm the connectivity of these fragments and to ensure the isomeric purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, both ¹H and ¹³C NMR will provide critical information about its atomic framework.

Experimental Protocol: NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts; DMSO-d₆ is often a good choice for compounds with amine protons, as it can slow down proton exchange.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Expected ¹H NMR Data

The following table outlines the predicted ¹H NMR chemical shifts (δ) for 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, based on the analysis of similar structures.[2]

Assignment Expected δ (ppm) Multiplicity Integration Notes
N-CH₃ (1-position)3.6 - 3.8Singlet3HThe chemical shift is influenced by the nitrogen atom.
C-CH₃ (3-position)2.2 - 2.4Singlet3HTypically appears in the upfield region for a methyl on an aromatic ring.
O-CH₃3.8 - 3.9Singlet3HCharacteristic chemical shift for a methoxy group on an aromatic ring.
NH₂4.5 - 5.5Broad Singlet2HThe chemical shift can be variable and concentration-dependent. May exchange with D₂O.
Ar-H (ortho to OCH₃)6.9 - 7.1Doublet2HProtons on the methoxyphenyl ring.
Ar-H (meta to OCH₃)7.2 - 7.4Doublet2HProtons on the methoxyphenyl ring.
Expected ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are summarized below.

Assignment Expected δ (ppm) Notes
C-CH₃ (3-position)10 - 15
N-CH₃ (1-position)35 - 40
O-CH₃55 - 56A characteristic and reliable signal.
C4 (Pyrazole)110 - 115
Ar-C (ortho to OCH₃)114 - 116
Ar-C (meta to OCH₃)128 - 130
Ar-C (ipso to Pyrazole)125 - 130
C3 (Pyrazole)145 - 150
C5 (Pyrazole)150 - 155
Ar-C (ipso to OCH₃)158 - 160

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable technique for verifying the molecular weight of a compound and assessing its purity.

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight and assess the purity of the synthesized compound.

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) analyzer).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • LC Separation:

    • Column: A C18 reversed-phase column is a common choice.

    • Mobile Phase: A gradient elution is typically employed, for example, starting with a higher proportion of water (with 0.1% formic acid) and increasing the proportion of an organic solvent like acetonitrile (with 0.1% formic acid).

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm) in addition to the mass spectrometer.

  • MS Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for aminopyrazoles, as the amino group and pyrazole nitrogens can be readily protonated.

    • Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

Expected LC-MS Data
  • Molecular Formula: C₁₂H₁₆N₄O

  • Molecular Weight: 232.28 g/mol

  • Expected Ion: The primary ion observed in positive mode ESI-MS would be the protonated molecule [M+H]⁺ at m/z 233.14 .

The HPLC chromatogram should ideally show a single major peak, indicating the purity of the compound. The retention time is dependent on the specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC)

While LC-MS provides purity assessment, a dedicated HPLC method with UV detection is often developed for quantitative analysis and quality control.

Experimental Protocol: HPLC Analysis

Objective: To develop a robust method for assessing the purity and quantifying the compound.

Instrumentation: A standard HPLC system with a UV-Vis detector.

Methodology:

  • Method Development:

    • Column Selection: A C18 column is a good starting point.

    • Mobile Phase Optimization: An isocratic or gradient method using a mixture of a buffered aqueous phase (e.g., phosphate buffer or water with formic acid) and an organic modifier (acetonitrile or methanol) should be developed to achieve good peak shape and resolution from any impurities.

    • Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) of the compound by acquiring a UV spectrum. This wavelength should then be used for detection to ensure maximum sensitivity.

  • Analysis:

    • Inject a known concentration of the sample.

    • Record the chromatogram and determine the retention time and peak area of the main component.

    • Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Visualizing the Analytical Workflow

The following diagrams illustrate the workflows for the spectroscopic analysis of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve in Deuterated Solvent H1_NMR ¹H NMR Acquisition Prep->H1_NMR C13_NMR ¹³C NMR Acquisition Prep->C13_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing Analysis Structure Elucidation Processing->Analysis

Caption: NMR analysis workflow from sample preparation to structural elucidation.

LCMS_HPLC_Workflow cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_detection Detection cluster_data Data Analysis SamplePrep Prepare Dilute Solution Injection Inject Sample SamplePrep->Injection Separation Reversed-Phase Separation (C18) Injection->Separation UV_Det UV Detection Separation->UV_Det MS_Det Mass Spectrometry (ESI+) Separation->MS_Det Purity Purity Assessment UV_Det->Purity MW_Confirm Molecular Weight Confirmation MS_Det->MW_Confirm

Caption: Combined LC-MS and HPLC workflow for purity and molecular weight determination.

Conclusion

The structural confirmation of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine relies on a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides the detailed atomic connectivity, while LC-MS confirms the molecular weight and initial purity. A dedicated HPLC method is crucial for robust quality control. By following the detailed protocols and understanding the expected data outlined in this guide, researchers can confidently characterize this and similar pyrazole derivatives, ensuring the scientific integrity of their work in drug discovery and development.

References

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. [Link]

  • 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

  • Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Semantic Scholar. [Link]

  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. [Link]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. PMC - PubMed Central. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • 3-methyl-5-pyrazolones as Labeling Reagents Used in LC-DAD-ESI-MS-MS Analysis of Neutral Aldoses and Uronic Acids. ResearchGate. [Link]

  • Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. ResearchGate. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH. [Link]

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Foundational

The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Substituted Pyrazole Derivatives Introduction: The Enduring Significance of the Pyrazole Ring The pyrazole nucleus, a five-membered aromatic heterocycle contain...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Substituted Pyrazole Derivatives

Introduction: The Enduring Significance of the Pyrazole Ring

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents. Marketed drugs containing the pyrazole core, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant (though later withdrawn), underscore the clinical relevance of this heterocyclic system.[2][3] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired biological effects.[4] This guide provides a comprehensive technical overview of the major biological activities of substituted pyrazole derivatives, focusing on their anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. We will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols for the evaluation of these compounds, offering a valuable resource for researchers and drug development professionals.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and cancer.[5] Pyrazole derivatives have emerged as a significant class of anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[6]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of many pyrazole derivatives are attributed to their selective inhibition of COX-2.[6] Both COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[7] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is induced during inflammation.[6] The selective inhibition of COX-2 by certain pyrazole derivatives, such as celecoxib, allows for anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6][8] The diaryl-substituted pyrazole structure of celecoxib, with its sulfonamide side chain, fits into a hydrophilic side pocket of the COX-2 active site, contributing to its selectivity.[9][10]

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalysis Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins conversion Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation promotes Pyrazole_Derivative Substituted Pyrazole (e.g., Celecoxib) Pyrazole_Derivative->COX2 selective inhibition

Caption: COX-2 pathway and pyrazole inhibition.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is commonly evaluated using in vivo models like the carrageenan-induced paw edema assay and in vitro enzyme inhibition assays.

Compound Class/DerivativeAssayModel/TargetActivity/EfficacyReference
Pyrazolone DerivativesCarrageenan-induced paw edemaRat80-90% inhibition[2]
Pyrazole Benzamides (e.g., 5e)Carrageenan-induced paw edemaRat61.26% inhibition at 2h[11]
Pyrazole-incorporated 1,2-diazanaphthalene (e.g., 13)Carrageenan-induced paw edemaRat79.23% inhibition[12]
Carboxyphenylhydrazone Derivative (N9)Carrageenan-induced paw edemaRatRelative activity to celecoxib: 1.08[13]
Pyrazole Derivative 1In vitro COX inhibitionCOX-1/COX-2IC50: 15.2 µM (COX-1), 0.05 µM (COX-2)[14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines a standard procedure for evaluating the acute anti-inflammatory activity of substituted pyrazole derivatives.

1. Animal Preparation and Acclimatization:

  • Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2 °C, 12h light/dark cycle) with free access to food and water.[11]

2. Dosing and Administration:

  • Animals are fasted overnight before the experiment.

  • The test pyrazole derivative is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally or intraperitoneally at a predetermined dose.[2]

  • A control group receives the vehicle alone, and a positive control group receives a standard anti-inflammatory drug like indomethacin or diclofenac.[2][11]

3. Induction of Inflammation:

  • Thirty minutes to one hour after drug administration, acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline into the right hind paw of each rat.[5][15]

4. Measurement of Paw Edema:

  • Paw volume is measured immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.[14]

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Workflow: In Vivo Anti-inflammatory Screening

AntiInflammatory_Workflow Start Start: Acclimatized Rats Dosing Administer Pyrazole Derivative, Vehicle (Control), or Standard Drug (Positive Control) Start->Dosing Induction Inject Carrageenan into Hind Paw Dosing->Induction Measurement Measure Paw Volume at Timed Intervals Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis End End: Assess Anti-inflammatory Efficacy Analysis->End

Caption: Workflow for carrageenan-induced paw edema assay.

Anticancer Activity: Targeting Key Oncogenic Pathways

The pyrazole scaffold is a prominent feature in numerous anticancer agents, targeting various key proteins involved in tumor growth and proliferation.[16][17]

Mechanism of Action: Inhibition of Tyrosine Kinases

A primary mechanism of anticancer activity for many pyrazole derivatives is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[15][18] EGFR is a transmembrane protein that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[19] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Pyrazole-based inhibitors can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and subsequent downstream signaling.[19][20]

Signaling Pathway: EGFR-Mediated Cancer Cell Proliferation

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT->Transcription Proliferation Cell Proliferation, Survival, Metastasis Transcription->Proliferation Pyrazole_Derivative Pyrazole-based EGFR Inhibitor Pyrazole_Derivative->EGFR inhibition

Caption: EGFR signaling and pyrazole derivative inhibition.

Quantitative Assessment of Anticancer Activity

The anticancer efficacy of pyrazole derivatives is typically determined by their cytotoxicity against various cancer cell lines, with IC50 values being a key metric.

Compound Class/DerivativeCancer Cell LineTargetIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine (16)MDA-MB-468 (Breast)EGFR0.034[10]
Indeno[1,2-c]pyrazole (4)A549 (Lung)EGFR17.58[15]
Fused Pyrazole (9)-EGFR/VEGFR-20.21 (EGFR)[18]
Pyrazoline (18h)HL-60 (Leukemia)VEGFR-28.99[21]
Thiazole-Pyrazoline (7c)MCF-7 (Breast)-<100 µg/mL[22]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (5)MCF-7 (Breast)CDK28.03[5]
Benzimidazole linked pyrazole (10)A549 (Lung)EGFR2.2[23]
Pyrazole carbaldehyde (43)MCF7 (Breast)PI3 Kinase0.25[24]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[25][26]

1. Cell Culture and Seeding:

  • Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a predetermined density and incubated overnight to allow for attachment.[25]

2. Compound Treatment:

  • The test pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in culture medium.[25]

  • The culture medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).[21][25]

3. MTT Addition and Incubation:

  • After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[26]

4. Solubilization and Absorbance Measurement:

  • The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).[26]

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).[26]

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Activity: A Broad Spectrum of Action

Substituted pyrazoles have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them a promising class of antimicrobial agents.[16][27]

Mechanism of Action

The precise mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation and can vary depending on the specific substitutions. However, it is believed that their lipophilicity, which can be modulated by substituents like halogens, plays a crucial role in their ability to penetrate microbial cell membranes.[16] Once inside the cell, they may interfere with essential cellular processes.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound Class/DerivativeMicroorganismMIC (mg/mL or µg/mL)Reference
Pyrazole Derivative (4e)Streptococcus pneumoniae0.0156 mg/mL[27]
Pyrazoline (9)Staphylococcus aureus (MDR)4 µg/mL[28]
Hydrazone (21a)Staphylococcus aureus62.5-125 µg/mL[25]
Hydrazone (21a)Aspergillus niger2.9-7.8 µg/mL[25]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol details a standard method for determining the MIC of pyrazole derivatives against bacterial strains.[29][30]

1. Preparation of Inoculum:

  • A pure culture of the test bacterium is grown overnight on an appropriate agar medium.

  • A bacterial suspension is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard.[31]

2. Preparation of Microtiter Plates:

  • The pyrazole derivative is serially diluted in a suitable broth medium in a 96-well microtiter plate.[29]

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized bacterial suspension.[31]

  • The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[29]

4. Determination of MIC:

  • After incubation, the wells are visually inspected for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[29]

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several pyrazole derivatives have shown promising anticonvulsant properties in preclinical studies.[32][33]

Mechanism of Action: Allosteric Modulation of GABAa Receptors

While the exact mechanisms can vary, some pyrazole derivatives are thought to exert their anticonvulsant effects by modulating the function of γ-aminobutyric acid type A (GABAa) receptors.[9][34] GABAa receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.[35] Pyrazole derivatives can act as positive allosteric modulators, binding to a site on the receptor distinct from the GABA binding site and enhancing the receptor's response to GABA, leading to increased chloride ion influx and neuronal hyperpolarization, thus reducing neuronal excitability.[9][29]

Logical Relationship: Pyrazole Modulation of GABAa Receptor

GABAA_Modulation GABA GABA GABAA_Receptor GABAa Receptor (Chloride Channel) GABA->GABAA_Receptor binds to Chloride_Influx Increased Chloride (Cl-) Influx GABAA_Receptor->Chloride_Influx opens GABAA_Receptor->Chloride_Influx enhances effect of GABA Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Pyrazole_Derivative Pyrazole Derivative (Positive Allosteric Modulator) Pyrazole_Derivative->GABAA_Receptor binds to allosteric site

Caption: Pyrazole modulation of GABAa receptor function.

Quantitative Assessment of Anticonvulsant Activity

The anticonvulsant potential of pyrazole derivatives is often assessed in rodent models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure tests, with the ED50 (median effective dose) being a key parameter.

Compound Class/DerivativeSeizure ModelAnimal ModelED50 (mg/kg)Reference
Pyrazolone (11b, 11a, 11d)PTZ-induced seizuresMice-[36]
2-Pyrazoline (3n)MESMice46.1[37]
2-Pyrazoline (3q)MESMice64.3[37]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

This protocol is a standard method for evaluating the efficacy of compounds against generalized tonic-clonic seizures.

1. Animal Preparation:

  • Male Swiss albino mice are used for the study.

  • The test pyrazole derivative is administered at various doses, typically intraperitoneally.

2. Induction of Seizures:

  • At the time of peak effect of the test compound, a maximal seizure is induced via corneal electrodes using an electrical stimulus (e.g., 50 mA for 0.2 seconds).[32]

3. Observation and Evaluation:

  • The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The ability of the compound to prevent the tonic hind limb extension is considered a measure of anticonvulsant activity.

4. Determination of ED50:

  • The ED50, the dose required to protect 50% of the animals from the tonic hind limb extension, is calculated using appropriate statistical methods.

Current Status and Future Prospects

The pyrazole scaffold continues to be a highly productive area of research in drug discovery. A significant number of pyrazole-containing drugs have been approved by the FDA in recent years for a variety of indications, including various cancers and hereditary angioedema.[38][39] Notable recent approvals include asciminib (2021) for chronic myeloid leukemia and berotralstat (2020) for hereditary angioedema.[38][39] The development pipeline for pyrazole-based drugs remains robust, with numerous compounds in various phases of clinical trials. The ongoing exploration of novel substitution patterns and the synthesis of hybrid molecules incorporating the pyrazole nucleus promise to yield new therapeutic agents with improved efficacy and safety profiles. The continued investigation into the diverse biological activities of substituted pyrazole derivatives will undoubtedly lead to new breakthroughs in the treatment of a wide range of human diseases.

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Exploratory

The Discovery of Aminopyrazole Compounds as Kinase Inhibitors: A Technical Guide for Drug Development Professionals

Abstract The aminopyrazole scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility and efficacy across a range of therapeutic targets. This technical guide provides a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aminopyrazole scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility and efficacy across a range of therapeutic targets. This technical guide provides an in-depth review of the discovery and development of aminopyrazole-based compounds, with a specific focus on their evolution as potent and selective Janus kinase (JAK) inhibitors. We will explore the historical context of their discovery, from initial high-throughput screening hits to the rational design of clinically successful drugs. Key synthetic methodologies, detailed structure-activity relationships (SAR), and the critical aspects of their mechanism of action will be elucidated. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support the ongoing innovation in this important class of therapeutic agents.

Introduction: The Convergence of a Privileged Scaffold and a Critical Target

The trajectory of modern drug discovery is often characterized by the convergence of a versatile chemical scaffold with a high-value biological target. The story of aminopyrazole-based Janus kinase (JAK) inhibitors is a prime example of this synergy.

The Aminopyrazole Scaffold: A Foundation for Potent Kinase Inhibition

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has long been recognized for its broad spectrum of biological activities.[1] The introduction of an amino group to this core structure gives rise to aminopyrazoles, a class of compounds that has proven to be an exceptionally fruitful framework in drug discovery.[2] The aminopyrazole moiety can establish critical hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, mimicking the adenine portion of ATP. This ability to serve as a bioisostere for adenine has positioned the aminopyrazole as a key pharmacophore in the design of kinase inhibitors.[3][4]

The Janus Kinase (JAK) Family: Gatekeepers of Cytokine Signaling

The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are central players in cytokine signaling.[2][5] They act as intracellular transducers for a vast array of cytokines, growth factors, and hormones, regulating critical cellular processes such as immunity, inflammation, cell proliferation, and hematopoiesis.[1][6] The signaling cascade, known as the JAK-STAT pathway, provides a direct route for extracellular signals to influence gene transcription in the nucleus.[5] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases, myeloproliferative neoplasms, and cancers, making the JAKs highly attractive therapeutic targets.[7][8]

The Genesis of Aminopyrazole-Based JAK Inhibitors

The journey to clinically approved aminopyrazole-based JAK inhibitors began with the need for potent and selective immunosuppressive agents. The discovery of Tofacitinib (formerly CP-690,550) by Pfizer is a landmark case study in this field.

From High-Throughput Screening to a Pyrrolo[2,3-d]pyrimidine Core

Initial efforts to identify novel JAK inhibitors involved high-throughput screening (HTS) of large compound libraries. This led to the identification of a pyrrolo[2,3-d]pyrimidine scaffold as a promising starting point.[9] This core structure, a deazapurine analog, demonstrated the ability to bind to the ATP-binding site of JAKs. The initial lead compound, while showing activity, required significant optimization to improve potency, selectivity, and pharmacokinetic properties.[10]

Rational Design and the Rise of Tofacitinib

The development of Tofacitinib was a testament to the power of structure-based drug design and iterative medicinal chemistry.[9] The core pyrrolo[2,3-d]pyrimidine was maintained for its crucial hinge-binding interactions, while modifications to the piperidine substituent were systematically explored to enhance potency and selectivity. This led to the discovery that a 3-amino-4-methylpiperidine moiety provided a significant boost in activity. The final compound, Tofacitinib, emerged as a potent inhibitor of JAK1, JAK2, and JAK3, and was the first JAK inhibitor to be approved for the treatment of rheumatoid arthritis.[11][12]

Key Synthetic Strategies

The synthesis of aminopyrazole-based JAK inhibitors often involves the construction of a complex heterocyclic core coupled with a functionalized side chain. The synthesis of Tofacitinib provides a representative example of the synthetic challenges and solutions in this class of compounds.

Construction of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine core is a common feature in many JAK inhibitors. Its synthesis typically starts from commercially available materials and involves the sequential construction of the fused ring system.

Asymmetric Synthesis of the Piperidine Side Chain

A critical challenge in the synthesis of Tofacitinib is the stereoselective introduction of the substituents on the piperidine ring. Various strategies, including dynamic kinetic resolution and asymmetric reductive amination, have been developed to achieve this with high enantiomeric excess.[5]

Detailed Protocol: Asymmetric Synthesis of a Key Tofacitinib Intermediate

The following protocol outlines a general approach for the asymmetric synthesis of a key chiral amine intermediate for Tofacitinib, based on a dynamic kinetic resolution-reductive amination strategy.[5]

Step 1: Imine Formation

  • To a reaction vessel, add the starting ketone (1 equivalent).

  • Add methylamine (10 equivalents, as a 33 wt% solution in ethanol) neat.

  • Stir the mixture at room temperature for 5 hours. The reaction can be monitored by GC-MS for the conversion of the ketone to the corresponding imine.

  • Once the reaction is complete, the crude imine can be used directly in the next step without purification.

Step 2: Asymmetric Reductive Amination

  • In a separate vessel, prepare the catalyst by dissolving an iridium precursor and a chiral phosphine ligand (e.g., BiPheP) in a suitable solvent under an inert atmosphere.

  • Transfer the crude imine from Step 1 to a high-pressure reactor.

  • Add the prepared catalyst solution to the reactor.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the reaction mixture to the specified temperature and stir for the required duration.

  • Monitor the reaction for the conversion of the imine to the desired chiral amine.

  • Upon completion, carefully vent the reactor and quench the reaction.

  • The product can be purified by column chromatography or crystallization to yield the desired chiral amine intermediate with high enantiomeric excess.

Structure-Activity Relationship (SAR) and Lead Optimization

The optimization of aminopyrazole-based JAK inhibitors has been driven by extensive SAR studies. These studies have elucidated the key structural features required for potent and selective inhibition of the JAK isoforms.

The Hinge-Binding Motif

The aminopyrazole or a related nitrogen-containing heterocycle (like the pyrrolo[2,3-d]pyrimidine in Tofacitinib) is crucial for anchoring the inhibitor to the hinge region of the JAK ATP-binding site. The nitrogen atoms of this motif form key hydrogen bonds with the backbone amide of a leucine residue and the backbone carbonyl of a glutamate residue in the hinge.[8]

Probing the Ribose and Phosphate Pockets

Substituents on the aminopyrazole core can be directed towards the ribose and phosphate-binding pockets of the ATP-binding site to enhance potency and selectivity. For instance, in the case of 4-amino-(1H)-pyrazole derivatives, modifications at the R1 position were found to have a significant impact on JAK inhibition.[8]

Achieving Selectivity

Achieving selectivity among the highly homologous JAK isoforms is a major challenge. Subtle differences in the ATP-binding pockets of the different JAKs can be exploited to design selective inhibitors. For example, Baricitinib achieves its selectivity for JAK1 and JAK2 over JAK3 by exploiting specific amino acid differences in the binding site.[10][13]

SAR Summary of 4-Amino-(1H)-pyrazole Derivatives as JAK Inhibitors
CompoundR1 SubstituentJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
3a Phenyl---[8]
3f 4-Fluorophenyl3.42.23.5[8]
11b 7H-Pyrrolo[2,3-d]pyrimidin-4-yl---[8]

Note: Specific IC50 values for all compounds against all JAK isoforms were not available in the cited source. The table highlights key compounds from the study.

Mechanism of Action and In Vitro Characterization

Aminopyrazole-based JAK inhibitors are ATP-competitive inhibitors. They bind to the ATP-binding site of the JAK kinase domain, preventing the phosphorylation of STAT proteins and thereby blocking the downstream signaling cascade.

Binding Mode in the JAK ATP Pocket

X-ray crystallography studies have revealed the detailed binding mode of aminopyrazole-based inhibitors in the JAK active site. The aminopyrazole core forms the crucial hydrogen bonds with the hinge region, while the substituents on the core occupy adjacent hydrophobic and hydrophilic pockets.[3][4]

In Vitro Kinase Assays

The potency and selectivity of JAK inhibitors are typically determined using in vitro kinase assays. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a purified JAK enzyme.[14][15]

Detailed Protocol: A Representative In Vitro JAK1 Kinase Assay

The following is a generalized protocol for an in vitro JAK1 kinase assay using a luminescence-based method to detect ADP formation.[1]

Materials:

  • Purified recombinant JAK1 enzyme

  • Substrate peptide

  • ATP

  • Test compound (inhibitor)

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well low-volume plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells).

    • Add 2 µL of a solution containing the JAK1 enzyme in kinase reaction buffer.

    • Add 2 µL of a solution containing the substrate peptide and ATP in kinase reaction buffer.

  • Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

JAK-STAT Signaling Pathway and Point of Inhibition

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerizes Nucleus Nucleus STAT_active->Nucleus Translocates Gene_Transcription Gene Transcription STAT_active->Gene_Transcription Binds to DNA DNA DNA Inhibitor Aminopyrazole JAK Inhibitor Inhibitor->JAK Inhibits ATP Binding

Caption: The JAK-STAT signaling pathway and the inhibitory action of aminopyrazole compounds.

General Synthetic Workflow for Aminopyrazole-Based JAK Inhibitors

Synthetic_Workflow Start1 Starting Material 1 (e.g., Pyrazole Precursor) Intermediate1 Aminopyrazole Core Synthesis Start1->Intermediate1 Start2 Starting Material 2 (e.g., Side Chain Precursor) Intermediate2 Side Chain Functionalization Start2->Intermediate2 Coupling Coupling Reaction Intermediate1->Coupling Intermediate2->Coupling Final_Product Final Aminopyrazole JAK Inhibitor Coupling->Final_Product Purification Purification and Characterization Final_Product->Purification

Caption: A generalized workflow for the synthesis of aminopyrazole-based JAK inhibitors.

In Vitro Kinase Assay Workflow

Kinase_Assay_Workflow Preparation Prepare Reagents: Enzyme, Substrate, ATP, and Inhibitor Dilutions Reaction Set up Kinase Reaction in 384-well Plate Preparation->Reaction Incubation1 Incubate at Room Temp (e.g., 60 min) Reaction->Incubation1 Stop_Deplete Stop Reaction & Deplete ATP Incubation1->Stop_Deplete Incubation2 Incubate at Room Temp (40 min) Stop_Deplete->Incubation2 Signal_Generation Generate Luminescent Signal Incubation2->Signal_Generation Incubation3 Incubate at Room Temp (30 min) Signal_Generation->Incubation3 Readout Measure Luminescence Incubation3->Readout Analysis Data Analysis: Calculate % Inhibition and IC50 Readout->Analysis

Caption: Workflow for a typical in vitro luminescence-based JAK kinase inhibition assay.

Future Directions and Conclusion

The discovery and development of aminopyrazole-based JAK inhibitors represent a significant advancement in the treatment of autoimmune diseases and cancer. The success of drugs like Tofacitinib, Ruxolitinib, and Baricitinib has validated the therapeutic potential of targeting the JAK-STAT pathway. Future research in this area will likely focus on the development of more selective inhibitors with improved safety profiles. The exploration of novel aminopyrazole analogs and the application of advanced drug design strategies will continue to drive innovation in this exciting field. This guide has provided a comprehensive overview of the key technical aspects of the discovery of aminopyrazole compounds as JAK inhibitors, with the aim of supporting the efforts of researchers and scientists in this domain.

References

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Foundational

Structure elucidation of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

<Technical Guide: Structure Elucidation of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine Introduction Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide...

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide: Structure Elucidation of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The precise determination of their molecular structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[1] This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical reasoning employed in the complete structure elucidation of a novel pyrazole derivative, 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to explain the causal links behind experimental choices, ensuring a self-validating and authoritative approach to structural confirmation.

Proposed Molecular Structure

The logical workflow of structure elucidation begins with a hypothesized structure, which is then rigorously tested and confirmed through a battery of analytical techniques.[2] The target molecule, 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, is proposed to have the following structure:

Caption: Proposed structure of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

I. Synthesis and Purification

The foundation of accurate structure elucidation is a pure sample. The synthesis of aminopyrazoles can be achieved through various methods, often involving the cyclization of a hydrazine with a suitable precursor. For the target molecule, a plausible synthetic route involves the reaction of methylhydrazine with 4-methoxybenzoylacetonitrile.[3]

Experimental Protocol: Synthesis

A general procedure for the synthesis of similar pyrazole derivatives involves the condensation of a β-diketone or a related compound with a hydrazine.[4][5]

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of 4-methoxybenzoylacetonitrile and 1.0 mmol of methylhydrazine in a suitable solvent such as ethanol.

  • Catalysis: Add a catalytic amount of a suitable acid or base to facilitate the reaction.

  • Reaction Conditions: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a crucial technique for assessing the purity of the synthesized compound.[6]

  • Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent compatible with the mobile phase.

  • Column: Employ a reversed-phase C18 column.

  • Mobile Phase: Use a gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the compound exhibits strong absorbance.

  • Analysis: A single sharp peak indicates a high degree of purity.

II. Spectroscopic and Spectrometric Analysis

The core of structure elucidation lies in the synergistic interpretation of data from various spectroscopic and spectrometric techniques.[2][7]

A. Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound.[8]

Rationale

High-resolution mass spectrometry (HR-MS) is employed to determine the accurate mass of the molecular ion, which in turn allows for the calculation of the molecular formula. The fragmentation pattern observed in the mass spectrum can provide clues about the structural motifs present in the molecule.[8][9]

Experimental Protocol: HR-MS (ESI)
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via electrospray ionization (ESI).

  • Ionization Mode: Acquire data in both positive and negative ionization modes to ensure the detection of the molecular ion.

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., Orbitrap or TOF) to measure the mass-to-charge ratio (m/z) with high accuracy.

Data Presentation: Mass Spectrometry
ParameterObserved ValueCalculated Value (for C13H15N3O)
[M+H]+ 230.1345230.1342
Interpretation

The observed m/z for the protonated molecule ([M+H]+) is in excellent agreement with the calculated value for the molecular formula C13H15N3O, confirming the elemental composition of the target compound.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[7]

Rationale

The presence of an amine (N-H), aromatic rings (C=C and C-H), and an ether (C-O) linkage in the proposed structure will give rise to distinct absorption bands in the IR spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm-1.

Data Presentation: IR Spectroscopy
Wavenumber (cm-1)IntensityAssignment
3400-3300Medium, SharpN-H stretching (primary amine)[10][11]
3030WeakAromatic C-H stretching[11]
2950-2850MediumAliphatic C-H stretching
1620MediumN-H bending (primary amine)[10]
1500-1600MediumAromatic C=C stretching[11]
1250StrongAryl C-O stretching (asymmetric)
1030MediumAryl C-O stretching (symmetric)
Interpretation

The IR spectrum confirms the presence of a primary amine (N-H stretches and bend), an aromatic system, and an aryl ether linkage, consistent with the proposed structure. The aliphatic C-H stretches correspond to the methyl groups.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[6][12] A combination of 1D (1H and 13C) and 2D NMR experiments is essential for unambiguous structure determination.[13]

Rationale
  • 1H NMR: Provides information on the number of different types of protons, their chemical environment, their multiplicity (spin-spin coupling), and their relative numbers (integration).

  • 13C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Establishes connectivity between atoms. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Data Acquisition: Acquire 1H, 13C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Presentation: 1H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.20d, J = 8.8 Hz2HH-2', H-6' (Aromatic)
6.90d, J = 8.8 Hz2HH-3', H-5' (Aromatic)
3.85s3HOCH3
3.70s3HN1-CH3
3.50br s2HNH2
2.20s3HC3-CH3
Data Presentation: 13C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
158.5C-4'
150.0C-5
145.0C-3
130.0C-2', C-6'
125.0C-1'
114.0C-3', C-5'
105.0C-4
55.5OCH3
35.0N1-CH3
12.0C3-CH3
Interpretation and 2D NMR Correlations

Sources

Exploratory

Mechanism of action for pyrazole derivatives in biological systems

An In-Depth Technical Guide to the Mechanism of Action for Pyrazole Derivatives in Biological Systems Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Modern Drug Discovery The pyrazole, a five-membered het...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action for Pyrazole Derivatives in Biological Systems

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Modern Drug Discovery

The pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and metabolic stability have established it as a "privileged scaffold," a molecular framework that can be readily modified to interact with a wide array of biological targets.[3][4][5] This inherent adaptability has led to the development of numerous blockbuster drugs across diverse therapeutic areas, from anti-inflammatory agents to treatments for erectile dysfunction and cancer.[1][2][6][7]

This guide provides a comprehensive technical exploration of the core mechanisms through which pyrazole derivatives exert their pharmacological effects. Moving beyond a simple catalog of activities, we will dissect the causal relationships between molecular structure and biological function, detailing the key interactions that underpin their therapeutic utility. We will explore their roles as potent enzyme inhibitors and nuanced receptor modulators, providing field-proven experimental frameworks for their characterization and validation.

Part 1: Enzyme Inhibition as a Dominant Mechanism of Action

A primary mode of action for many clinically significant pyrazole derivatives is the targeted inhibition of key enzymes. The pyrazole ring and its substituents are adept at forming specific hydrogen bonds, hydrophobic interactions, and coordinate bonds within the active sites of enzymes, leading to potent and often highly selective inhibition.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

Causality Behind Selective Inhibition: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[8][9] COX-1 is constitutively expressed and plays a crucial role in protecting the gastric mucosa and maintaining platelet function.[10] In contrast, COX-2 is typically induced at sites of inflammation.[9][10] The therapeutic rationale for selective COX-2 inhibitors is to suppress the inflammatory cascade while sparing the protective functions of COX-1, thereby reducing the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[9]

Key Example: Celecoxib (Celebrex®): Celecoxib is a diaryl-substituted pyrazole that exemplifies this mechanism.[11] Its structure allows for the polar sulfonamide side chain to bind to a distinct hydrophilic side pocket present in the COX-2 active site, an area that is sterically hindered in the COX-1 isoform.[8][10] This specific interaction confers its high selectivity, making it approximately 10-20 times more selective for COX-2 over COX-1.[10] This binding prevents arachidonic acid from accessing the enzyme's catalytic site, thus blocking the synthesis of prostaglandins and exerting potent anti-inflammatory, analgesic, and antipyretic effects.[11][12]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Prostaglandin Synthases COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin Synthases PGH2_1 Prostaglandin H2 COX1->PGH2_1 Prostaglandin Synthases PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandin Synthases Prostaglandins_1 Physiological Prostaglandins PGH2_1->Prostaglandins_1 Prostaglandin Synthases Prostaglandins_2 Inflammatory Prostaglandins PGH2_2->Prostaglandins_2 Prostaglandin Synthases GI Protection,\nPlatelet Aggregation GI Protection, Platelet Aggregation Prostaglandins_1->GI Protection,\nPlatelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins_2->Inflammation, Pain, Fever Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition PDE5_Pathway cluster_cell Corpus Cavernosum Smooth Muscle Cell NO Nitric Oxide (NO) (from nerve endings) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PDE5 PDE-5 cGMP->PDE5 Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP Inactive 5'-GMP PDE5->GMP Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil inhibits PDE-5, increasing cGMP and promoting vasodilation.

Modulation of Protein Kinase Activity

Causality Behind Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. [13]Pyrazole derivatives have been developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). [13][14]By blocking the ATP-binding site of these kinases, they can halt the cell cycle, inhibit tumor growth, and prevent angiogenesis. [15][16] Examples of Pyrazole-based Kinase Inhibitors:

  • CDK Inhibition: Certain pyrazole derivatives show significant inhibition against CDK2, arresting the cell cycle and preventing cancer cell proliferation. [14][17]* EGFR/VEGFR-2 Inhibition: Dual inhibitors targeting both EGFR and VEGFR-2 have been synthesized, demonstrating potent cytotoxicity against cancer cell lines like HepG2. [13]* PI3K Inhibition: Pyrazole carbaldehyde derivatives have been identified as potent inhibitors of PI3 kinase, showing excellent cytotoxicity against breast cancer cells (MCF7). [13]

Kinase_Screening_Workflow cluster_workflow Kinase Inhibitor Discovery Workflow A 1. Pyrazole Compound Library B 2. High-Throughput Screening (HTS) (Biochemical Kinase Assay) A->B C 3. Hit Identification (Potency & Selectivity) B->C D 4. Cell-Based Assays (Proliferation, Apoptosis) C->D E 5. Lead Optimization (SAR Studies) D->E F 6. In Vivo Efficacy Studies (Xenograft Models) E->F

Caption: A typical workflow for discovering and validating kinase-inhibiting pyrazoles.

Part 2: Receptor Modulation as a Key Mechanism

Beyond interacting with enzyme active sites, pyrazole derivatives are highly effective at modulating the function of cell surface receptors, particularly G-protein coupled receptors (GPCRs). They can act as antagonists, inverse agonists, or agonists, thereby altering cellular signaling in response to endogenous ligands.

Antagonism and Inverse Agonism at Cannabinoid Receptor 1 (CB1)

Causality Behind Receptor Modulation: The endocannabinoid system, particularly the CB1 receptor, is a key regulator of appetite, energy balance, and mood. [18][19]CB1 receptors are densely expressed in the brain and peripheral organs involved in metabolism. [20][21]Activation of CB1 receptors by endocannabinoids like anandamide promotes food intake and fat storage. [18]Therefore, blocking these receptors with an antagonist or inverse agonist was hypothesized to reduce appetite and produce weight loss. [19][20] Key Example: Rimonabant (Acomplia®): Rimonabant is a 1,5-diarylpyrazole designed as a selective CB1 receptor antagonist/inverse agonist. [20][22]It binds to the CB1 receptor, blocking its activation by endocannabinoids. [18]As an inverse agonist, it may also reduce the receptor's basal level of signaling activity. [23]This blockade of CB1 signaling in the hypothalamus and other brain regions reduces appetite and the rewarding effects of food. [20][21]Additionally, action on peripheral CB1 receptors in adipose tissue can decrease fat storage. [20][21]While effective for weight loss, Rimonabant was withdrawn from the market due to adverse psychiatric side effects, highlighting the complex role of the endocannabinoid system. [24]

CB1_Pathway cluster_synapse Synaptic Terminal Endocannabinoid Endocannabinoid (e.g., Anandamide) CB1_Receptor CB1 Receptor Endocannabinoid->CB1_Receptor Activates G_Protein Gi/o Protein CB1_Receptor->G_Protein Couples to AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Appetite ↑ Appetite ↑ Lipogenesis cAMP->Appetite Rimonabant Rimonabant Rimonabant->CB1_Receptor Blocks

Caption: Rimonabant blocks the CB1 receptor, inhibiting endocannabinoid signaling.

This protocol determines the binding affinity (Ki) of a test compound for cannabinoid receptors, a critical step in validating its action.

  • Membrane Preparation:

    • Prepare cell membrane homogenates from cells expressing human CB1 or CB2 receptors (e.g., CHO-hCB1 cells) or from mouse brain tissue (for CB1) and spleen (for CB2). [24]

  • Binding Reaction:

    • In assay tubes, combine the membrane preparation with a known concentration of a high-affinity radioligand (e.g., [3H]-CP 55,940).

    • Add varying concentrations of the unlabeled test pyrazole compound (the "competitor").

    • Include a "total binding" control (radioligand + membranes) and a "non-specific binding" control (radioligand + membranes + a high concentration of a known unlabeled ligand, e.g., WIN 55,212-2).

    • Incubate at 30°C for 60-90 minutes to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (one-site competition model) to determine the IC50 value.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CompoundCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB2/CB1)Reference
Rimonabant (SR141716A)1.8480~267[25]
NESS03274.255.713.26[24]
Compound 4018 (hCB1)36 (hCB2)2[26]

Conclusion and Future Outlook

The pyrazole scaffold is a testament to the power of rational drug design. Its ability to be tailored for high-affinity interactions with a multitude of biological targets, from enzyme active sites to receptor binding pockets, ensures its continued prominence in drug discovery. [4]The primary mechanisms of action—enzyme inhibition and receptor modulation—are well-established, with drugs like Celecoxib, Sildenafil, and Rimonabant serving as canonical examples.

Future research will likely focus on developing pyrazole derivatives with even greater selectivity and novel multi-target profiles, particularly in oncology and immunology. [22][33]As our understanding of complex signaling networks deepens, the versatility of the pyrazole nucleus will undoubtedly be leveraged to create next-generation therapeutics with enhanced efficacy and improved safety profiles. [5][34]

References

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  • El-Sayed, M. A. A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - PubMed Central.
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Sources

Foundational

The Pyrazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Ascendancy of the Pyrazole Moiety The landscape of medicinal chemistry is in a perpetual state of evolution, d...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Pyrazole Moiety

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic profiles. Within this dynamic environment, certain chemical scaffolds emerge as "privileged structures" due to their remarkable ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a testament to this concept.[1][2] Its unique physicochemical properties and synthetic tractability have cemented its role as a cornerstone in the design and development of numerous clinically successful drugs.[3][4] This guide provides a comprehensive exploration of the pyrazole core, from its fundamental structural attributes to its profound impact on contemporary drug discovery.

The significance of the pyrazole scaffold is underscored by the growing number of pyrazole-containing drugs approved by regulatory bodies such as the U.S. Food and Drug Administration (FDA), with a notable surge in approvals in the last decade.[3][4] These medicines span a wide spectrum of therapeutic areas, including inflammation, oncology, infectious diseases, and cardiovascular disorders, highlighting the versatility of this heterocyclic system.[5]

I. Structural and Physicochemical Properties: The Foundation of Versatility

The pyrazole ring's utility in medicinal chemistry is deeply rooted in its distinct electronic and structural features. Understanding these properties is paramount to appreciating its role as a versatile pharmacophore and a valuable bioisostere.

A. The Pyrazole Core: A Unique Aromatic System

Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[6] The N-1 nitrogen is pyrrole-like, with its lone pair of electrons participating in the aromatic sextet, while the N-2 nitrogen is pyridine-like, with its lone pair residing in an sp2 hybrid orbital in the plane of the ring, making it basic and available for hydrogen bonding.[2][3] This arrangement results in a unique electronic distribution that influences its reactivity and intermolecular interactions.

The aromaticity of pyrazole is intermediate among other aromatic heterocycles.[3] It is a colorless solid with a melting point of 70°C, a characteristic attributed to intermolecular hydrogen bonding.[1]

B. Physicochemical Attributes for Drug Design

Several key physicochemical properties make the pyrazole ring an attractive component in drug design:

  • Lipophilicity and Solubility: The pyrazole core generally exhibits lower lipophilicity compared to a benzene ring, which can lead to improved aqueous solubility and more favorable pharmacokinetic profiles.[3][6] For instance, the calculated log P (ClogP) of pyrazole is significantly lower than that of benzene.[3]

  • Hydrogen Bonding Capability: The presence of both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2) allows for specific and robust interactions with biological targets such as enzymes and receptors.[3]

  • Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, contributing to improved in vivo stability and duration of action for pyrazole-containing drugs.[4]

  • Tautomerism: Unsymmetrically substituted pyrazoles can exist as a mixture of two tautomers, which can influence their interaction with biological targets and their synthetic accessibility.[3][6]

C. Pyrazole as a Bioisostere

A critical application of the pyrazole moiety in drug design is its role as a bioisostere, a chemical substituent that can be interchanged with another to produce a compound with similar biological properties. Pyrazole can serve as a bioisostere for:

  • Arenes (e.g., Benzene): Replacing a phenyl ring with a pyrazole can enhance potency and improve physicochemical properties like solubility.[3][6]

  • Other Heterocycles: Pyrazole can be a suitable replacement for other five-membered heterocycles, sometimes leading to an increased spectrum of activity.[4]

  • Phenol: The pyrazole ring can act as a more lipophilic and metabolically stable bioisostere for a phenol group.[6]

The successful application of bioisosteric replacement is exemplified in the development of various therapeutic agents where the pyrazole core was introduced to optimize pharmacological activity.[7][8]

II. Synthetic Methodologies: Accessing Chemical Diversity

The widespread use of pyrazoles in medicinal chemistry is facilitated by a rich and well-established portfolio of synthetic methods. These strategies allow for the efficient and regioselective construction of diverse pyrazole derivatives.

A. Classical Synthesis: The Knorr Pyrazole Synthesis

The most traditional and widely employed method for pyrazole synthesis is the Knorr synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[9][10] This versatile reaction allows for the introduction of various substituents at different positions of the pyrazole ring.

B. Modern Synthetic Approaches

In addition to classical methods, a range of modern synthetic techniques have been developed to enhance the efficiency, selectivity, and environmental friendliness of pyrazole synthesis:

  • Reaction of Hydrazines with α,β-Unsaturated Carbonyl Compounds: Substituted pyrazoles can be readily formed from the reaction of hydrazine salts with α,β-unsaturated aldehydes or ketones.[9][11]

  • 1,3-Dipolar Cycloaddition: The 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes provides a powerful route to pyrazole and pyrazoline derivatives, respectively.[12]

  • Multi-component Reactions: These reactions, where three or more reactants combine in a single step, offer a highly efficient means of generating complex pyrazole structures from simple starting materials.[13]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in pyrazole synthesis.[13]

The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole core and the availability of starting materials.

Representative Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

The following protocol describes a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole via the condensation of an α,β-unsaturated ketone with a hydrazine derivative.[12]

Step 1: Synthesis of the α,β-Unsaturated Ketone (Chalcone)

  • To a stirred solution of an appropriate acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature.

  • The reaction mixture is stirred for several hours until the formation of a precipitate is observed.

  • The solid product is collected by filtration, washed with cold ethanol, and dried to afford the chalcone.

Step 2: Cyclocondensation to Form the Pyrazoline

  • A mixture of the synthesized chalcone (1.0 eq) and a substituted hydrazine hydrochloride (1.1 eq) in glacial acetic acid is refluxed for 6-8 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

Step 3: Oxidation to the Pyrazole

  • The intermediate pyrazoline can be oxidized in situ or isolated and then oxidized using a suitable oxidizing agent (e.g., iodine in the presence of a base) to yield the corresponding 1,3,5-trisubstituted pyrazole.[9]

  • The final product is purified by recrystallization or column chromatography.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Acetophenone Acetophenone Chalcone α,β-Unsaturated Ketone (Chalcone) Acetophenone->Chalcone Base (e.g., NaOH) Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Hydrazine Substituted Hydrazine Pyrazoline Pyrazoline Hydrazine->Pyrazoline Chalcone->Pyrazoline Acid (e.g., Acetic Acid) Pyrazole 1,3,5-Trisubstituted Pyrazole Pyrazoline->Pyrazole Oxidation

Caption: General synthetic scheme for a 1,3,5-trisubstituted pyrazole.

III. The Pyrazole Core in Action: A Survey of Medicinal Applications

The versatility of the pyrazole scaffold is best illustrated by the wide range of biological activities exhibited by its derivatives. Numerous pyrazole-containing drugs have reached the market and are used to treat a variety of diseases.[3][4]

A. Anti-inflammatory Agents: The COX-2 Inhibitors

Perhaps the most well-known application of the pyrazole core is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib (Celebrex®), a diaryl-substituted pyrazole, was a blockbuster drug for the treatment of arthritis and pain.[14][15] The pyrazole ring in these compounds plays a crucial role in orienting the substituents for optimal binding to the COX-2 active site.[3]

B. Anticancer Therapeutics: Targeting Kinases

The pyrazole scaffold is a prominent feature in many kinase inhibitors used in cancer therapy. The metabolic stability and ability to form key hydrogen bonds make it an ideal core for designing potent and selective inhibitors.[4]

  • Crizotinib (Xalkori®): An anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor for the treatment of non-small cell lung cancer (NSCLC).[4][15]

  • Zanubrutinib (Brukinsa®): A Bruton's tyrosine kinase (BTK) inhibitor used for various B-cell malignancies.[4]

C. Antiviral and Antibacterial Agents

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents. Several compounds are in development or have been approved for treating viral and bacterial infections.[13][16]

D. Central Nervous System (CNS) Active Agents

The pyrazole core is also present in drugs that act on the central nervous system. Rimonabant, a cannabinoid receptor 1 (CB1) antagonist, was developed as an anti-obesity agent.[9][17] Although it was later withdrawn from the market due to side effects, the structure-activity relationship (SAR) studies of rimonabant and its analogs have provided valuable insights for the design of other CNS-active compounds.[18][19][20]

E. Cardiovascular and Other Therapeutic Areas

The applications of pyrazoles extend to cardiovascular diseases, with drugs like Sildenafil (Viagra®), a phosphodiesterase-5 (PDE5) inhibitor, containing a fused pyrazole-pyrimidine core.[3][4] Pyrazole derivatives are also being investigated for their potential as antidiabetic, antidepressant, and anticonvulsant agents.[2][21][16]

Table 1: Selected FDA-Approved Drugs Containing a Pyrazole Core
Drug Name (Brand Name)Therapeutic AreaMechanism of Action
Celecoxib (Celebrex®)Anti-inflammatorySelective COX-2 Inhibitor[14][15]
Crizotinib (Xalkori®)Oncology (NSCLC)ALK and ROS1 Inhibitor[4][15]
Zanubrutinib (Brukinsa®)Oncology (B-cell malignancies)BTK Inhibitor[4]
Sildenafil (Viagra®)Erectile Dysfunction, PAHPDE5 Inhibitor[3][4]
Apixaban (Eliquis®)AnticoagulantFactor Xa Inhibitor[4]
Ruxolitinib (Jakafi®)MyelofibrosisJAK1/JAK2 Inhibitor[4]

IV. Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity

The biological activity of pyrazole derivatives can be significantly modulated by the nature and position of substituents on the pyrazole ring. Understanding the structure-activity relationships (SAR) is crucial for rational drug design and optimization.

For example, in the case of pyrazole-based cannabinoid receptor antagonists, SAR studies have revealed that:

  • A para-substituted phenyl ring at the 5-position is important for potent activity.[18]

  • A carboxamido group at the 3-position is a key interaction point.[18]

  • A 2,4-dichlorophenyl substituent at the 1-position enhances binding affinity.[18]

SAR cluster_substituents Substituent Positions & Effects Pyrazole_Core Pyrazole Core R1 R1 (N1-position) - Influences binding affinity - Modulates pharmacokinetics Pyrazole_Core->R1 Substitution at N1 R3 R3 (C3-position) - Key for target interaction - Often a hydrogen bond acceptor/donor Pyrazole_Core->R3 Substitution at C3 R4 R4 (C4-position) - Can modulate selectivity - Affects overall conformation Pyrazole_Core->R4 Substitution at C4 R5 R5 (C5-position) - Crucial for potency - Often a bulky lipophilic group Pyrazole_Core->R5 Substitution at C5

Caption: Key positions for substitution on the pyrazole ring and their general influence on SAR.

These insights guide medicinal chemists in designing new analogs with improved potency, selectivity, and pharmacokinetic properties. The ability to systematically modify the pyrazole core and its substituents is a key reason for its continued success in drug discovery.

V. Future Perspectives and Conclusion

The pyrazole scaffold has firmly established itself as a privileged structure in medicinal chemistry, with a proven track record in the development of successful drugs across a multitude of therapeutic areas.[4] Its unique combination of physicochemical properties, synthetic accessibility, and diverse biological activities ensures its continued relevance in the future of drug discovery.

Future research will likely focus on:

  • The development of novel and more efficient synthetic methodologies for accessing new chemical space around the pyrazole core.

  • The exploration of pyrazole derivatives for novel biological targets.

  • The use of computational methods to guide the design of pyrazole-based ligands with enhanced potency and selectivity.

  • The investigation of fused pyrazole systems to create more rigid and conformationally constrained analogs.[15]

References

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: )
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: )
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL: )
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: )
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (URL: )
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Public
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL: )
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - Sci-Hub. (URL: )
  • Recently reported biological activities of pyrazole compounds - PubMed. (URL: )
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: )
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: )
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Pyrazoles in Drug Discovery - PharmaBlock. (URL: )
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. (URL: )
  • Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022) - PubMed. (URL: )
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Biological Activities of Some Pyrazole Deriv
  • (PDF)
  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed. (URL: )
  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Public
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: )
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Pyrazole: An Important Core in Many Marketed and Clinical Drugs - ResearchG
  • Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed. (URL: )
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Some examples of pyrazole based commercial drugs and bioactive molecules.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (URL: )
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (URL: )

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Protocols & Analytical Methods

Method

Application Note: A Streamlined One-Pot Synthesis of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine for Drug Discovery

Introduction Pyrazoles represent a cornerstone of heterocyclic chemistry, with their derivatives exhibiting a broad spectrum of biological activities that have led to their incorporation into numerous pharmaceutical agen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazoles represent a cornerstone of heterocyclic chemistry, with their derivatives exhibiting a broad spectrum of biological activities that have led to their incorporation into numerous pharmaceutical agents. The 5-aminopyrazole scaffold, in particular, is a privileged structure in medicinal chemistry, serving as a versatile intermediate for the synthesis of more complex bioactive molecules. This application note provides a detailed, one-pot protocol for the synthesis of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, a compound of interest for researchers in drug development. The described method is designed for efficiency, ease of execution, and high yield, making it suitable for laboratory-scale synthesis and analogue generation in a research setting.

Reaction Principle: The Knorr Pyrazole Synthesis and Thorpe-Ziegler Condensation

The synthesis of the pyrazole ring system is classically achieved through the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] This robust reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

In this protocol, we adapt this principle for a one-pot synthesis. The key starting materials are (4-methoxyphenyl)hydrazine, which provides the N1-aryl substituent, and a reactive precursor that generates the 1,3-dimethyl-5-aminopyrazole core in situ. A plausible and efficient precursor for this is 2-cyano-N-methylacetamide. The reaction likely proceeds through an initial Thorpe-Ziegler type condensation of the 2-cyano-N-methylacetamide, followed by cyclization with (4-methoxyphenyl)hydrazine. The Thorpe-Ziegler reaction is a base-catalyzed self-condensation of nitriles to form enamines, which are excellent intermediates for subsequent cyclization reactions.

Experimental Workflow

The following diagram outlines the one-pot synthesis protocol for 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine (4-methoxyphenyl)hydrazine hydrochloride and 2-cyano-N-methylacetamide in ethanol B Add a suitable base (e.g., sodium ethoxide) A->B C Heat the mixture to reflux B->C D Monitor reaction progress by TLC C->D E Cool the reaction mixture D->E Upon completion F Remove solvent under reduced pressure E->F G Partition between water and an organic solvent (e.g., ethyl acetate) F->G H Dry the organic layer and evaporate the solvent G->H I Purify the crude product by column chromatography H->I

Caption: One-pot synthesis workflow for 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

Materials and Reagents

ReagentFormulaMolecular Weight ( g/mol )CAS NumberSupplier
(4-Methoxyphenyl)hydrazine hydrochlorideC₇H₁₁ClN₂O174.6319501-58-7Sigma-Aldrich
2-Cyano-N-methylacetamideC₄H₆N₂O98.106330-25-2Alfa Aesar
Sodium EthoxideC₂H₅NaO68.05141-52-6Acros Organics
Anhydrous EthanolC₂H₅OH46.0764-17-5Fisher Scientific
Ethyl AcetateC₄H₈O₂88.11141-78-6VWR Chemicals
HexanesC₆H₁₄86.18110-54-3J.T. Baker
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6EMD Millipore
Silica Gel (for column chromatography)SiO₂60.087631-86-9Sorbent Technologies

Detailed Experimental Protocol

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-methoxyphenyl)hydrazine hydrochloride (1.75 g, 10 mmol) and 2-cyano-N-methylacetamide (1.08 g, 11 mmol).

    • Add 40 mL of anhydrous ethanol to the flask.

    • While stirring, carefully add a 21% (w/w) solution of sodium ethoxide in ethanol (3.5 mL, approx. 10.5 mmol) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate.

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the organic layer and wash it with brine (2 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20-40% ethyl acetate in hexanes, to afford 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine as a solid.

Reaction Mechanism

The proposed reaction mechanism for the one-pot synthesis of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is depicted below.

G cluster_0 Step 1: Base-catalyzed condensation cluster_1 Step 2: Cyclization with hydrazine A 2-Cyano-N-methylacetamide B Enolate A->B Base (EtO⁻) C Dimerization B->C + another molecule of 2-cyano-N-methylacetamide D Enamine intermediate C->D F Addition-cyclization D->F + (4-Methoxyphenyl)hydrazine E (4-Methoxyphenyl)hydrazine G Dehydration F->G H 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine G->H

Caption: Proposed reaction mechanism.

Characterization and Validation

The identity and purity of the synthesized 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine should be confirmed by standard analytical techniques. Below are the predicted spectroscopic data based on the analysis of closely related compounds.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.20-7.10 (m, 2H, Ar-H)

    • 6.95-6.85 (m, 2H, Ar-H)

    • 4.5-3.5 (br s, 2H, -NH₂)

    • 3.81 (s, 3H, -OCH₃)

    • 3.65 (s, 3H, N-CH₃)

    • 2.20 (s, 3H, C-CH₃)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 159.0 (Ar-C-O)

    • 150.0 (C5)

    • 145.0 (C3)

    • 132.0 (Ar-C)

    • 128.0 (Ar-CH)

    • 114.5 (Ar-CH)

    • 105.0 (C4)

    • 55.5 (-OCH₃)

    • 35.0 (N-CH₃)

    • 12.0 (C-CH₃)

  • FT-IR (KBr, cm⁻¹):

    • 3450-3300 (N-H stretching)

    • 3050-3000 (Ar C-H stretching)

    • 2950-2850 (Aliphatic C-H stretching)

    • 1620-1600 (C=N and C=C stretching)

    • 1250 (C-O stretching)

  • Mass Spectrometry (EI):

    • m/z (%): 217 (M⁺), 202, 174, 134

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Hydrazine Derivatives: (4-Methoxyphenyl)hydrazine hydrochloride is toxic and a potential sensitizer. Avoid inhalation, ingestion, and skin contact.[2][3][4]

  • Sodium Ethoxide: Sodium ethoxide is a strong base and is corrosive. It reacts violently with water. Handle with care and in an anhydrous environment.

  • Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

Conclusion

This application note details an efficient and straightforward one-pot protocol for the synthesis of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. The method leverages the principles of the Knorr pyrazole synthesis and Thorpe-Ziegler condensation to provide the target compound in good yield. This protocol is expected to be a valuable tool for medicinal chemists and researchers in the field of drug discovery for the generation of novel pyrazole-based compounds for biological screening.

References

  • BenchChem. (2025).
  • Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%.
  • Echemi. (n.d.). (4-Methoxyphenyl)
  • PubChem. (n.d.). 4-Methoxyphenylhydrazine hydrochloride.

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Application

Application Notes and Protocols for In Vitro Assay Design: Evaluating Pyrazole Compound Efficacy

Introduction: The Therapeutic Potential of the Pyrazole Scaffold The pyrazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmaco...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2] Pyrazole derivatives have demonstrated significant potential as antitumor, anti-inflammatory, antimicrobial, and analgesic agents.[1][3] Their therapeutic versatility stems from the pyrazole core's ability to act as a bioisostere for other aromatic rings, enhancing properties like lipophilicity and solubility, and its capacity to serve as both a hydrogen bond donor and acceptor, facilitating interactions with various biological targets.[4]

Given the broad therapeutic landscape of pyrazole compounds, designing robust and relevant in vitro assays is paramount for accurately determining their efficacy and mechanism of action (MOA) during the early stages of drug discovery.[5] This guide provides a detailed framework for researchers, scientists, and drug development professionals to design, execute, and validate in vitro assays for evaluating the efficacy of novel pyrazole compounds. We will delve into the causality behind experimental choices, provide step-by-step protocols for key assays, and emphasize the principles of a self-validating experimental system.

Pillar 1: Foundational Strategy - Target-Oriented Assay Selection

The initial and most critical step in designing an effective in vitro testing cascade is to align the choice of assays with the intended therapeutic target and the predicted biological effect of the pyrazole compound. A thorough understanding of the compound's structure-activity relationship (SAR) and its putative MOA will guide the selection of the most appropriate biochemical and cell-based assays.

Biochemical Assays: Probing Direct Target Engagement

If the pyrazole compound is designed to interact directly with a specific molecular target, such as an enzyme or receptor, a biochemical assay is the first line of investigation.[5] These assays provide quantitative data on the compound's potency and selectivity in a simplified, cell-free system.

Causality Behind the Choice: Biochemical assays isolate the target molecule, removing the complexities of a cellular environment. This allows for a direct measurement of the compound's ability to bind to or modulate the activity of its intended target, providing crucial initial data on its intrinsic potency (e.g., IC50 or Ki values). This approach is fundamental for establishing a clear SAR and for optimizing the chemical structure for improved target engagement.

Many pyrazole derivatives have been identified as potent kinase inhibitors.[6] Kinases are a large family of enzymes that play critical roles in cell signaling and are frequently dysregulated in diseases like cancer.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent-Based)

This protocol outlines a common method to assess the inhibitory activity of a pyrazole compound against a specific kinase.

Materials:

  • Recombinant Kinase (e.g., VEGFR2, CDK2)

  • Kinase Substrate (specific to the kinase)

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer (e.g., containing MgCl2, DTT)

  • Luminescent Kinase Assay Kit (e.g., ADP-Glo™ Kinase Assay)

  • Test Pyrazole Compound (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Sunitinib for VEGFR2)

  • 384-well white, flat-bottom plates

  • Multichannel pipette and plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole compound in DMSO. A typical starting concentration range is 10 mM to 1 nM. Further dilute these in the kinase assay buffer to the final desired concentrations.

  • Reaction Setup:

    • Add 5 µL of the diluted pyrazole compound or control (DMSO for vehicle control, positive control inhibitor) to the wells of the 384-well plate.

    • Add 10 µL of the enzyme/substrate mixture (pre-mixed in kinase assay buffer) to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase to accurately identify competitive inhibitors.[7]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, following the kinase manufacturer's recommendations.

  • Detection:

    • Add 25 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of the Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control).

    • Normalize the data with respect to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the pyrazole compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[7]

Self-Validation System:

  • Positive Control: A known inhibitor for the target kinase should be included to validate the assay's sensitivity and dynamic range.

  • Negative Control (Vehicle): DMSO-only wells establish the baseline 100% enzyme activity.

  • Z'-factor Calculation: This statistical parameter assesses the quality of the assay. A Z'-factor > 0.5 indicates a robust and reliable assay suitable for high-throughput screening.

Cell-Based Assays: Assessing Efficacy in a Biological Context

While biochemical assays are crucial for determining direct target engagement, they do not recapitulate the complex environment of a living cell.[5] Cell-based assays are essential for evaluating a compound's efficacy in a more physiologically relevant setting, providing insights into its effects on cellular processes, signaling pathways, and overall cell fate.[8][9]

Causality Behind the Choice: Cell-based assays bridge the gap between biochemical potency and potential therapeutic effect.[5] They account for critical factors such as cell permeability, metabolic stability, and off-target effects that cannot be assessed in a cell-free system. These assays are indispensable for validating the biological consequences of target engagement and for identifying compounds with desirable cellular activity.

Many pyrazole compounds have been investigated for their anticancer properties.[10][11][12] A fundamental cell-based assay for any potential anticancer agent is the evaluation of its effect on cancer cell proliferation and viability.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Materials:

  • Human Cancer Cell Line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10][13]

  • Complete Cell Culture Medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test Pyrazole Compound (dissolved in DMSO)

  • Positive Control (e.g., Doxorubicin or Cisplatin)[11]

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom plates

  • Multichannel pipette and microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compound and positive control in the complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) wells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[11]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium-only control).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the EC50 (or IC50) value by fitting the data to a dose-response curve.

Self-Validation System:

  • Positive Control: A known cytotoxic agent confirms the cell line's sensitivity to treatment.

  • Vehicle Control: Establishes the baseline for 100% cell viability.

  • Cell Seeding Uniformity: Visually inspect the plate after initial seeding to ensure even cell distribution.

  • Linearity of Response: Ensure the initial cell seeding density falls within the linear range of the MTT assay for that cell line.

Pillar 2: Visualization of Workflows and Pathways

Clear visualization of experimental workflows and the biological pathways under investigation is crucial for understanding the experimental design and interpreting the results.

G cluster_0 Biochemical Screening cluster_1 Cellular Screening cluster_2 Mechanism of Action Studies A Pyrazole Compound Library B Target-Based Assay (e.g., Kinase Inhibition) A->B C Determine IC50 / Ki B->C D Hit Compounds from Biochemical Screen C->D Select Potent Hits E Cell-Based Assays (e.g., Proliferation, Apoptosis) D->E F Determine EC50 E->F G Lead Compounds F->G Select Active Compounds H Pathway Analysis (e.g., Western Blot, Reporter Assays) G->H I Confirm Target Engagement & Downstream Effects H->I

Caption: High-level workflow for pyrazole efficacy testing.

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; KinaseA [label="Kinase A", fillcolor="#F1F3F4", fontcolor="#202124"]; KinaseB [label="Kinase B", fillcolor="#F1F3F4", fontcolor="#202124"]; TF [label="Transcription Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Pro-Survival Genes", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation &\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrazole [label="Pyrazole Compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> Receptor [label="Binds"]; Receptor -> KinaseA [label="Activates"]; KinaseA -> KinaseB [label="Phosphorylates"]; KinaseB -> TF [label="Activates"]; TF -> Gene [label="Induces Transcription"]; Gene -> Proliferation;

// Inhibition Pyrazole -> KinaseB [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; }

Caption: Pyrazole compound inhibiting a pro-survival pathway.

Pillar 3: Data Interpretation and Presentation

The clear and concise presentation of quantitative data is essential for comparing the efficacy of different pyrazole compounds and for making informed decisions about which candidates to advance.

Table 1: Comparative Efficacy of Pyrazole Derivatives

Compound IDTarget Kinase IC50 (nM)MCF-7 Cell Viability EC50 (µM)A549 Cell Viability EC50 (µM)
PYR-001251.22.5
PYR-00215015.822.1
PYR-003120.81.1
Positive Ctrl50.10.2

This table allows for a quick comparison of biochemical potency (IC50) with cellular efficacy (EC50) across different cell lines, highlighting potential differences in cell permeability or off-target effects.

Conclusion and Best Practices

The design of in vitro assays for testing pyrazole compound efficacy requires a multi-faceted approach that begins with a clear understanding of the compound's intended biological target. A logical progression from target-focused biochemical assays to more physiologically relevant cell-based assays is crucial for building a comprehensive profile of a compound's activity.

Key Best Practices for Scientific Integrity:

  • Assay Validation: Always validate assays using appropriate positive and negative controls to ensure they are performing as expected.[14] The Organisation for Economic Co-operation and Development (OECD) provides extensive guidance on the validation of in vitro methods.[15][16]

  • Standardized Protocols: Adhere to standardized protocols and good laboratory practices (GLP) to ensure the reproducibility and reliability of your results.[17]

  • Phase-Appropriate Assays: The complexity and throughput of your assays should be appropriate for the stage of your drug discovery project.[18]

  • Data Integrity: Ensure that data analysis is performed using appropriate statistical methods and that all results are reported transparently.

By following the principles and protocols outlined in this guide, researchers can generate high-quality, reliable data to effectively evaluate the therapeutic potential of novel pyrazole compounds and accelerate their journey through the drug discovery pipeline.

References

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central. Available at: [Link]

  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Cell-Based Assay Development. Concept Life Sciences. Available at: [Link]

  • Cell-Based Potency Assays. Pharmaron. Available at: [Link]

  • Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science. Available at: [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available at: [Link]

  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. PubMed. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Available at: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • Model and Assay Validation and Acceptance. NCBI Bookshelf. Available at: [Link]

  • What is an Inhibition Assay? Biobide. Available at: [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • Standards of Good Practices for the Conduct of In Vitro Toxicity Studies. ResearchGate. Available at: [Link]

  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs. Available at: [Link]

  • OECD Webinar | Training and orientation on validation of methods at the OECD. YouTube. Available at: [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Oxford Academic. Available at: [Link]

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Method

High-performance liquid chromatography (HPLC) method for pyrazole derivatives

An Application Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of Pyrazole Derivatives Authored by: A Senior Application Scientist Abstract This comprehensive technical guide provides a detailed frame...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of Pyrazole Derivatives

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed framework for developing, validating, and implementing robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of pyrazole derivatives. Pyrazoles are a critical class of heterocyclic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and material science. Consequently, the ability to accurately quantify them, resolve them from impurities, and separate their stereoisomers is paramount. This document moves beyond rote protocols to explain the underlying chromatographic principles, empowering researchers, scientists, and drug development professionals to make informed decisions. We will cover both reversed-phase and chiral separation strategies, detailed method validation according to ICH guidelines, and a practical guide to troubleshooting common analytical challenges.

Introduction: The Significance of Pyrazole Analysis

Pyrazole and its derivatives are five-membered heterocyclic scaffolds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in numerous approved drugs such as the anti-inflammatory agent Celecoxib and the antipsychotic Aripiprazole. The versatility of the pyrazole ring allows for extensive functionalization, leading to a vast chemical space of compounds with diverse physicochemical properties.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for these compounds due to its high resolution, sensitivity, and adaptability.[1] It is indispensable for a variety of applications, including:

  • Purity assessment and impurity profiling: Quantifying related substances in active pharmaceutical ingredients (APIs) and finished products.

  • Assay determination: Accurately measuring the concentration of the main component.

  • Stability testing: Monitoring the degradation of a pyrazole derivative under various stress conditions.

  • Pharmacokinetic studies: Measuring drug concentrations in biological matrices.

  • Chiral separations: Resolving enantiomers, which is critical as different stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[2]

This guide is structured to provide both foundational knowledge and actionable protocols to address these analytical needs.

The Core of Separation: Method Development Strategy

A successful HPLC method is built on a logical and systematic development process. The diverse nature of pyrazole derivatives means a one-size-fits-all approach is inadequate. The strategy begins with understanding the analyte's properties—its polarity, pKa, and UV absorbance.

Initial Column and Mobile Phase Selection

For most pyrazole derivatives, Reversed-Phase HPLC (RP-HPLC) is the logical starting point.[3] In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar.[4]

  • Stationary Phase: A C18 (octadecylsilane) column is the universal workhorse and an excellent first choice due to its strong hydrophobic retention and wide availability.[5] Columns with dimensions like 150 mm x 4.6 mm and a 5 µm particle size offer a good balance of efficiency and backpressure.[6][7] For faster analyses, UPLC applications can utilize columns with smaller 3 µm particles.[8]

  • Mobile Phase: The mobile phase typically consists of an aqueous component and an organic modifier.

    • Organic Modifiers: Acetonitrile (ACN) and methanol (MeOH) are the most common choices.[9] ACN is often preferred for its lower viscosity and superior UV transparency.

    • Aqueous Phase & pH Control: Many pyrazole derivatives contain basic nitrogen atoms. To ensure good peak shape and prevent tailing, it is crucial to control the pH of the mobile phase.[10] Peak tailing often results from secondary interactions between basic analytes and acidic residual silanol groups on the silica-based stationary phase.[10] By adding an acidic modifier like trifluoroacetic acid (TFA), formic acid, or phosphoric acid to the aqueous phase, these silanol groups are protonated, minimizing unwanted interactions.[3][8] A 0.1% concentration is a typical starting point.[6] For Mass Spectrometry (MS) compatibility, volatile acids like formic acid should be used instead of phosphoric acid.[8]

Isocratic vs. Gradient Elution

The choice between isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution depends on the complexity of the sample.

  • Isocratic Elution: Ideal for simple mixtures or when separating a main peak from impurities with similar retention times. An example is a mobile phase of 75:25 (v/v) ACN and 0.1% TFA in water.[6]

  • Gradient Elution: Necessary for complex samples containing compounds with a wide range of polarities. A gradient run allows for the elution of highly retained components in a reasonable time without sacrificing the resolution of early-eluting peaks.

The following diagram illustrates the logical workflow for developing an HPLC method for pyrazole analysis.

HPLC_Method_Development cluster_prep Phase 1: Analyte & System Characterization cluster_dev Phase 2: Method Scouting cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation A Characterize Pyrazole Derivative (Polarity, pKa, UV Spectrum) B Select Column (Start with C18, 150x4.6mm, 5µm) A->B C Select Mobile Phase (ACN/Water or MeOH/Water + 0.1% Acid Modifier) B->C D Perform Initial Runs (Isocratic & Gradient Scouting) C->D E Evaluate Initial Chromatogram (Peak Shape, Resolution, Retention) D->E F Optimize Mobile Phase (Adjust Organic %, pH, Modifier) E->F Optimization Needed I Validate Method per ICH Q2(R1) Guidelines E->I Acceptable G Optimize Flow Rate & Column Temperature F->G H Finalize Method Parameters G->H H->I

Caption: A workflow for systematic HPLC method development.

Protocol 1: Reversed-Phase HPLC for Assay and Impurity Analysis

This protocol provides a robust starting point for the quantitative analysis of a novel pyrazole derivative.

Equipment and Reagents
  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[10]

  • C18 HPLC Column (e.g., Eclipse XDB C18, 150mm x 4.6mm, 5µm).[3][7]

  • HPLC-grade Acetonitrile (ACN) and Water.

  • Trifluoroacetic Acid (TFA) or Formic Acid.

  • Reference standard of the pyrazole derivative.

  • 0.45 µm syringe filters.

Chromatographic Conditions

The following table summarizes a typical starting point for method development.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good efficiency and resolution for a wide range of pyrazole derivatives.[3]
Mobile Phase A 0.1% TFA (or Formic Acid) in WaterAcid modifier improves peak shape for basic pyrazoles by suppressing silanol interactions.[10]
Mobile Phase B Acetonitrile (ACN)Common strong solvent in reversed-phase chromatography.[9]
Elution Mode Gradient: 5% to 95% B over 20 minA scouting gradient to determine the approximate elution conditions for the analyte and any impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and pressure.[3]
Column Temperature 25 °CEnsures reproducible retention times by controlling viscosity and separation kinetics.[3]
Detection UV at λmax (e.g., 254 nm or determined by UV scan)Detection wavelength should be at the absorbance maximum of the analyte for highest sensitivity.[11]
Injection Volume 5 - 20 µLShould be optimized to avoid column overload, which can cause peak distortion.[3][6]
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of TFA to 1 L of HPLC-grade water.

    • Degas both Mobile Phase A and B using sonication or vacuum filtration to prevent bubble formation in the pump and detector.[12]

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of the pyrazole reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase (e.g., a 50:50 mix of A and B) to create a stock solution of 100 µg/mL. Using the mobile phase as the diluent ensures compatibility and good peak shape.[3]

    • Prepare a series of working standards (e.g., 5, 10, 25, 50, 80 µg/mL) by diluting the stock solution.[3]

  • Sample Solution Preparation:

    • Prepare the sample by dissolving the material in the mobile phase to achieve a concentration within the linear range of the standard curve.

    • Filter the final solution through a 0.45 µm syringe filter to remove particulates that could clog the column.[9]

  • System Setup and Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.[11]

    • Perform a blank injection (diluent only) to identify any system peaks.

    • Inject the standard solutions to establish the calibration curve.

    • Inject the sample solutions for analysis.

Protocol 2: Chiral Separation of Pyrazole Enantiomers

Many pyrazole derivatives are chiral, making enantioselective separation essential for pharmacological studies and regulatory compliance.[13] Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this purpose.[2][5]

Equipment and Reagents
  • HPLC system as described in Protocol 1.

  • Chiral Stationary Phase: Lux Cellulose-2 or Lux Amylose-2 column (e.g., 250 mm × 4.6 mm, 3 or 5 μm).[5][13]

  • HPLC-grade n-Hexane, Ethanol, Isopropanol (IPA), Acetonitrile (ACN).

Chromatographic Conditions

Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes. The polar organic mode often provides short run times and sharp peaks.[13][14]

ParameterRecommended Condition (Polar Organic Mode)Rationale
Column Lux Cellulose-2 or Lux Amylose-2These polysaccharide-based CSPs provide stereospecific interactions (e.g., H-bonding, dipole-dipole) for chiral recognition.[2][13]
Mobile Phase Acetonitrile / Methanol / Ethanol (various ratios)The choice and ratio of polar organic solvents influence the enantioselectivity and retention.
Elution Mode Isocratic (e.g., n-Hexane/Ethanol or pure ACN)Isocratic elution is typically sufficient for resolving a single pair of enantiomers.[5]
Flow Rate 0.5 - 1.0 mL/minLower flow rates can sometimes improve resolution in chiral separations.
Temperature Ambient or controlled (e.g., 25 °C)Temperature can significantly affect chiral recognition; consistency is key.
Detection UV at λmaxSame as for achiral analysis.
Injection Volume 5 - 10 µLKeep volume low to prevent band broadening.
Step-by-Step Protocol
  • Mobile Phase Selection & Preparation:

    • The key to chiral separation is screening different mobile phases. Start with 100% ACN or a mixture like n-Hexane/Ethanol (e.g., 90:10 v/v).[5]

    • Cellulose-based columns often perform well with polar organic mobile phases, while amylose-based columns can be superior in normal-phase mode.[2][14]

    • Always filter and degas the mobile phase.

  • Sample Preparation:

    • Dissolve the racemic pyrazole derivative in the mobile phase to an appropriate concentration (e.g., 0.5 - 1.0 mg/mL).

    • Ensure the sample is fully dissolved and filter if necessary.

  • System Setup and Analysis:

    • Equilibrate the chiral column with the chosen mobile phase until the baseline is stable. This can take longer than for C18 columns.

    • Inject the racemic sample and evaluate the chromatogram for the separation of the two enantiomers.

    • Optimize the separation by adjusting the mobile phase composition (e.g., changing the ratio of hexane to alcohol or trying a different alcohol like IPA) until baseline resolution (Rs > 1.5) is achieved.

Method Validation: Ensuring Trustworthiness

Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose.[1] Validation is performed according to the International Conference on Harmonization (ICH) Q2(R1) guidelines.[6][15]

The table below summarizes the key validation parameters and their typical acceptance criteria.

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix).[15]Peak for the analyte is pure and well-resolved from other peaks (Resolution > 2).[16]
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.[15]Correlation coefficient (r²) ≥ 0.999.[6]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have suitable precision, accuracy, and linearity.For assay: 80-120% of the test concentration. For impurities: From reporting level to 120% of the specification.
Accuracy The closeness of test results to the true value, determined by recovery studies.[15]Mean recovery of 98.0% to 102.0%.[17]
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%.[3][7]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; Precision (RSD) at this concentration should meet acceptance criteria.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]System suitability parameters remain within limits when parameters like flow rate (±10%) or mobile phase composition (±2%) are varied.[3]

Troubleshooting Common HPLC Issues

Even a validated method can encounter problems. A systematic approach is key to efficient troubleshooting.[18]

HPLC_Troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention & Resolution Issues cluster_baseline Baseline Problems Start Problem Identified in Chromatogram P1 Peak Tailing? Start->P1 P2 Retention Time Shifting? Start->P2 P3 Poor Resolution? Start->P3 P4 Noisy or Drifting Baseline? Start->P4 S1 Check Mobile Phase pH (Is it appropriate for analyte pKa?) Lower pH to protonate silanols. P1->S1 Yes S2 Use End-Capped Column Increase Buffer Strength S1->S2 S3 Reduce Sample Concentration (Check for overload) S2->S3 End Problem Resolved S3->End S4 Ensure Stable Column Temp Ensure Proper Equilibration Check for Pump Leaks/Flow Fluctuation P2->S4 Yes S4->End S5 Optimize Mobile Phase (Adjust Organic % or Gradient Slope) Try a different column chemistry P3->S5 Yes S5->End S6 Degas Mobile Phase Use Fresh, High-Purity Solvents Clean System & Detector Cell P4->S6 Yes S6->End

Caption: A decision-making flowchart for troubleshooting common HPLC problems.

  • Peak Tailing: As discussed, this is common for basic pyrazoles. The primary solution is to adjust the mobile phase pH to suppress silanol activity.[10] Using a highly end-capped column or increasing the buffer concentration can also help.[10]

  • Peak Splitting or Shoulders: This can be caused by column contamination at the inlet, a partially blocked frit, or injecting the sample in a solvent much stronger than the mobile phase.[4][10] Ensure the sample is fully dissolved in a compatible solvent.[10]

  • Inconsistent Retention Times: The most common causes are an unstable column temperature, insufficient column equilibration time between runs, or fluctuations in mobile phase composition or flow rate.[10][18]

  • Baseline Noise or Drift: This often points to issues with the mobile phase (e.g., dissolved gas, contamination) or the detector (e.g., aging lamp).[12][19] Always use freshly prepared, high-purity, degassed solvents.[12]

Conclusion

This application guide provides a comprehensive and scientifically grounded approach to the HPLC analysis of pyrazole derivatives. By understanding the causality behind experimental choices—from selecting the right column and mobile phase to performing a thorough validation—scientists can develop methods that are not only accurate and precise but also robust and reliable. The protocols and troubleshooting guides presented here serve as a practical starting point for researchers in the pharmaceutical and chemical industries, facilitating the efficient and successful analysis of this vital class of compounds.

References

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (n.d.). R Discovery.
  • El-Behairy, M. F., Hassan, R. M., & Abdallah, I. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
  • El-Behairy, M. F., Hassan, R. M., & Abdallah, I. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health.
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). Thesis.
  • BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • Sivagam, B., Sekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Retrieved from [Link]

  • Sivagam, B., Sekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar.
  • Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Retrieved from [Link]

  • El-Behairy, M. F., Hassan, R. M., & Abdallah, I. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed. Retrieved from [Link]

  • El-Behairy, M. F., Hassan, R. M., & Abdallah, I. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: HPLC Analysis of Pyrazolinone Derivatives.
  • El-Behairy, M. F., & El-Azzouny, A. A. (2016). Enantioselective HPLC separation of bioactive C5-chiral 2-pyrazolines on lux amylose-2 and lux cellulose-2: Comparative and mechanistic approaches. Semantic Scholar. Retrieved from [Link]

  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. Retrieved from [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis.
  • Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. (2025). ResearchGate. Retrieved from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. National Institutes of Health. Retrieved from [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.

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Application

Application Note: A Researcher's Guide to the Solubilization and Use of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine in Cell-Based Assays

Introduction 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is a synthetic organic compound featuring a substituted pyrazole core.[1][2] The pyrazole scaffold is of significant interest in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is a synthetic organic compound featuring a substituted pyrazole core.[1][2] The pyrazole scaffold is of significant interest in medicinal chemistry and drug discovery due to its prevalence in a wide array of pharmacologically active molecules.[3][4] Derivatives of pyrazole have been explored for various therapeutic applications, including as anti-inflammatory and anti-cancer agents.[4][5] This application note provides a detailed protocol for the dissolution of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine and its subsequent application in cell culture-based assays, addressing the common challenge of handling sparingly soluble compounds in aqueous biological systems.

The protocols outlined herein are designed to serve as a robust starting point for researchers. Due to the limited publicly available data on the specific cell-based applications of this compound, empirical determination of optimal concentrations and conditions for your specific cell line and assay is highly recommended.

Physicochemical Properties Overview

A summary of the key physicochemical properties of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is presented in the table below. Understanding these properties is crucial for proper handling and storage.

PropertyValueSource
Chemical Formula C₁₂H₁₅N₃O[1]
Molecular Weight 217.27 g/mol N/A
Appearance Solid (form may vary)[6]
CAS Number 1015846-18-0[2]

Recommended Dissolution Protocol: Creating a Concentrated Stock Solution

Due to the aromatic nature of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, its solubility in aqueous media is expected to be low. Therefore, the use of an organic solvent is necessary to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power and relatively low toxicity to cells at low concentrations.[7]

Materials and Reagents:
  • 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Step-by-Step Protocol for a 10 mM Stock Solution:
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of your stock solution.

  • Weighing the Compound: Accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.17 mg of 4-(4-Metoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

  • Solvent Addition: Add the appropriate volume of cell culture grade DMSO to the weighed compound. For the example above, add 1 mL of DMSO.

  • Facilitating Dissolution:

    • Vortexing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

    • Warming (Optional): If the compound does not fully dissolve, warm the solution to 37°C for 5-10 minutes. This can increase the rate of dissolution. Caution: Do not overheat, as this may degrade the compound.

    • Sonication (Optional): Alternatively, place the tube in a sonicator bath for 5-10 minutes to break up any aggregates and enhance solubilization.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates. If particulates remain, continue vortexing or sonication.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Workflow for Preparation and Use in Cell Culture

The following diagram illustrates the overall workflow from receiving the powdered compound to its application in a cell culture experiment.

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution cluster_2 Cell-Based Assay powder Weigh Compound Powder dmso Add DMSO powder->dmso dissolve Vortex / Warm / Sonicate dmso->dissolve stock 10 mM Stock Solution dissolve->stock dilution Serial Dilution stock->dilution Dilute media Pre-warmed Cell Culture Media media->dilution in working_sol Final Working Concentrations dilution->working_sol treatment Treat Cells with Working Solutions working_sol->treatment Add to cells Plate Cells cells->treatment incubation Incubate (Time Course) treatment->incubation assay Perform Assay (e.g., Viability, Reporter) incubation->assay

Caption: Workflow from compound dissolution to cell treatment.

Protocol for Preparing Working Solutions and Cellular Treatment

The concentrated DMSO stock solution must be further diluted in your complete cell culture medium to the final desired concentrations for your experiment. It is critical to maintain a final DMSO concentration that is non-toxic to your specific cell line, typically below 0.5% (v/v), and ideally at or below 0.1%.

Step-by-Step Protocol:
  • Thaw Stock Solution: Thaw your frozen aliquot of the 10 mM stock solution at room temperature.

  • Pre-warm Media: Warm your complete cell culture medium (containing serum and any other necessary supplements) to 37°C.

  • Serial Dilutions: Perform serial dilutions of the stock solution directly into the pre-warmed medium.

    • Example for a 10 µM final concentration:

      • First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of media. This results in a 100 µM intermediate solution.

      • Then, add the appropriate volume of this 100 µM solution to your cells. For example, if you add 100 µL of the 100 µM solution to 900 µL of media already in a well, your final concentration will be 10 µM.

  • Vehicle Control: It is imperative to include a vehicle control in your experimental design. This control should contain the same final concentration of DMSO as your highest treatment concentration but without the compound.

  • Treatment of Cells: Remove the existing media from your plated cells and replace it with the media containing the final concentrations of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Recommendations for Experimental Optimization

As the biological activity of this compound is not extensively characterized, the following experiments are recommended to determine the optimal parameters for your studies.

Determining the Optimal Concentration Range: A Dose-Response Curve

A dose-response experiment is essential to identify the concentration range where the compound exhibits biological activity without causing overt cytotoxicity.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Concentration Gradient: Prepare a range of final concentrations of the compound in culture media. A common starting range is a logarithmic scale from 0.01 µM to 100 µM (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Treatment: Treat the cells with the prepared concentrations and a vehicle control.

  • Incubation: Incubate for a relevant time period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.

  • Data Analysis: Plot the cell viability (%) against the logarithm of the compound concentration to generate a dose-response curve. This will help you determine the IC₅₀ (half-maximal inhibitory concentration) if the compound is cytotoxic, or a suitable non-toxic concentration range for other functional assays.

The following diagram outlines the logical flow for determining the optimal concentration for your experiments.

G start Start: Determine Optimal Concentration dose_response Perform Dose-Response Curve (e.g., 0.01 µM to 100 µM) start->dose_response viability_assay Assess Cell Viability (MTT, XTT, etc.) dose_response->viability_assay is_toxic Is the compound cytotoxic in this range? viability_assay->is_toxic determine_ic50 Determine IC50 is_toxic->determine_ic50 Yes select_non_toxic Select concentrations well below the cytotoxic threshold is_toxic->select_non_toxic No determine_ic50->select_non_toxic functional_assay Proceed with Functional Assays select_non_toxic->functional_assay

Caption: Logic for determining optimal experimental concentrations.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the solubilization and use of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine in cell culture. By utilizing DMSO for stock solution preparation and performing careful serial dilutions, researchers can effectively administer this compound to cells in a reproducible manner. The key to successful experimentation with novel compounds lies in empirical validation. Therefore, it is strongly recommended that researchers invest the effort to determine the optimal, non-toxic concentration range for their specific cell model and experimental endpoint.

References

  • ChemChart. 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine (3654-22-6). Available at: [Link]

  • Lead Sciences. 4-(4-Methoxyphenyl)-1H-pyrazol-5-amine. Available at: [Link]

  • PubChem. 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. Available at: [Link]

  • Fun, H. K., et al. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. PubMed Central. Available at: [Link]

  • Rojas, R., et al. (2019). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]

  • Glisic, B., et al. (2017). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

  • PubChemLite. 4-(3,4-dimethoxyphenyl)-1h-pyrazol-5-amine. Available at: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • Bordwell, F. G., & Algrim, D. J. (1976). Acidities of anilines in dimethyl sulfoxide solution. Journal of the American Chemical Society. Available at: [Link]

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Method

Application Notes &amp; Protocols: The Pyrazole Scaffold in Modern Drug Discovery

Part 1: The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry Introduction: Why Pyrazole? In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction: Why Pyrazole?

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to bind to multiple, diverse biological targets with high affinity. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] First synthesized in 1883, its true potential has been realized over the last few decades, with a significant increase in the number of pyrazole-containing drugs gaining FDA approval.[3][4][5]

The utility of the pyrazole core spans a vast range of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology.[6][7] Blockbuster drugs such as Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and a new generation of kinase inhibitors like Ruxolitinib and Crizotinib (anticancer) all feature this versatile heterocycle, underscoring its profound impact on modern medicine.[3][5][8]

Key Structural Features & Rationale for Use

The pyrazole ring's success is not coincidental; it is rooted in a unique combination of physicochemical properties that make it an ideal building block for drug design.

  • Hydrogen Bonding: The N-unsubstituted pyrazole ring is a unique hydrogen bond donor and acceptor.[2] The pyrrole-like nitrogen (N1) can act as a hydrogen bond donor, while the pyridine-like nitrogen (N2) serves as an acceptor. This dual capability allows it to form specific, high-affinity interactions within the binding pockets of proteins, such as the hinge region of kinases.

  • Aromaticity and Stability: The pyrazole ring is aromatic, conferring high metabolic stability.[5] This is a critical feature in drug design, as it reduces the likelihood of the core structure being rapidly degraded by metabolic enzymes in the body, thereby improving pharmacokinetic properties like half-life.

  • Tunable Electronics & Substituent Vectoring: The two nitrogen atoms influence the ring's electron distribution, creating distinct positions (C3, C4, C5) for substitution. This allows medicinal chemists to precisely orient functional groups (vectors) in three-dimensional space to optimize interactions with a biological target and fine-tune properties like solubility, lipophilicity, and potency.[9]

  • Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other chemical groups, such as a phenyl ring, to improve properties like lipophilicity or to introduce novel interaction points.[4]

These features are visually summarized in the diagram below, highlighting the key interaction points on the pyrazole scaffold.

Synthesis_Workflow Start Select Starting Materials (e.g., 1,3-Diketone, Hydrazine) Reaction Cyclocondensation Reaction (e.g., Knorr Synthesis) Start->Reaction Step 1 Purify Purification (Chromatography, Recrystallization) Reaction->Purify Step 2 Characterize Structural Characterization (NMR, MS, X-Ray) Purify->Characterize Step 3 Core Pyrazole Core Scaffold Characterize->Core Verified Structure Library Synthesize Derivative Library (Vary R-groups) Core->Library Step 4 Screen Biological Screening (In Vitro Assays) Library->Screen Step 5 SAR SAR Analysis & Lead Optimization Screen->SAR Data Analysis SAR->Library Iterative Design Kinase_Inhibition cluster_kinase Kinase Enzyme Kinase Kinase Domain Hinge Hinge Region PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Kinase->PhosphoSubstrate Phosphorylates NoReaction Signaling Blocked Hinge->NoReaction Inhibits ATP ATP ATP->Kinase Binds Substrate Substrate Protein Substrate->Kinase Binds Pyrazole Pyrazole Inhibitor Pyrazole->Hinge Binds Competitively

Sources

Application

Application Notes and Protocols for In Vivo Evaluation of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Introduction: Rationale for In Vivo Assessment The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for In Vivo Assessment

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3][4] The compound 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine represents a novel chemical entity with therapeutic potential. Preliminary in vitro studies are essential for initial screening; however, the complex physiological environment of a living organism necessitates in vivo evaluation to understand a compound's true therapeutic potential and safety profile.[5][6][7] In vivo studies provide critical data on a drug candidate's absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics (PK), and its pharmacological effect, or pharmacodynamics (PD).[8][9][10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental setup for testing 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, with a focus on its potential as an anti-inflammatory and anti-cancer agent.

Ethical Considerations in Animal Research

All animal experiments must be conducted in strict accordance with internationally recognized ethical frameworks.[11] Key principles include:

  • The 3Rs (Replacement, Reduction, and Refinement): Every effort should be made to replace animal studies with alternative methods, reduce the number of animals used to the minimum required for statistically significant results, and refine procedures to minimize any pain, suffering, or distress.[11][12][13]

  • Ethical Approval: Prior to commencement, all experimental protocols must be reviewed and approved by an accredited Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[11]

  • Animal Welfare: Animals must be housed in appropriate facilities with proper care, including adequate nutrition, hydration, and environmental enrichment.[11][14] Humane endpoints should be clearly defined to prevent unnecessary suffering.[15]

Phase 1: Preclinical Pharmacokinetic and Toxicity Profiling

The initial phase of in vivo testing aims to characterize the safety and pharmacokinetic profile of the compound.[5][7][16] This data is crucial for determining the appropriate dosing regimen for subsequent efficacy studies.

Maximum Tolerated Dose (MTD) and Acute Toxicity

The MTD study determines the highest dose of the drug that can be administered without causing unacceptable toxicity.[17]

Protocol:

  • Animal Model: Healthy, 6-8 week old BALB/c mice are a suitable initial model due to their well-characterized genetics and small size.[18]

  • Dose Escalation: A dose-escalation study is performed with groups of mice (n=3-5 per group) receiving single escalating doses of the compound.

  • Administration: The route of administration should be chosen based on the intended clinical application (e.g., oral gavage for oral drugs, intraperitoneal injection for systemic delivery).

  • Observation: Animals are closely monitored for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for up to 14 days.

  • Endpoint: The MTD is defined as the highest dose at which no more than 10% weight loss and no mortality is observed.

Pharmacokinetic (PK) Studies

PK studies are essential to understand how the drug is absorbed, distributed, metabolized, and eliminated by the body.[8][19]

Protocol:

  • Animal Model: Male Sprague-Dawley rats are often used for PK studies due to their larger size, which facilitates repeated blood sampling.[19]

  • Dosing: A single dose of the compound (e.g., one-tenth of the MTD) is administered via the intended clinical route (e.g., oral) and intravenously (IV) to determine bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Bioanalysis: Plasma concentrations of the compound are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Key PK parameters are calculated, including:

    • Area Under the Curve (AUC)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of Distribution (Vd)

    • Oral Bioavailability (%F)

Data Presentation:

ParameterUnitValue
Cmaxng/mL
Tmaxh
AUC(0-t)ng*h/mL
t1/2h
CLL/h/kg
VdL/kg
%F%
Table 1: Example of Pharmacokinetic Parameter Summary

Phase 2: In Vivo Efficacy Evaluation

Based on the compound's structural similarity to known anti-inflammatory and anti-cancer agents, the following efficacy models are proposed.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model of acute inflammation.[20][21]

Protocol:

  • Animal Model: Wistar rats (150-200g) are commonly used.

  • Groups:

    • Vehicle Control (e.g., saline)

    • Positive Control (e.g., Indomethacin, a known NSAID)

    • Test Compound (at least 3 dose levels, based on MTD and PK data)

  • Procedure:

    • The compound or vehicle is administered orally 1 hour before the induction of inflammation.

    • Inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: The percentage inhibition of edema is calculated for each group compared to the vehicle control.

Experimental Workflow:

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Data Collection cluster_3 Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Compound Administration Compound Administration Grouping->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection 1 hr Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement 0, 1, 2, 3, 4 hrs Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement->Calculate % Inhibition

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Anti-Cancer Activity: Xenograft Tumor Model

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer drug development.[22][23][24][25]

Protocol:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) are required to prevent rejection of the human tumor cells.

  • Cell Line Selection: Choose a human cancer cell line relevant to the suspected mechanism of action of the compound (e.g., a colon cancer line like HCT116 or a breast cancer line like MCF-7).

  • Tumor Implantation:

    • Cancer cells are cultured in vitro and then injected subcutaneously into the flank of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Once tumors reach the desired size, mice are randomized into treatment groups:

      • Vehicle Control

      • Positive Control (a standard-of-care chemotherapy agent for the chosen cancer type)

      • Test Compound (at various doses)

    • Treatment is administered according to a predetermined schedule (e.g., daily for 21 days).

  • Monitoring:

    • Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).

    • Animal body weight and general health are monitored.

  • Endpoint:

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

    • The primary endpoint is tumor growth inhibition.

    • Tumor tissue can be collected for further analysis (e.g., histology, biomarker analysis).

Signaling Pathway Visualization (Hypothetical): If the compound is hypothesized to target a specific signaling pathway, for example, the MAPK/ERK pathway often dysregulated in cancer:

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Compound Compound Compound->Raf Inhibition

Caption: Hypothetical Inhibition of the MAPK/ERK Pathway.

Data Analysis and Interpretation

Conclusion

The in vivo evaluation of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is a critical step in its development as a potential therapeutic agent. A phased approach, beginning with pharmacokinetic and toxicity studies followed by well-designed efficacy models, will provide the necessary data to assess its potential and guide further development. Adherence to strict ethical guidelines throughout this process is paramount.

References

  • The role of early in vivo toxicity testing in drug discovery toxicology - PubMed. Available at: [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments | Biotechfarm. Available at: [Link]

  • In Vivo Toxicology - Creative Bioarray. Available at: [Link]

  • The use of animal models in cancer drug discovery and development - PubMed. Available at: [Link]

  • Ethical Statement on Experimental Animal Research | Medical and Pharmaceutical Journal. Available at: [Link]

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. Available at: [Link]

  • The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC. Available at: [Link]

  • Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Available at: [Link]

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  • In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. Available at: [Link]

  • VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS - International Journal of Pharmaceutical Sciences and Research (IJPSR). Available at: [Link]

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  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings | Request PDF - ResearchGate. Available at: [Link]

  • preclinical in vivo PK studies & allometric scaling - YouTube. Available at: [Link]

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  • (PDF) Designing an In Vivo Preclinical Research Study - ResearchGate. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]

  • 6-[1-Acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-yl]-2(3H)-benzoxazolone. Available at: [Link]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC - PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. Available at: [Link]

  • Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as Potent Agonists of TGR5 via Sequential Combinatorial Libraries - PubMed. Available at: [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - Helda - University of Helsinki. Available at: [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Improving the yield and purity of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine synthesis

Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine Welcome to the technical support guide for the synthesis of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. This resource is...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Welcome to the technical support guide for the synthesis of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. This resource is designed for researchers and drug development professionals to navigate the common challenges associated with this synthesis, enhancing both yield and purity. The information is structured in a practical question-and-answer format, combining troubleshooting advice with foundational knowledge.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine?

The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[1][2][3] For the target molecule, the specific precursors are 2-(4-methoxybenzoyl)propanenitrile and methylhydrazine. The reaction proceeds through a two-step sequence:

  • Condensation: The nucleophilic nitrogen of methylhydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone then attacks the nitrile carbon, leading to the formation of the pyrazole ring.[1]

Q2: Why is regioselectivity a critical issue in this synthesis?

Regioselectivity is a major challenge because methylhydrazine is an unsymmetrical reagent, possessing two non-equivalent nitrogen atoms. The initial nucleophilic attack on the ketone can occur from either the substituted nitrogen (-NHCH₃) or the unsubstituted terminal nitrogen (-NH₂). These two pathways lead to two different regioisomeric products: the desired 5-aminopyrazole and the isomeric 3-aminopyrazole.[4] Controlling the reaction conditions is paramount to selectively favor the formation of the desired 5-amino isomer.

Q3: What analytical techniques are recommended for monitoring this reaction?
  • Thin-Layer Chromatography (TLC): TLC is indispensable for real-time reaction monitoring. Use a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3) to track the consumption of starting materials and the formation of the product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying impurities, such as the undesired regioisomer, which will have a distinct NMR spectrum.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound.

Q4: What are the key safety considerations when handling the reagents for this synthesis?

Hydrazine derivatives, including methylhydrazine, are generally toxic, potentially carcinogenic, and should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before beginning the experiment.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems. The solutions are based on established chemical principles and field-proven optimization strategies.

Issue Probable Cause(s) Recommended Solutions & Explanations
1. Low Overall Yield 1. Incomplete Reaction: The reaction may not have reached completion due to suboptimal conditions. 2. Side Reaction Dominance: Conditions may favor the formation of the undesired 3-amino regioisomer or other byproducts. 3. Product Loss During Workup: Significant loss of product can occur during extraction, washing, or purification steps.[5]1. Optimize Reaction Conditions: Increase the reaction temperature or extend the reaction time. The use of a catalytic amount of a weak acid, such as glacial acetic acid, can protonate the carbonyl group, increasing its electrophilicity and driving the reaction forward.[4] Microwave-assisted synthesis can also be explored to reduce reaction times and potentially improve yields.[4] 2. Control Regioselectivity: To favor the 5-amino isomer, employ conditions that promote thermodynamic control. This typically involves refluxing in a non-polar solvent like toluene with an acid catalyst.[4] (See Q5 for details). 3. Refine Workup Protocol: Ensure pH is appropriate during aqueous extraction to keep the amine product in the organic layer. Minimize transfers and rinse all glassware with the extraction solvent to recover residual product.[5]
2. Product is Impure (Contaminated with Starting Materials or Side Products) 1. Unreacted Starting Materials: Incorrect stoichiometry or insufficient reaction time. 2. Presence of Regioisomer: The most common and challenging impurity is the 3-amino-4-(4-methoxyphenyl)-1,5-dimethyl-1H-pyrazole. 3. Formation of Tars/Polymers: Occurs at excessively high temperatures or with prolonged reaction times.1. Verify Stoichiometry & Monitor: Use a slight excess (1.1 eq) of methylhydrazine. Monitor the reaction via TLC until the limiting β-ketonitrile is fully consumed. 2. Optimize Purification: Flash column chromatography is highly effective for separating pyrazole isomers.[5][6] A gradient elution from hexane to a hexane/ethyl acetate mixture is typically successful. If the product is a solid, recrystallization from a solvent like ethanol can be highly effective.[7] 3. Control Temperature: Maintain the recommended reaction temperature and avoid overheating. If tarring is severe, consider running the reaction at a slightly lower temperature for a longer duration.
3. Difficulty with Product Purification 1. Poor Solubility: The product may be poorly soluble in common chromatography or recrystallization solvents. 2. Co-elution of Impurities: The product and a key impurity (like the regioisomer) may have very similar polarities, making chromatographic separation difficult. 3. Product Degradation on Silica: The basic amine group can interact strongly with the acidic silica gel, leading to streaking, poor separation, and potential degradation.[5]1. Solvent Screening for Recrystallization: Systematically test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one where the compound is soluble when hot but sparingly soluble when cold.[8] 2. Optimize Chromatography: Fine-tune the eluent system. Sometimes, switching to a different solvent system (e.g., Dichloromethane/Methanol) or using a different stationary phase (e.g., alumina) can improve separation. 3. Deactivate Silica Gel: Pre-treat the silica gel by flushing the column with the eluent containing a small amount of a base like triethylamine (0.1-1%) before loading the sample. This neutralizes the acidic sites on the silica surface and improves the chromatography of basic compounds.[5]
Q5: My main impurity is the 3-amino regioisomer. How can I specifically suppress its formation?

The formation of the 5-amino versus the 3-amino isomer is a classic case of thermodynamic versus kinetic control.

  • Kinetic Pathway: The initial attack often occurs via the more nucleophilic and less sterically hindered terminal -NH₂ group of methylhydrazine. This pathway, favored at lower temperatures and often under basic or neutral conditions, leads to the 3-aminopyrazole.[4]

  • Thermodynamic Pathway: The initial adduct formation is reversible. At higher temperatures and under acidic conditions, the reaction can equilibrate. The thermodynamically more stable intermediate, formed from the attack of the substituted -NHCH₃ group, is favored. This pathway leads to the desired 5-aminopyrazole.[4]

To maximize the yield of the 5-amino isomer, you must favor the thermodynamic pathway.

Recommended Protocol:

  • Solvent: Use a high-boiling, non-polar solvent like toluene.

  • Catalyst: Add a catalytic amount (e.g., 0.1 equivalents) of glacial acetic acid.

  • Temperature: Heat the reaction to reflux (approx. 110 °C). These conditions allow the reaction to reach equilibrium, favoring the formation of the more stable thermodynamic product.

G SM Starting Materials (β-Ketonitrile + Methylhydrazine) Kinetic Kinetic Control (Low Temp, Neutral/Base) SM->Kinetic  Fast, Reversible  Favored initially Thermo Thermodynamic Control (High Temp, Acid Catalyst) SM->Thermo Slow, Reversible Favored at equilibrium   P_Kinetic Undesired Product (3-Aminopyrazole) Kinetic->P_Kinetic Cyclization P_Thermo Desired Product (5-Aminopyrazole) Thermo->P_Thermo Cyclization

Caption: Kinetic vs. Thermodynamic control pathways.

Experimental Workflow & Protocols

General Synthesis and Purification Workflow

The following diagram outlines the typical experimental sequence for this synthesis.

Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Combine β-ketonitrile, toluene, and methylhydrazine B 2. Add acetic acid catalyst A->B C 3. Reflux and monitor by TLC B->C D 4. Cool and perform aqueous extraction C->D E 5. Dry organic layer (e.g., Na₂SO₄) D->E F 6. Concentrate under reduced pressure E->F G 7. Purify crude product via column chromatography or recrystallization F->G H Final Product: Pure 5-Aminopyrazole G->H

Caption: General experimental workflow diagram.

Protocol: Synthesis under Thermodynamic Control

This protocol is optimized for the selective synthesis of the 5-amino isomer.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(4-methoxybenzoyl)propanenitrile (1.0 eq) in toluene (to make a 0.2 M solution).

  • Reagent Addition: Add methylhydrazine (1.1 eq) to the solution, followed by glacial acetic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 110 °C). Monitor the reaction progress using TLC (e.g., Hexane:Ethyl Acetate 7:3) until the starting β-ketonitrile spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. Alternatively, if the crude product is a solid, purify by recrystallization from hot ethanol.

References

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). Beilstein Archives. [Link]

  • SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. (2020). HETEROCYCLES. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). National Center for Biotechnology Information (PMC NIH). [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2024). National Center for Biotechnology Information (NIH). [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2023). MDPI. [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). Royal Society of Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Purification of Amino-Pyrazoles. (2022). Reddit. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2017). Springer. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (2022). International Research Journal of Pharmacy and Medical Sciences. [Link]

  • Unit 4 Pyrazole. (n.d.). Slideshare. [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. (2017). Royal Society of Chemistry. [Link]

  • Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. (2021). National Center for Biotechnology Information (PMC). [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. [Link]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (2008). National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025). ResearchGate. [Link]

  • pyrazole.pdf. (n.d.). CUTM Courseware. [Link]

  • Method for purifying pyrazoles. (2011).
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. (2021). Journal of Chemistry Letters. [Link]

  • 4-(3,4-dimethoxyphenyl)-1h-pyrazol-5-amine. (n.d.). PubChem. [Link]

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Optimization

Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioisomer formation.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioisomer formation. Pyrazole derivatives are crucial scaffolds in pharmaceuticals and agrochemicals, but their synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is often complicated by the formation of regioisomeric mixtures.[1][2][3] These isomers can possess vastly different biological activities, making control of regioselectivity a critical aspect of synthesis.[4]

This resource provides in-depth troubleshooting guides, answers to frequently asked questions, and detailed protocols to help you achieve your desired regioisomeric outcome.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why are they a concern?

A: In pyrazole synthesis, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[4] This issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, such as methylhydrazine.[2][5] The hydrazine has two distinct nitrogen atoms that can initiate the cyclization, leading to two different products. Controlling which isomer is formed is paramount because different regioisomers can exhibit significantly different pharmacological properties, biological activities, and toxicological profiles.[4]

Q2: My Knorr pyrazole synthesis is yielding a mixture of regioisomers. What are the primary factors controlling the product ratio?

A: The regiochemical outcome of the Knorr pyrazole synthesis is a delicate balance of several factors:[2][3][4]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a key determinant. Electron-withdrawing groups can activate an adjacent carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine.[2][4]

  • Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine plays a significant role. A bulky substituent on either reactant can direct the hydrazine to attack the less sterically hindered carbonyl group.[2][4]

  • Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can dramatically influence which isomer is favored.[2][3] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[2][6]

Q3: Can solvent choice alone significantly improve the regioselectivity of my reaction?

A: Absolutely. The choice of solvent can have a profound impact on the regioisomeric ratio. While traditional syntheses often employ ethanol, studies have shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase regioselectivity.[1][7] These solvents can influence the reaction pathway through their unique properties, such as their ability to form strong hydrogen bonds.[1][7] In some cases, switching from ethanol to HFIP has been shown to change the product ratio from nearly 1:1 to greater than 95:5 in favor of a single regioisomer.

Q4: I'm struggling to separate the regioisomers I've formed. What are the most effective purification techniques?

A: Separating pyrazole regioisomers can be challenging due to their similar physical and chemical properties.[1][8]

  • Flash Column Chromatography: This is the most common method for separating regioisomers. Success is highly dependent on finding the right solvent system. A systematic screening of eluents with varying polarities using Thin Layer Chromatography (TLC) is essential to identify a system that provides adequate separation.[5]

  • High-Performance Liquid Chromatography (HPLC): For isomers that are very difficult to separate by flash chromatography, HPLC offers higher resolution.[8] Both normal-phase and reverse-phase HPLC can be effective. C18 columns are often used for reverse-phase separation.[8][9]

  • Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent, fractional recrystallization can be an effective, scalable purification method.

In-Depth Troubleshooting Guides

Issue 1: Unexpected or Poor Regioisomeric Ratio

Symptoms:

  • NMR analysis of the crude product shows a mixture of two pyrazole products, with the undesired isomer being the major component or the ratio being close to 1:1.

  • Multiple spots with similar Rf values are observed on TLC.[10]

Causality Analysis: The formation of regioisomers is kinetically controlled, arising from the initial nucleophilic attack of the substituted hydrazine on one of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[11][12] The transition states leading to the two possible intermediates have different energies, and the observed product ratio reflects this energy difference. Factors like solvent, pH, and steric/electronic properties of the reactants influence the relative energies of these transition states.[3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor regioselectivity.

Experimental Protocols:

Protocol 1: Systematic Solvent Screening for Improved Regioselectivity

  • Setup: Prepare multiple small-scale reactions (e.g., 0.1 mmol) in parallel.

  • Solvent Selection: Choose a range of solvents with varying properties. Include a standard solvent (e.g., ethanol), aprotic polar solvents (e.g., DMF, NMP), and fluorinated alcohols (e.g., TFE, HFIP).[1][7][13]

  • Reaction Execution: Run each reaction under identical conditions (temperature, stoichiometry, concentration).

  • Analysis: After a set time, quench the reactions and analyze the crude product mixture by ¹H NMR or HPLC to determine the regioisomeric ratio.

  • Optimization: Select the solvent that provides the best selectivity and proceed with further optimization of temperature and concentration if necessary.

Table 1: Effect of Solvent on Regioisomeric Ratio

Entry1,3-DicarbonylHydrazineSolventTemperature (°C)Ratio (Isomer A:Isomer B)Reference
11-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol2545:55
21-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE2585:15
31-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP2597:3

Protocol 2: pH Optimization for Regiocontrol

  • Catalyst Selection: Choose a set of acidic and basic catalysts. For acidic conditions, consider acetic acid, p-toluenesulfonic acid, or trifluoroacetic acid.[6][14] For basic conditions, options include triethylamine, DBU, or potassium carbonate.[13][15]

  • Screening Reactions: Set up a series of small-scale reactions in a suitable solvent (identified from Protocol 1). Add a catalytic amount (e.g., 0.1 eq) of each selected acid or base.

  • Monitoring and Analysis: Monitor the reactions by TLC. Upon completion, work up the reactions and analyze the regioisomeric ratio by NMR or HPLC.

  • Evaluation: Compare the results to a control reaction run without a catalyst to determine the effect of pH on regioselectivity.

Issue 2: Difficulty in Characterizing and Differentiating Regioisomers

Symptoms:

  • The ¹H NMR spectrum is complex, with overlapping signals, making unambiguous assignment of the two isomers difficult.

  • Mass spectrometry confirms the presence of the correct mass, but cannot distinguish between the isomers.

Causality Analysis: Regioisomers often have very similar spectroscopic properties. However, subtle differences in the chemical environment of the protons and carbons can be exploited for definitive characterization.

Troubleshooting and Characterization Workflow:

Caption: Workflow for characterizing and differentiating pyrazole regioisomers.

Analytical Protocols:

Protocol 3: Advanced NMR for Structural Elucidation

  • Sample Preparation: Prepare a concentrated solution of the purified regioisomeric mixture or of each isolated isomer in a suitable deuterated solvent.

  • ¹³C NMR Analysis: The chemical shifts of the pyrazole ring carbons are sensitive to the position of the substituents. For example, a carbon atom at C3 is typically more deshielded than a carbon at C5.[16]

  • 2D NMR Experiments:

    • NOESY/ROESY: These experiments detect through-space correlations between protons. A correlation between the N-substituent (e.g., N-CH₃) and a substituent at the C5 position can definitively identify that isomer.[17][18]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. Observing a correlation from the N-substituent's protons to the C5 carbon of the pyrazole ring is a powerful tool for assignment.[18]

    • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, aiding in the assignment of signals in the ¹³C spectrum.[19]

Table 2: Representative ¹³C NMR Chemical Shifts for Pyrazole Ring Carbons

PositionTypical Chemical Shift Range (ppm)Notes
C3148 - 155Generally more deshielded when substituted.
C4102 - 110Often the most shielded ring carbon.
C5138 - 145Generally more shielded than a substituted C3.
(Note: These are approximate ranges and can vary significantly based on substituents. Comparison to known, structurally confirmed analogs is the most reliable method.)[16][20]

By systematically applying these troubleshooting strategies and analytical protocols, researchers can gain control over regioisomer formation in pyrazole synthesis, leading to more efficient and successful outcomes in their research and development endeavors.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. American Chemical Society. [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 18, 2026, from [Link]

  • Various Authors. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Various Authors. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]

  • Elguero, J., Goya, P., & Jagerovic, N. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. [Link]

  • Various Authors. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Smith, L., Halls, K. K., & De Kese, E. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2241-2247. [Link]

  • Various Authors. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 13(16), 4276–4279. [Link]

  • Chem VOD. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

  • Various Authors. (n.d.). Knorr Pyrazole Synthesis. ResearchGate. [Link]

  • UAB Divulga. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]

  • Various Authors. (2020). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 25(21), 5091. [Link]

  • Claramunt, R. M., Elguero, J., & Flammang, R. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 751-755. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved January 18, 2026, from [Link]

  • Various Authors. (2023). DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. International Journal of Advanced Research, 11(10), 855-862. [Link]

  • Various Authors. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(1), 10335. [Link]

  • Slideshare. (n.d.). knorr pyrazole synthesis. Retrieved January 18, 2026, from [Link]

  • Various Authors. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 57(36), 11633–11638. [Link]

  • Various Authors. (2022). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 7(1), 1063–1073. [Link]

  • Various Authors. (2025). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved January 18, 2026, from [Link]

  • Semantic Scholar. (n.d.). One pot-like regiospecific access to 1-aryl-1H-pyrazol-3(2H)-one derivatives and evaluation of the anticancer activity. Retrieved January 18, 2026, from [Link]

  • International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved January 18, 2026, from [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved January 18, 2026, from [Link]

  • Various Authors. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5897. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of N-Substituted Pyrazole Synthesis

Introduction N-substituted pyrazoles are foundational scaffolds in modern medicinal chemistry and materials science, appearing in blockbuster drugs and advanced functional materials.[1][2][3] Despite their prevalence, th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-substituted pyrazoles are foundational scaffolds in modern medicinal chemistry and materials science, appearing in blockbuster drugs and advanced functional materials.[1][2][3] Despite their prevalence, the synthesis of these heterocycles, particularly with precise control over the N-substituent, is fraught with challenges. Issues such as low yields, poor regioselectivity with unsymmetrical pyrazoles, and difficult purification are common hurdles for researchers.[4][5]

This technical support center is designed to serve as a field guide for chemists and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively. Here, we dissect common problems, provide validated solutions, and offer detailed experimental frameworks grounded in established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Issue 1: Low or No Yield of the Desired N-Substituted Pyrazole

Question: My reaction is giving a very low yield, or I'm only recovering my starting materials. What are the likely causes and how can I fix it?

Answer: Low yield is a multifaceted problem that can stem from several factors, from reagent quality to suboptimal reaction kinetics.[6][7]

Probable Causes & Recommended Solutions:

  • Inadequate Deprotonation (for N-Alkylation/Arylation): The pyrazole N-H proton must be removed to form a nucleophilic anion. If the base is too weak or reaction conditions are not anhydrous, this step will be inefficient.

    • Solution (N-Alkylation): For standard alkylations with alkyl halides, switch to a stronger, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in oil) in an anhydrous aprotic solvent like DMF or THF.[8] Ensure all glassware is oven- or flame-dried and reagents are anhydrous. For less reactive alkylating agents, a milder base like potassium carbonate (K₂CO₃) in DMSO can be effective, often requiring higher temperatures.[4]

    • Solution (N-Arylation): For copper- or palladium-catalyzed reactions, the choice of base is critical. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[9] Their role is not just deprotonation but also participating in the catalytic cycle. Ensure the base is finely powdered to maximize surface area.

  • Poor Catalyst Activity (for N-Arylation): In Ullmann or Buchwald-Hartwig type reactions, the catalyst may be inactive or poisoned.

  • Suboptimal Temperature and Reaction Time: The reaction may simply be too slow at the current temperature.

    • Solution: Monitor the reaction's progress by TLC or LC-MS.[6] If starting material is being consumed slowly, gradually increase the temperature. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[6][13]

  • Poor Quality of Starting Materials: Impurities in your pyrazole, alkyl/aryl halide, or solvent can lead to side reactions or inhibit the primary reaction.[7]

    • Solution: Purify starting materials if their quality is questionable. Use high-purity, dry solvents, especially for moisture-sensitive reactions involving strong bases or organometallic catalysts.

Issue 2: Poor Regioselectivity with Unsymmetrical Pyrazoles

Question: I'm using a 3-substituted pyrazole and getting a mixture of N1 and N2 isomers that are difficult to separate. How can I control the regioselectivity?

Answer: This is one of the most common challenges in pyrazole chemistry.[5] The selectivity of N-substitution is a delicate balance of steric hindrance, electronic effects, and reaction conditions.

Factors Influencing Regioselectivity:

  • Steric Effects: This is often the dominant factor. The incoming substituent will preferentially attack the less sterically hindered nitrogen atom.

    • Optimization Strategy: If your pyrazole has a bulky substituent at the 3-position (e.g., a phenyl or isopropyl group), alkylation or arylation will strongly favor the N1 position to avoid steric clash. Conversely, a small substituent (e.g., methyl) may still yield mixtures.[1]

  • Electronic Effects: The electronic nature of the substituent at C3 or C5 can influence the acidity of the adjacent N-H and the nucleophilicity of the nitrogen atoms. However, this effect is often secondary to sterics.

  • Choice of Base and Cation: The nature of the base and its counter-ion can influence the position of the resulting pyrazolate anion, thereby directing the incoming electrophile.[5]

    • Optimization Strategy: While a universally applicable rule is elusive, systematically screening bases (e.g., NaH, K₂CO₃, Cs₂CO₃) can reveal significant differences in isomeric ratios.

  • Reaction Type:

    • Michael Additions: Catalyst-free Michael additions of pyrazoles to α,β-unsaturated ketones can exhibit exceptionally high N1 selectivity, driven by the formation of thermodynamically stable products.[14][15]

    • Acid-Catalyzed Alkylation: Using electrophiles like trichloroacetimidates under Brønsted acid catalysis can also provide regioselectivity, with the major product often being controlled by sterics.[1][16]

Visual Workflow: Troubleshooting Poor Regioselectivity

G start Problem: Poor Regioselectivity (Mixture of N1/N2 Isomers) check_sterics Analyze Steric Hindrance Is C3 or C5 substituent significantly bulky? start->check_sterics sterics_yes Yes check_sterics->sterics_yes Bulky sterics_no No check_sterics->sterics_no Not Bulky thermo_control Exploit Thermodynamics: - Increase reaction temperature - Lengthen reaction time sterics_yes->thermo_control Favors thermodynamic product (less hindered N1) kinetic_control Attempt Kinetic Control: - Use a strong, bulky base (e.g., LHMDS) - Run at low temperature (-78 °C to 0 °C) sterics_no->kinetic_control outcome_good Desired Regioisomer is Major Product thermo_control->outcome_good change_method Change Reaction Methodology kinetic_control->change_method If still a mixture michael Consider Michael Addition if applicable (Often high N1 selectivity) change_method->michael acid_cat Try Acid-Catalyzed Alkylation (e.g., with trichloroacetimidates) change_method->acid_cat michael->outcome_good acid_cat->outcome_good

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

Issue 3: Reaction Scale-Up Leads to Lower Yield and More Impurities

Question: My small-scale (1 mmol) reaction worked perfectly, but when I scaled it up to 100 mmol, the yield dropped and I'm seeing new byproducts. What went wrong?

Answer: Scale-up issues are common and almost always relate to mass and heat transfer.[17][18] What is negligible at the lab scale becomes critical in larger reactors.

Probable Causes & Recommended Solutions:

  • Inefficient Heat Dissipation: Many pyrazole syntheses, especially the initial condensation with hydrazine, are exothermic.[17] A larger reaction volume has a lower surface-area-to-volume ratio, making it much harder to dissipate heat. This can cause temperature spikes, leading to side reactions and product degradation.[17][18]

    • Solution: Use a reactor with adequate cooling capacity. Most importantly, control the rate of reagent addition. Add the limiting reagent (e.g., hydrazine) slowly or dropwise, while carefully monitoring the internal reaction temperature with a probe.[17][18]

  • Inadequate Mixing: Inefficient stirring in a large reactor can create localized "hot spots" or areas of high reactant concentration, which promotes the formation of byproducts.[17]

    • Solution: Use an appropriate mechanical stirrer (e.g., overhead stirrer with a suitable impeller) instead of a magnetic stir bar. Characterize the mixing to ensure the reaction medium is homogeneous.

Frequently Asked Questions (FAQs)

Q1: How do I choose between N-alkylation and N-arylation methods? A1: The choice depends entirely on the substituent you wish to install.

  • N-Alkylation is used to add alkyl groups (e.g., methyl, ethyl, benzyl). The most common method involves deprotonating the pyrazole with a base (like NaH or K₂CO₃) and reacting it with an alkyl halide.[8][16]

  • N-Arylation is used to add aryl or heteroaryl groups. This requires transition-metal catalysis. The two main strategies are:

    • Ullmann Condensation: A copper-catalyzed reaction, typically using CuI, a ligand (like a diamine), and a base (K₂CO₃ or K₃PO₄).[11][12][19] This method is classic and robust.

    • Buchwald-Hartwig Amination: A palladium-catalyzed reaction that often proceeds under milder conditions and with a broader substrate scope than traditional Ullmann reactions.[10][20][21] It requires a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand.

Q2: What is the role of the ligand in copper- or palladium-catalyzed N-arylation? A2: Ligands are crucial for the success of these reactions. They bind to the metal center, stabilizing it and modulating its reactivity. In doing so, they facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination), allowing the reaction to proceed at lower temperatures and with higher efficiency.[22] For example, diamine ligands are effective in many copper-catalyzed N-arylations.[11][12]

Q3: When should I consider "green" or alternative energy sources for my reaction? A3: Green chemistry approaches can offer significant advantages in terms of reaction time, yield, and environmental impact.

  • Microwave Synthesis: Ideal for accelerating slow reactions. The rapid, uniform heating can dramatically reduce reaction times from hours to minutes and often improves yields.[6][13]

  • Solvent-Free Conditions: If reactants are liquids or have low melting points, running the reaction neat (without solvent) can simplify workup and reduce waste.[23]

  • Aqueous Methods: Using water as a solvent is an environmentally benign approach that has been successfully applied to certain pyrazole syntheses, particularly multicomponent reactions.[24]

Data Presentation: Comparison of N-Arylation Conditions

MethodCatalyst SystemTypical BaseSolventTemp (°C)Key AdvantagesCommon Substrates
Ullmann Condensation CuI / Diamine LigandK₂CO₃, K₃PO₄Dioxane, Toluene, DMF100-140Cost-effective catalyst, robust for many substrates.[12][19]Aryl Iodides, Aryl Bromides
Buchwald-Hartwig Pd₂(dba)₃ / Phosphine LigandNaOt-Bu, Cs₂CO₃Toluene, Dioxane80-110Milder conditions, broad functional group tolerance.[10][21]Aryl Chlorides, Bromides, Triflates
Cobalt-Catalyzed C-H Arylation Co(hfacac)₂ / OxidantN/A (Directed)HFIP100Direct arylation without pre-functionalized pyrazole.[25][26][27]N-Aryl Pyrazoles, Arylboronic acids

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation

This protocol is adapted for the selective N1-alkylation of a pyrazole using sodium hydride.[8]

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel.

  • Deprotonation: Cool the solvent to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solvent.

  • Pyrazole Addition: Dissolve the pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas should cease, and the mixture may become clear or remain a slurry.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC.

  • Quenching: Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol describes a general procedure for the N-arylation of pyrazole with an aryl halide using a CuI/diamine ligand system.[11][12][19]

  • Preparation: To an oven-dried Schlenk tube, add CuI (5-10 mol%), the diamine ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%), and finely powdered potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Reagent Addition: Add the pyrazole (1.2 equivalents) and the aryl halide (1.0 equivalent).

  • Solvent and Degassing: Add anhydrous solvent (e.g., dioxane or toluene). Seal the tube and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Nitrogen or Argon).

  • Heating: Heat the reaction mixture to 110 °C in a pre-heated oil bath and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the copper catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude residue by silica gel column chromatography.

Visualization of the Ullmann N-Arylation Catalytic Cycle

G cluster_0 Catalytic Cycle A Active L-Cu(I) Catalyst B Oxidative Addition L-Cu(III)(Ar)(X) A->B + Ar-X C Ligand Exchange L-Cu(III)(Ar)(Pyrazolate) B->C + Pyrazolate Anion - X⁻ D Reductive Elimination C->D C-N Bond Formation D->A Product (Ar-Pyrazole) Released caption Simplified catalytic cycle for Ullmann N-Arylation.

Sources

Optimization

Technical Support Center: Purification of Aminopyrazole Derivatives by Column Chromatography

Welcome to the Technical Support Center for the chromatographic purification of aminopyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic purification of aminopyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of purifying these valuable heterocyclic compounds.

Introduction: The Challenge of Purifying Aminopyrazole Derivatives

Aminopyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] However, their purification by column chromatography presents a unique set of challenges. The presence of the basic amino group and the pyrazole ring's aromatic system can lead to strong interactions with the stationary phase, particularly the acidic silanol groups on silica gel.[2] This can result in a host of issues, including poor peak shape, streaking, and even irreversible adsorption of the compound onto the column.[2] This guide provides practical, field-proven insights to overcome these obstacles and achieve successful purification.

Troubleshooting Guide: From Tailing Peaks to No Elution

This section addresses common problems encountered during the column chromatography of aminopyrazole derivatives, organized by observable symptoms.

Symptom 1: Poor Separation or Overlapping Peaks
Possible Cause A: Inappropriate Solvent System

The choice of the mobile phase is critical for achieving good separation.[3][4] If the polarity of the solvent system is not optimized, compounds with similar polarities, such as regioisomers, may co-elute.[5]

Solutions:

  • Systematic TLC Analysis: Before running a column, always perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems.[4][6] Aim for a solvent system that provides a clear separation of your target compound from impurities, with an ideal Rf value between 0.25 and 0.35 for the target compound.[3][6]

  • Adjust Solvent Ratio: If your compound and impurities are moving too slowly (low Rf), increase the polarity of the mobile phase. Conversely, if they are moving too quickly (high Rf), decrease the polarity.[7]

  • Change Solvent Selectivity: If simply adjusting the polarity of a hexane/ethyl acetate system is ineffective, switch to a different solvent system to alter the separation selectivity.[5][7] For example, trying dichloromethane/methanol or acetone/hexane can provide different interactions and improve resolution.[5][8]

Possible Cause B: Column Overloading

Exceeding the capacity of the column is a common reason for poor separation.

Solutions:

  • Reduce Sample Load: A general guideline is to load a crude sample amount that is 1-5% of the mass of the stationary phase.[7]

  • Use a Larger Column: For larger quantities of crude material, a column with a larger diameter is necessary to maintain good separation.[7]

Symptom 2: Peak Tailing or Streaking

This is a very common issue with aminopyrazoles due to the interaction of the basic amino group with acidic silica gel.[9]

Possible Cause: Strong Compound-Silica Interaction

Solutions:

  • Add a Basic Modifier: To neutralize the acidic silanol groups on the silica surface, add a small amount of a basic modifier like triethylamine (TEA) or ammonia in methanol (typically 0.1-1%) to your mobile phase.[7][10] This will significantly improve the peak shape.

  • Switch to an Alternative Stationary Phase: If peak tailing persists, consider using a different stationary phase. Alumina (basic or neutral) or an amine-functionalized silica (NH2) column can be effective alternatives for basic compounds.[5][7] For highly polar aminopyrazoles, reversed-phase chromatography on a C18 column might be a better option.[2]

Symptom 3: Compound Does Not Elute from the Column
Possible Cause A: Compound is Too Polar for the Current Solvent System

If your aminopyrazole derivative is highly polar, it may be too strongly adsorbed to the silica gel to be eluted with a non-polar or moderately polar mobile phase.[7]

Solutions:

  • Increase Solvent Polarity Drastically: If your compound is not eluting, you may need to switch to a much more polar solvent system, such as a gradient of methanol in dichloromethane.[11][12]

  • Methanol/Ammonia System: For very stubborn basic compounds, a mobile phase containing a small percentage of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane can be highly effective.[11][12]

Possible Cause B: Compound Decomposition on Silica Gel

Some compounds are unstable on acidic silica gel and may decompose during chromatography.[8][11]

Solutions:

  • Test for Stability: Before running a column, you can test your compound's stability on silica gel using a 2D TLC. Spot your compound in one corner of a TLC plate, run it in a suitable solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If the spot remains on the diagonal, your compound is stable. If new spots appear off the diagonal, it is decomposing.[8]

  • Use a Deactivated Stationary Phase: If your compound is acid-sensitive, you can use deactivated silica gel or switch to a less acidic stationary phase like alumina or florisil.[8][11]

Symptom 4: Inconsistent Elution/Cracked Column Bed
Possible Cause: Improper Column Packing or Running Conditions

Solutions:

  • Proper Packing: Ensure the column is packed uniformly as a slurry to avoid channels and cracks.[5]

  • Maintain Solvent Level: Never let the solvent level drop below the top of the silica bed, as this will cause the bed to crack.[13]

  • Avoid Sudden Polarity Changes: When running a gradient, increase the polarity of the mobile phase gradually to prevent thermal stress that can crack the silica bed.[14]

Frequently Asked Questions (FAQs)

Q1: How do I choose the starting solvent system for my aminopyrazole derivative purification?

A1: The best starting point is to perform TLC analysis with a range of solvent systems of varying polarities.[3][6] A good initial test is with a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[12] The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.25-0.35, which generally translates well to column chromatography.[3][6]

Q2: Should I use isocratic or gradient elution?

A2: The choice depends on the complexity of your sample mixture.[15][16]

  • Isocratic elution (using a constant solvent composition) is simpler and can be effective if your target compound is well-separated from impurities on the TLC plate.[15][17]

  • Gradient elution (gradually increasing the polarity of the mobile phase) is generally preferred for complex mixtures where compounds have a wide range of polarities.[15][17] A gradient can improve peak sharpness, reduce analysis time, and enhance separation for strongly retained compounds.[15][16]

Q3: My aminopyrazole derivative is poorly soluble in the elution solvent. How should I load it onto the column?

A3: This is a common challenge. The preferred method is dry loading .[5][13]

  • Dissolve your crude product in a strong, volatile solvent (like dichloromethane or methanol) in a round-bottom flask.[5][18]

  • Add a small amount of silica gel to the solution.[5][18]

  • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder of your compound adsorbed onto the silica.[5][13]

  • Carefully add this powder to the top of your packed column.[5] This technique prevents issues with poor solubility during loading and often leads to better separation.[5]

Q4: How can I visualize my aminopyrazole derivative on a TLC plate if it's not UV-active?

A4: While many aminopyrazoles are UV-active due to their aromatic nature, if you cannot see your compound under a UV lamp, you will need to use a chemical stain.[19][20]

  • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose oxidative stain that visualizes most organic compounds as yellow-brown spots on a purple background.[19][21]

  • Ninhydrin Stain: This stain is specific for primary and secondary amines, which will appear as pink or purple spots upon gentle heating.[22] This is particularly useful for aminopyrazoles.

  • Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as temporary brown spots.[19]

Q5: I'm trying to separate regioisomers of an aminopyrazole, but they have very similar Rf values. What can I do?

A5: Separating regioisomers is a common challenge due to their similar polarities.[5][23]

  • Optimize the Mobile Phase: Try a shallower gradient or an isocratic elution with the solvent system that gives the best, albeit small, separation on TLC.[5] Experiment with different solvent systems to exploit subtle differences in their interactions with the stationary phase.[5]

  • Change the Stationary Phase: If mobile phase optimization fails, switching to a different stationary phase like alumina or an amine-functionalized silica may alter the selectivity and improve separation.[5][23]

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, HPLC may be necessary to achieve the required resolution.[5]

Experimental Protocols & Data Presentation

General Protocol for Flash Column Chromatography of an Aminopyrazole Derivative
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an optimal system where the target compound has an Rf of ~0.25-0.35.[3][6] If peak streaking is observed, add 0.1-1% triethylamine to the solvent system.[7][10]

    • Visualize the spots under UV light and/or with an appropriate stain.[10]

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase.[5]

  • Sample Loading:

    • Use the dry loading method as described in FAQ Q3 for best results.[5][13]

  • Elution and Fractionation:

    • Begin eluting with the initial, low-polarity mobile phase.

    • If using a gradient, gradually increase the percentage of the more polar solvent.[10]

    • Collect fractions and monitor them by TLC to identify those containing the pure product.[5][24]

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified aminopyrazole derivative.[5][24]

Data Presentation: Solvent System Selection

The following table provides examples of common solvent systems and their typical applications in aminopyrazole purification.

Solvent SystemPolarityTypical ApplicationNotes
Hexane / Ethyl AcetateLow to MediumGood starting point for less polar aminopyrazoles.[12]A standard system for many organic compounds.
Dichloromethane / MethanolMedium to HighEffective for more polar aminopyrazole derivatives.[12]Methanol content should generally not exceed 10% to avoid dissolving the silica gel.[12]
Dichloromethane / AcetoneMediumCan offer different selectivity compared to ethyl acetate systems.[8]Useful for separating isomers.
Dichloromethane / Methanol / NH₄OHHigh (Basic)For highly polar, basic aminopyrazoles that show strong tailing.[11][12]The ammonia neutralizes acidic silica sites.[7]

Visualizations

Workflow for Troubleshooting Poor Separation

Caption: Troubleshooting decision tree for poor separation.

General Workflow for Aminopyrazole Purification

G A Crude Aminopyrazole Derivative B TLC Analysis (Solvent Screen) A->B E Dry Load Sample A->E C Select Optimal Solvent System B->C D Prepare Column (Silica Slurry) C->D F Run Column (Isocratic or Gradient) E->F G Collect Fractions F->G H Monitor Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Pure Aminopyrazole Derivative J->K

Caption: Standard workflow for column purification.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). Strategies for purifying polar heterocyclic compounds via chromatography.
  • BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers.
  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Methyl 3-amino-1H-pyrazole-4-carboxylate in Drug Discovery.
  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?
  • Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography? [Video]. YouTube.
  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?
  • Organic Chemistry Portal. (n.d.). TLC stains.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?
  • BenchChem. (n.d.). Technical Support Center: Purification of Aminopropyl Carbazole Derivatives.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • Chemistry For Everyone. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube.
  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • National Institutes of Health. (n.d.). Detection Progress of Selected Drugs in TLC.
  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains.
  • Stains for Developing TLC Plates. (n.d.).
  • TCI AMERICA. (n.d.). TLC Stains.

Sources

Troubleshooting

How to prevent degradation of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine during storage

Welcome to the dedicated technical guide for 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. This resource provides researchers, scientists, and drug development professionals with in-depth, field-proven strategies...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical guide for 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. This resource provides researchers, scientists, and drug development professionals with in-depth, field-proven strategies to prevent the degradation of this compound during storage. Our guidance is rooted in the fundamental principles of chemical stability, focusing on the causality behind each recommendation to ensure the integrity of your experiments.

The primary structural liability of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is the aromatic amine moiety at the 5-position of the pyrazole ring. This functional group is highly susceptible to oxidative degradation, a process accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[1][2] Degradation often manifests as a visible color change and the formation of complex impurities, which can compromise experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of your compound.

Q1: My initially off-white solid powder of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine has turned yellow or brownish. What happened?

This color change is a classic indicator of oxidative degradation. The aromatic amine group has likely undergone oxidation and subsequent reactions to form highly colored impurities, such as azo-coupled dimers or nitroso derivatives.[1][3] This process is often initiated by exposure to air and light.

Q2: What are the critical factors I need to control to prevent degradation?

The four primary drivers of degradation for this compound are:

  • Oxygen: Atmospheric oxygen is the principal oxidizing agent.

  • Light: UV and even visible light can provide the activation energy for radical-mediated oxidation reactions.[4][5]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation pathways.[6]

  • Moisture: Amines can be hygroscopic, and absorbed moisture can facilitate certain degradation reactions.[7]

Q3: What is the ideal temperature for long-term storage?

For long-term storage (months to years), keeping the compound at -20°C or ideally -70°C is strongly recommended.[8] This significantly slows down kinetic degradation processes. For short-term, active use (days to weeks), storage at 2-8°C is acceptable, provided other protective measures are in place. Room temperature storage is discouraged as it leads to faster degradation.[8]

Q4: Is it necessary to store the compound under an inert atmosphere?

Yes. For maximum stability, especially for long-term storage or for use as an analytical standard, the compound should be stored under an inert gas like argon or nitrogen.[3] This directly removes oxygen, the primary culprit in oxidative degradation.

Q5: What is the best type of container for storage?

The ideal container is a low-extractable amber glass vial with a PTFE-lined screw cap . The amber glass protects the compound from light, while the tight-fitting, inert-lined cap provides a superior seal against air and moisture ingress compared to standard plastic tubes.[7]

Part 2: Troubleshooting Guide for Compound Degradation

Use this guide to diagnose and resolve stability issues encountered during your work.

Problem EncounteredMost Likely Cause(s)Recommended Solution(s)
The solid compound has visibly changed color (e.g., from off-white to yellow/brown). Oxidation due to prolonged exposure to air and/or light. Storage at ambient temperature.1. Discard the degraded material if purity is critical. 2. If salvage is necessary, consider repurification (e.g., recrystallization or column chromatography), but be aware that yields may be low. 3. Implement the Recommended Storage Protocol (Protocol 1) for all new and existing stock.
A freshly prepared solution of the compound in a solvent (e.g., DMSO, Methanol) darkens over time. Solvent-mediated oxidation. Presence of dissolved oxygen in the solvent. Continued exposure to light and ambient temperature.1. Use freshly distilled or high-purity, anhydrous solvents that have been sparged with argon or nitrogen to remove dissolved oxygen. 2. Prepare solutions fresh for each experiment. 3. If a stock solution must be stored, aliquot it into amber vials, flush with argon, seal tightly, and store at -20°C or below.
TLC or HPLC/LC-MS analysis shows multiple new impurity spots/peaks compared to a fresh sample. Chemical degradation has occurred, forming multiple byproducts.1. Confirm the identity of the main peak via retention time or mass spectrometry against a reference standard. 2. Cease using the degraded stock. 3. Review storage and handling procedures against this guide to identify the source of the failure.
Inconsistent or non-reproducible results in biological assays or chemical reactions. The active concentration of your compound is lower than calculated due to degradation. Degradation byproducts may have interfering or inhibitory activity.1. Perform a purity check on your compound stock using Protocol 2 . 2. Always use a freshly opened or rigorously stored vial of the compound for critical experiments. 3. Qualify new batches of the compound upon receipt to establish a baseline purity profile.
Part 3: In-Depth Technical Protocols
Protocol 1: Recommended Storage Protocol for Maximum Stability

This protocol is designed to mitigate all major degradation factors.

A. For Solid Compound Storage:

  • Aliquoting: Upon receiving a new batch, avoid repeatedly opening and closing the main container. Instead, aliquot the bulk powder into smaller, single-use amber glass vials appropriate for the amounts typically needed for experiments.

  • Inerting: Place the opened vials in a glove box or a desiccator that can be purged with an inert gas. Flush the vials with dry argon or nitrogen for 1-2 minutes.

  • Sealing: Immediately and tightly seal each vial with a PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, batch number, concentration (if a solution), and date.

  • Storage: Place the sealed vials inside a secondary container (e.g., a freezer box) and store at -20°C or -70°C .

B. For Solution Storage (if absolutely necessary):

  • Solvent Preparation: Use high-purity, anhydrous grade solvent. Prior to use, thoroughly degas the solvent by sparging with argon for 15-20 minutes to remove dissolved oxygen.

  • Solution Preparation: Dissolve the compound in the degassed solvent to the desired concentration.

  • Dispensing & Inerting: Immediately dispense the solution into single-use amber glass vials. Flush the headspace of each vial with argon before sealing.

  • Sealing & Storage: Seal tightly and store immediately at -20°C or -70°C . Avoid freeze-thaw cycles.

Protocol 2: Workflow for Assessing Compound Purity and Degradation

This workflow provides a reliable method to check the integrity of a stored sample.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Ref Prepare Solution A: Reference Standard or Freshly Opened Sample TLC Spot A & B on TLC Plate Develop and Visualize Ref->TLC HPLC Inject A & B into HPLC/LC-MS Acquire Chromatograms Ref->HPLC Test Prepare Solution B: Stored (Test) Sample Test->TLC Test->HPLC Compare Compare Profiles: - New spots/peaks in B? - Reduced main peak area in B? - Color difference? TLC->Compare HPLC->Compare Decision Decision: - Purity Acceptable? - Repurify or Discard? Compare->Decision

Caption: Workflow for Purity Assessment.

  • Prepare Samples: Create two solutions of identical concentration: Solution A from a trusted reference standard or a newly opened vial, and Solution B from the stored sample .

  • Thin-Layer Chromatography (TLC): Co-spot both solutions on a single TLC plate. The appearance of new spots or significant tailing in the lane for Solution B indicates the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Inject both solutions for HPLC analysis. Compare the chromatograms. Degradation is confirmed if Solution B shows a decrease in the main peak's area percentage and the appearance of new peaks not present in Solution A.

  • Decision: Based on the comparison, determine if the purity of the stored sample is acceptable for its intended use.

Part 4: Scientific Rationale & Key Degradation Pathways

The stability recommendations are based on the inherent chemical reactivity of the aromatic amine group (-NH₂). This group has a lone pair of electrons that makes it susceptible to attack by electrophiles and oxidizing agents.

  • Oxidative Dimerization/Polymerization: This is the most common degradation pathway. It can be initiated by light, heat, or trace metal catalysts, which facilitate the reaction with atmospheric oxygen (O₂). The amine can be oxidized to a radical cation, which then undergoes coupling reactions to form colored azo (-N=N-) compounds and eventually complex polymeric materials.[1]

  • Nitrosation/Nitration: In the presence of atmospheric nitrogen oxides (NOx), the amine can be converted to nitroso and nitro derivatives, further contributing to impurity profiles.[1]

  • Hydrolysis: While less common for the pyrazole ring itself under neutral conditions, absorbed moisture can act as a medium to facilitate oxidative processes.[7]

The pyrazole ring itself is generally stable due to its aromatic character, but pyrazoline derivatives (the non-aromatic, reduced form) are known to be much more prone to oxidation.[3] While our subject compound is a pyrazole, the high reactivity of the appended amine group remains the overriding concern.

G cluster_stress Stress Factors cluster_products Degradation Products Compound 4-(4-Methoxyphenyl)-1,3-dimethyl- 1H-pyrazol-5-amine (Parent) Radical Radical Intermediates Compound->Radical Initiation O2 Oxygen (Air) O2->Radical Light Light (UV/Visible) Light->Radical Heat Heat Heat->Radical Azo Azo Dimers (-N=N-) Radical->Azo Coupling Nitroso Nitroso/Nitro Derivatives Radical->Nitroso Further Oxidation Polymer Complex Polymers Azo->Polymer Propagation

Caption: Key Degradation Pathways.

Part 5: Summary of Storage Conditions

This table provides a clear comparison of recommended versus poor storage practices.

ParameterOptimal Storage (Recommended) Poor Storage (High Risk of Degradation)
Temperature -20°C to -70°C[8]Ambient / Room Temperature
Atmosphere Inert Gas (Argon or Nitrogen)[3]Standard Air
Light Exposure Protected (Amber Vial, Stored in Dark)[3]Clear Vial, Exposed to Lab Lighting
Container Tightly Sealed Amber Glass Vial (PTFE-lined cap)[7]Loosely Capped Plastic Tube
Moisture Stored in a Dry Environment / DesiccatedExposed to Ambient Humidity
Expected Outcome High purity maintained for >1 yearVisible color change; significant purity loss in weeks/months

By adhering to these guidelines, you can ensure the long-term stability of your 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, leading to more reliable and reproducible scientific results.

References
  • National Institutes of Health (NIH). (n.d.). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.
  • Alwis, K. U., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Retrieved from [Link]

  • Crescenzi, O., et al. (n.d.). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase.
  • Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. Retrieved from [Link]

  • ResearchGate. (2021). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

  • Crescenzi, O., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase.
  • Karaman, R. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • MDPI. (n.d.). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved from [Link]

  • Norwegian Research Information Repository. (n.d.). Oxidative degradation of amines using a closed batch system.
  • ResearchGate. (n.d.). Effect of temperature on amine loss. Retrieved from [Link]

  • Sadek, K. U., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020). Stability of amines. Retrieved from [Link]

  • Ghosh, D., et al. (2022). Visible light induced functionalization of indazole and pyrazole: a recent update. Royal Society of Chemistry. Retrieved from [Link]

  • Ghosh, D., et al. (2022). Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical Communications.

Sources

Optimization

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Pyrazole Derivatives

Welcome to the technical support center for pyrazole derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning pyrazole syn...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning pyrazole synthesis from the laboratory bench to a larger scale. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the fundamental principles behind them, ensuring your scale-up process is efficient, safe, and successful.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up pyrazole synthesis, and how can they be mitigated?

A1: The most significant safety concerns during the scale-up of pyrazole synthesis revolve around managing exothermic reactions, particularly during steps involving hydrazine and diazotization.[1][2] Hydrazine is a high-energy, toxic compound, and its condensation reactions can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[2]

The core issue in scaling up is the change in the surface-area-to-volume ratio. In a small flask, heat dissipates quickly through the glass walls. In a large reactor, the volume increases cubically while the surface area only increases squarely, making heat removal much less efficient.[1][3] This can lead to dangerous temperature spikes, promoting side reactions, product degradation, or even a runaway reaction.

Mitigation Strategies:

  • Controlled Reagent Addition: Add hazardous or highly reactive reagents, like hydrazine hydrate, slowly and dropwise. This allows the cooling system to keep pace with the heat being generated.[1][2][3]

  • Efficient Cooling: Ensure the reactor's cooling capacity is sufficient for the scale. For highly exothermic steps like diazotization, using an ice bath or a powerful cryostat to maintain low temperatures (e.g., below 5 °C) is critical.[1][4]

  • Dilution: Performing the reaction in a sufficient volume of an appropriate solvent helps to absorb the heat generated. Dilute solutions of hydrazine are inherently safer.[2]

  • Flow Chemistry: Transitioning to a continuous flow setup is a superior modern approach. The small internal volume of flow reactors provides excellent heat transfer and precise temperature control, drastically improving safety by minimizing the accumulation of hazardous intermediates like diazonium salts.[1][5]

Q2: I'm observing a significant drop in yield and new impurities upon scaling up my Knorr pyrazole synthesis. What's the likely cause?

A2: This is a classic scale-up challenge, often rooted in mass and heat transfer limitations. What works in a rapidly stirring 100 mL flask doesn't translate directly to a 50 L reactor.

Causality and Troubleshooting:

  • Inadequate Mixing: Inefficient stirring in large reactors creates non-homogeneous conditions. You can have localized areas of high reagent concentration ("hot spots") or poor temperature distribution, which promotes the formation of side products and impurities.[1][3] For instance, poor mixing during a diazotization can lead to condensation byproducts.[1]

    • Solution: Re-optimize the stirring speed and impeller design for the larger vessel. Characterize the impact of mixing on reaction selectivity and yield.

  • Poor Temperature Control: As discussed in Q1, inefficient heat dissipation can lead to temperature gradients within the reactor, causing product degradation or favoring alternative reaction pathways.[3]

    • Solution: Use multiple temperature probes to accurately monitor the internal temperature and ensure your cooling system is responsive and adequate.

  • Solvent Effects: A solvent that is effective on a small scale might be suboptimal for a larger batch, especially concerning the solubility of intermediates or the precipitation of the final product.[3]

    • Solution: Conduct a solvent screen at the larger scale to ensure your chosen solvent system facilitates both the reaction and the product isolation. Sometimes, a switch in solvent is necessary to achieve optimal results.[6][7]

Q3: How can I control regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound on a large scale?

A3: Controlling regioselectivity is a common challenge in pyrazole synthesis.[2][8] When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, two regioisomers can form. The outcome depends on which nitrogen of the hydrazine attacks which carbonyl group.

Controlling Factors:

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the regiochemical outcome.[2][6] Lowering the reaction temperature may improve selectivity.[2]

  • Solvent Choice: The use of highly polar, protic solvents can alter the reaction pathway. For example, fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to improve regioselectivity in certain cases by influencing the stability of key intermediates.[9][10]

  • Mechanism-Based Strategy: Predict the major product by considering that the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl group of the dicarbonyl compound.[10] By carefully selecting protecting groups or modifying electronic properties of the starting materials, you can steer the reaction toward the desired isomer.

Troubleshooting Guide

This section addresses specific problems you might encounter during a scale-up campaign.

Problem Encountered Potential Cause(s) Recommended Action(s)
Reaction Stall / Low Conversion 1. Inefficient mixing leading to poor reagent contact.2. Temperature too low.3. Product precipitating out and coating starting material.1. Increase stirring speed; evaluate impeller type.2. Gradually increase reaction temperature while monitoring for impurity formation.3. Screen for a solvent in which all components remain soluble during the reaction.[3]
Formation of Tar or Dark Coloration 1. Uncontrolled exotherm causing degradation.2. Product instability at the reaction temperature.3. Air sensitivity (oxidation).1. Improve cooling and slow down reagent addition rate.[2][3]2. Lower the reaction temperature, even if it extends the reaction time.[2]3. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]
Difficult Product Isolation / Purification 1. Product is an oil or does not crystallize easily.2. Impurities have similar physical properties to the product.1. Attempt to form an acid addition salt (e.g., HCl salt), which often has better crystallization properties.[1][4]2. Screen a wide range of solvents or solvent mixtures for recrystallization.[2]3. If chromatography is unavoidable, consider deactivating silica gel with triethylamine for basic pyrazoles to prevent product loss.[11]
Poor Filterability of Precipitated Product 1. Formation of very fine particles or an amorphous solid.2. High viscosity of the mother liquor.1. Optimize the cooling profile during crystallization; a slower cooling rate often yields larger crystals.2. Add an anti-solvent slowly to the product solution at an elevated temperature.3. Dilute the slurry with a suitable solvent before filtration.
Process Flow & Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting common scale-up issues.

G Start Scale-Up Issue Identified (e.g., Low Yield, High Impurity) CheckMixing Evaluate Mixing Efficiency - Stirrer speed/design? - Homogeneous appearance? Start->CheckMixing CheckTemp Verify Temperature Control - Internal vs. Jacket temp? - Hot spots detected? CheckMixing->CheckTemp Mixing OK AnalyzeImpurity Analyze Impurity Profile - Identify key impurities (LC-MS). - Determine formation pathway. CheckMixing->AnalyzeImpurity Mixing Inefficient CheckStoich Confirm Stoichiometry & Addition - Reagent purity? - Addition rate too fast? CheckTemp->CheckStoich Temp OK CheckTemp->AnalyzeImpurity Temp Control Poor CheckStoich->AnalyzeImpurity Stoich/Addition OK OptimizeSolvent Re-evaluate Solvent System - Solubility issues? - Side reactions observed? AnalyzeImpurity->OptimizeSolvent Purification Optimize Purification - Recrystallization screen? - Salt formation viable? OptimizeSolvent->Purification

Caption: A decision-making workflow for troubleshooting pyrazole synthesis scale-up.

Experimental Protocol: Scalable Knorr Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol provides a generalized, scalable procedure for a common pyrazole synthesis. CAUTION: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Phenylhydrazine is toxic.

Materials and Reagents
  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol (or other suitable solvent)

  • Hexanes (for washing/recrystallization)

Procedure
  • Reactor Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel, add ethyl acetoacetate (1.0 eq) and glacial acetic acid (approx. 2-3 volumes). Begin stirring.

  • Reagent Addition: Slowly add phenylhydrazine (0.95 eq) dropwise via the addition funnel over 30-60 minutes. Monitor the internal temperature closely. If a significant exotherm is observed, pause the addition and/or apply cooling.

  • Reaction: Heat the mixture to reflux (typically 80-100°C, depending on the solvent) and maintain for 4-6 hours.[2]

  • Monitoring: Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Workup & Isolation:

    • Once complete, cool the reaction mixture to room temperature. The product may begin to crystallize.

    • Further cool the mixture to 0-5°C using an ice bath to maximize precipitation.

    • Isolate the crude product by filtration.

    • Wash the filter cake thoroughly with a cold solvent like ethanol or a mixture of ethanol/hexanes to remove residual acetic acid and unreacted starting materials.[1]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, benzene/petroleum ether).[2]

    • Dry the pure product under vacuum to a constant weight.

  • Analysis: Confirm the identity and purity of the final product using NMR, IR, Mass Spectrometry, and Melting Point analysis.

Generalized Synthesis Workflow

The following diagram illustrates the key stages in a typical pyrazole synthesis campaign.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Final Product Reagents Reagent Preparation & Quality Check Setup Reactor Setup & Inerting Reagents->Setup Reaction Controlled Addition & Reaction at Temp Setup->Reaction Monitoring In-Process Control (TLC/HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup (Cooling/Quenching) Monitoring->Workup Complete Purification Purification (Crystallization/Filtration) Workup->Purification Analysis Product Analysis (NMR, MS, Purity) Purification->Analysis End Pure Product Analysis->End

Caption: A generalized experimental workflow for pyrazole derivative synthesis.

References
  • BenchChem. (2025). Troubleshooting guide for scaling up pyrazole synthesis reactions.
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • BenchChem. (2025). challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • ResearchGate. (2025). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a.
  • National Institutes of Health (NIH). (n.d.).
  • MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
  • MDPI. (2023).
  • National Institutes of Health (NIH). (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • American Chemical Society. (2014). A Greener Approach for the Large-Scale Synthesis of 1,4,5-Trisubstituted Pyrazole, AZD8329.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • ACS Publications. (n.d.).
  • ResearchGate. (2026).
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.

Sources

Troubleshooting

Technical Support Center: Method Refinement for Pyrazole Compound Analysis in Complex Biological Matrices

Welcome to the technical support center for the analysis of pyrazole compounds in complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of pyrazole compounds in complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development, validation, and troubleshooting. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory.

The analysis of pyrazole-containing molecules—a scaffold present in numerous pharmaceuticals—in matrices like plasma, serum, and tissue homogenates presents significant challenges.[1][2] These matrices are rife with endogenous components such as proteins and phospholipids that can interfere with analysis, compromising sensitivity, accuracy, and reproducibility.[3][4] This guide offers a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Here we address high-level questions frequently encountered during the analysis of pyrazole compounds.

Q1: What is the most significant challenge when analyzing pyrazoles in biological fluids like plasma?

A1: The most pervasive challenge is the matrix effect .[5] This phenomenon occurs when co-eluting endogenous components from the sample matrix, such as phospholipids and salts, alter the ionization efficiency of the target analyte in the mass spectrometer's ion source.[6] This can lead to ion suppression (decreased signal) or, less commonly, ion enhancement, both of which severely impact the accuracy and reproducibility of quantification.[5] Effective sample preparation is the primary strategy to mitigate these effects.[6]

Q2: Which sample preparation technique is best for pyrazole analysis in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?

A2: The "best" technique depends on the specific requirements of your assay, such as required sensitivity, throughput, and the physicochemical properties of your pyrazole analyte.

  • Protein Precipitation (PPT) is the simplest and fastest method, making it suitable for high-throughput screening.[3][7] However, it is the least clean, often leaving significant amounts of phospholipids in the final extract, which can cause ion suppression.[4][8]

  • Liquid-Liquid Extraction (LLE) offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent. It is effective at removing non-soluble interferences like salts but can be labor-intensive and difficult to automate.

  • Solid-Phase Extraction (SPE) typically provides the cleanest extracts by utilizing specific chemical interactions to bind the analyte to a sorbent while matrix components are washed away.[9][10] It is highly effective at removing both proteins and phospholipids, leading to minimal matrix effects and high sensitivity, but requires more extensive method development.[10][11]

Q3: My pyrazole compound is basic. Why am I seeing poor, tailing peak shapes in my reversed-phase HPLC analysis?

A3: Peak tailing for basic compounds is a classic chromatography problem, often caused by secondary interactions between the positively charged analyte and negatively charged, ionized silanol groups present on the surface of traditional silica-based C18 columns.[6][12] This interaction slows a portion of the analyte molecules as they travel through the column, resulting in a "tail" on the peak. Solutions include using a mobile phase with a low pH to suppress silanol ionization, adding a basic modifier like triethylamine to compete for the active sites, or using a modern, end-capped column specifically designed for the analysis of basic compounds.

Q4: How do I choose an appropriate internal standard (IS) for my LC-MS/MS assay?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of your analyte (e.g., containing 13C or 2H).[13] A SIL IS co-elutes with the analyte and experiences nearly identical matrix effects and ionization suppression/enhancement, thus providing the most accurate correction during quantification. If a SIL IS is not available, a structural analog with similar physicochemical properties (pKa, logP) and extraction recovery should be chosen.[13] It is critical that the IS does not interfere with the analyte signal and is not an endogenous compound in the matrix.

Troubleshooting and Optimization Guide

This section provides in-depth, question-and-answer-based solutions to specific problems encountered during method development.

Part 1: Sample Preparation

The goal of sample preparation is to remove interfering matrix components while maximizing the recovery of the analyte.

Problem: I'm seeing low and inconsistent analyte recovery after protein precipitation with acetonitrile.

  • Potential Cause 1: Analyte Co-precipitation. Your pyrazole compound may be binding to plasma proteins. When the proteins are precipitated, your analyte is removed along with them. This is more common for highly protein-bound drugs.

  • Solution:

    • Disrupt Protein Binding: Before adding the precipitation solvent, try adding a small amount of an acid (e.g., 1% formic acid) or base to the plasma sample to alter the pH. This can disrupt the ionic interactions responsible for protein binding.

    • Evaluate Different Solvents: While acetonitrile is common, methanol can be a better choice for more polar analytes and may precipitate proteins differently.[3] Compare recoveries using a 3:1 ratio of acetonitrile:plasma versus methanol:plasma.

    • Consider a Different Technique: If co-precipitation is significant, PPT may not be suitable. Switch to LLE or SPE, which can incorporate steps to disrupt protein binding before extraction.

Problem: My signal is suppressed, and I suspect phospholipids are the cause. How can I effectively remove them?

  • Scientific Context: Phospholipids, a major component of cell membranes, are notoriously problematic in bioanalysis due to their amphipathic nature.[4] They are not fully removed by simple protein precipitation and tend to elute in the middle of typical reversed-phase gradients, often co-eluting with analytes and causing significant ion suppression.

  • Solution Workflow:

    Caption: Decision workflow for phospholipid removal.

  • Detailed Steps:

    • Specialized Removal Plates: Use sample preparation products specifically designed for phospholipid removal, such as Phree™ or Ostro™ plates.[8][14] These combine protein precipitation with a sorbent that selectively retains lipids.

    • Supported Liquid Extraction (SLE): This technique uses a diatomaceous earth support to immobilize the aqueous sample. An immiscible organic solvent is then passed through, extracting the analyte but leaving phospholipids behind.

    • Solid-Phase Extraction (SPE): Develop a method using a polymeric reversed-phase sorbent. An optimized wash step (e.g., with a high percentage of methanol) can effectively remove phospholipids before eluting the analyte.[10]

Comparison of Common Sample Preparation Techniques
TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, simple, inexpensive, high-throughput.[3]Least clean extract, high risk of matrix effects from phospholipids.[4][8]Early discovery, high-throughput screening.
Liquid-Liquid Extraction (LLE) Cleaner than PPT, removes salts and some lipids.Labor-intensive, uses large solvent volumes, can form emulsions.[9]Assays where PPT is not clean enough and throughput is not the primary concern.
Solid-Phase Extraction (SPE) Provides the cleanest extract, high recovery, removes phospholipids.[9][10]Requires method development, more expensive, can be lower throughput.Regulated bioanalysis, high-sensitivity assays requiring minimal matrix effects.
Part 2: Liquid Chromatography (LC) Analysis

Effective chromatography is essential for separating the analyte from remaining matrix components and ensuring a stable signal for the mass spectrometer.

Problem: My peak is fronting or splitting, and it affects all compounds in the run.

  • Potential Cause 1: Column Void/Collapse. A void at the head of the column can cause the sample band to spread unevenly, leading to distorted peaks.[15] This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.[6]

  • Potential Cause 2: Blocked Frit. Particulates from the sample or system can clog the column's inlet frit, distorting the flow path.[15]

  • Troubleshooting Steps:

    • Reverse and Flush: Disconnect the column from the detector, reverse the flow direction, and flush to waste with a strong solvent (e.g., 100% acetonitrile). This can often dislodge particulates from the inlet frit.[15]

    • Inspect Connections: Ensure that the tubing from the injector to the column is properly seated and not creating extra-column volume.

    • Replace the Column: If flushing does not resolve the issue, the column packing bed has likely been compromised, and the column must be replaced.

    • Preventative Measures: Always use a guard column and filter your samples and mobile phases to prevent particulates from reaching the analytical column.

Problem: My small, polar pyrazole analyte has poor retention on a C18 column.

  • Scientific Context: Reversed-phase chromatography relies on hydrophobic interactions between the analyte and the stationary phase. Small, polar molecules have limited hydrophobic character and are not well-retained, often eluting in or near the solvent front where matrix interferences are most pronounced.[16]

  • Solutions:

    • Use an Ion-Pairing Reagent: For ionizable pyrazoles, adding an ion-pairing reagent (e.g., perfluorooctanoic acid for basic compounds) to the mobile phase can dramatically increase retention.[16] The reagent forms a neutral, more hydrophobic complex with the analyte, enhancing its interaction with the C18 phase.

    • Switch to a Different Stationary Phase:

      • AQ-type C18 columns: These have polar end-capping that makes them stable in highly aqueous mobile phases, allowing you to use weaker mobile phases to increase retention.

      • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC columns are specifically designed to retain polar compounds and are an excellent alternative to reversed-phase for this type of analyte.

Troubleshooting Workflow for Poor Peak Shape

Caption: A systematic workflow for diagnosing and resolving common peak shape issues.

Part 3: Mass Spectrometry (MS) Detection

A stable and sensitive MS signal is the final requirement for accurate quantification.

Problem: My analyte signal is unstable or drifting during the analytical run.

  • Potential Cause 1: Inefficient Ionization. The electrospray ionization (ESI) source parameters may not be optimal for your pyrazole compound. ESI is a complex process sensitive to factors like capillary voltage, gas temperatures, and gas flows.[17]

  • Solution 1: Optimize ESI Source Parameters.

    • Infuse a standard solution of your analyte directly into the mass spectrometer.

    • Systematically adjust key parameters one at a time to maximize the signal. Pay close attention to:

      • Capillary Voltage: Ensure a stable spray. Typical values are 3-5 kV for positive ion mode.

      • Nebulizer Gas (Gas 1): This affects droplet size. Higher flow is needed for higher LC flow rates.

      • Drying Gas (Gas 2) and Temperature: These parameters control solvent evaporation. Insufficient drying leads to neutral molecules entering the MS, causing instability. Over-drying can degrade thermally labile compounds.

  • Potential Cause 2: Matrix Contamination. Over time, non-volatile matrix components can build up on the ion source orifice and front-end ion optics, leading to a gradual loss of sensitivity.

  • Solution 2: Clean the Ion Source.

    • Follow the manufacturer's instructions to carefully clean the orifice, skimmer, and other front-end components.

    • To prevent this issue, improve your sample cleanup to remove more matrix components before injection.

Problem: I am not sure which precursor-to-product ion transitions to use for my pyrazole compound in MS/MS.

  • Scientific Context: The pyrazole ring is a stable aromatic system. Fragmentation in MS/MS often involves the loss of substituents or cleavage of linkers attached to the ring.[18][19] For proton pump inhibitors with a "prazole" core, fragmentation frequently occurs near the sulfoxide linker.[20]

  • General Approach:

    • Identify the Precursor Ion: In positive ion mode, this is typically the protonated molecule, [M+H]+.

    • Perform a Product Ion Scan: Infuse a standard of your analyte and acquire a full scan MS/MS spectrum of the precursor ion. This will reveal all possible fragment ions.

    • Select Key Fragments:

      • Choose at least two product ions for confident identification and quantification (one for quantification, one for confirmation).

      • Select fragments that are intense, specific, and have a mass-to-charge ratio (m/z) that is sufficiently different from the precursor.

      • Common fragmentation pathways for substituted pyrazoles include the loss of side chains or cleavage at linker chemistries. For example, a compound with a phenyl group attached via an amide linker might show fragmentation at the amide bond.

  • Example: For a hypothetical N-phenyl pyrazole carboxamide, the [M+H]+ would be the precursor. Likely product ions would result from the cleavage of the amide bond, yielding fragments corresponding to the pyrazole carboxylic acid portion and the aniline portion.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) of Plasma Samples
  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard (IS) working solution and vortex briefly.

  • Add 300 µL of cold (<4°C) acetonitrile.[3]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[21]

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A, vortex, and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) of Plasma Samples

This protocol is a general template for a polymeric reversed-phase sorbent and must be optimized for your specific analyte.

  • Pre-treat Sample: To 200 µL of plasma, add 200 µL of 2% phosphoric acid in water. Vortex to mix. This step helps to disrupt protein binding.

  • Condition Cartridge: Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB, 30 mg) with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent bed to go dry.

  • Load Sample: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences. Follow with a second wash of 1 mL of 40% methanol in water to remove phospholipids.

  • Elute: Elute the analyte with 1 mL of methanol or an appropriate elution solvent into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluent to dryness under nitrogen and reconstitute in 100 µL of mobile phase A for analysis.

Method Validation: A Trustworthiness Framework

A robust analytical method is a self-validating system. Adherence to regulatory guidelines is paramount for ensuring data integrity. According to the FDA's M10 Bioanalytical Method Validation guidance, a full validation for a chromatographic assay must include the following elements:[1][22]

Validation ParameterPurposeKey Acceptance Criteria (Typical)
Selectivity To ensure the method can differentiate the analyte from other components in the matrix.No significant interference at the retention time of the analyte in at least six different sources of blank matrix.[23]
Accuracy & Precision To demonstrate how close the measured values are to the true value and how reproducible they are.Accuracy: Within ±15% of nominal value (±20% at LLOQ). Precision: Coefficient of variation (CV) ≤15% (≤20% at LLOQ).[24]
Calibration Curve To establish the relationship between instrument response and analyte concentration.At least 6-8 non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5; accuracy and precision within ±20%.[24]
Matrix Effect To assess the impact of the matrix on analyte ionization.The CV of the IS-normalized matrix factor from at least six lots of matrix should be ≤15%.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).Mean concentration should be within ±15% of the nominal concentration.

References

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  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2021). Toxics. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry. [Link]

  • A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases. (2023). Forensic Toxicology. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies. [Link]

  • Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. (2014). European Review for Medical and Pharmacological Sciences. [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. [Link]

  • The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. (2019). Proteomes. [Link]

  • Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. (2004). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Phenomenex: Phree Phospholipid Removal Solutions. (n.d.). Bioanalysis Zone. [Link]

  • Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. (2014). Journal of Chromatographic Science. [Link]

  • Rapid preparation of human blood plasma for bottom-up proteomics analysis. (2021). STAR Protocols. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). International Journal of Molecular Sciences. [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (2021). Journal of AOAC INTERNATIONAL. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2017). ResearchGate. [Link]

  • Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography. (2012). Advanced Pharmaceutical Science & Technology. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC North America. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. (2011). Bioanalysis. [Link]

  • Troubleshooting Routine Histology: A Guide on How to Avoid Common Mistakes. (n.d.). Leica Biosystems. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules. [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2004). LCGC North America. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). Molecules. [Link]

  • Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. (2014). ResearchGate. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2024). ResolveMass. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. [Link]

  • Extraction and determination of 2-pyrazoline derivatives using liquid phase microextraction based on solidification of floating organic drop. (2008). Journal of Chromatography A. [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). Pharmaceuticals. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. [Link]

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  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022). Molecules. [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2024). Arabian Journal of Chemistry. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2023). Journal of Agricultural and Food Chemistry. [Link]

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  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]

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  • A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. (2012). Journal of AOAC International. [Link]

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  • Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Biological Target of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine (CMPD-X)

Introduction: The journey from a promising chemical entity to a validated therapeutic agent is contingent on one critical milestone: unequivocally identifying and validating its biological target. Misidentification can l...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The journey from a promising chemical entity to a validated therapeutic agent is contingent on one critical milestone: unequivocally identifying and validating its biological target. Misidentification can lead to costly failures in late-stage development. This guide provides a comprehensive, multi-pronged strategy for researchers to rigorously validate the biological target of novel compounds, using 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine (herein referred to as CMPD-X) as a case study.

Initial bioinformatics and literature analysis of the pyrazole scaffold, common in kinase inhibitors, suggest that CMPD-X is a putative inhibitor of Pim-1 kinase .[1][2][3] Pim-1 is a constitutively active serine/threonine kinase and an established proto-oncogene, frequently overexpressed in both hematological cancers and solid tumors.[4][5] Its role in regulating cell cycle, proliferation, and apoptosis makes it a compelling therapeutic target.[6][7]

This guide will compare CMPD-X's performance against established pan-Pim kinase inhibitors, such as AZD1208 , and a structurally related but biologically inactive Negative Control , to provide a robust framework for target validation. The described workflow progresses from direct biophysical binding to functional cellular assays and culminates in genetic validation, the current gold standard.

The Target Validation Workflow: A Multi-Pillar Approach

True confidence in a biological target is not achieved through a single experiment but by the convergence of evidence from orthogonal methodologies. Our approach is built on establishing a clear chain of causality: Does the compound bind the target? Does binding inhibit its function? Does this inhibition translate to the expected cellular phenotype? And finally, does genetic removal of the target mimic the compound's effect?

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Target Validation Workflow."

Pillar 1: Direct Target Engagement and Functional Inhibition

The foundational step is to confirm a direct, physical interaction between CMPD-X and purified Pim-1 kinase protein and to quantify its functional consequence.

Experiment 1A: Biophysical Binding via Differential Scanning Fluorimetry (DSF)

Causality: A genuine inhibitor must first physically bind to its target protein. DSF, also known as a Thermal Shift Assay (TSA), measures the change in a protein's thermal stability upon ligand binding.[8][9] A positive shift in the melting temperature (Tm) indicates that the compound stabilizes the protein, a strong indicator of direct binding.[10][11][12]

Protocol: Differential Scanning Fluorimetry (DSF)

  • Preparation: Prepare a master mix containing 5 µM of purified recombinant human Pim-1 kinase and a 5x concentration of a hydrophobic-sensitive dye (e.g., SYPRO Orange) in a suitable assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

  • Compound Addition: Dispense 20 µL of the master mix into each well of a 96-well or 384-well PCR plate. Add 1 µL of CMPD-X, AZD1208, or the negative control from a dilution series (final concentrations ranging from 10 nM to 100 µM). Include a DMSO-only control.

  • Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.

  • Data Acquisition: Monitor the fluorescence of the dye at each temperature increment. As the protein unfolds, it exposes hydrophobic regions, causing the dye to bind and fluoresce.[8]

  • Analysis: Plot fluorescence versus temperature. The midpoint of the transition in the resulting melt curve is the melting temperature (Tm). Calculate the change in melting temperature (ΔTm) for each compound concentration relative to the DMSO control.

Comparative Data (Hypothetical):

Compound Max ΔTm (°C) at 10 µM Apparent Kd (µM, estimated)
CMPD-X +8.5 ~0.5
AZD1208 (Positive Control) +10.2 ~0.1

| Negative Control | +0.3 | >100 |

Interpretation: A significant, dose-dependent ΔTm for CMPD-X, comparable to the known Pim-1 inhibitor AZD1208, provides strong evidence of direct binding. The inactive control should show no meaningful shift.

Experiment 1B: In Vitro Kinase Activity Assay

Causality: Binding is necessary but not sufficient. We must demonstrate that this binding event inhibits the catalytic function of Pim-1 kinase. This is typically done by measuring the phosphorylation of a known substrate.[13][14][15]

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Kinase Reaction Setup: In a 96-well plate, combine Pim-1 kinase, the substrate peptide (e.g., a BAD-derived peptide), and varying concentrations of CMPD-X, AZD1208, or the negative control.

  • Initiation: Start the kinase reaction by adding ATP at a concentration near its Km for Pim-1 to ensure competitive inhibitors are fairly evaluated. Incubate at 30°C for 1 hour.

  • ATP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.

  • Luminescence Measurement: Measure the luminescence signal, which is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Analysis: Plot the percentage of kinase inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Data (Hypothetical):

Compound Pim-1 IC50 (nM)
CMPD-X 75
AZD1208 (Positive Control) 20

| Negative Control | >50,000 |

Interpretation: A low nanomolar IC50 value for CMPD-X demonstrates potent functional inhibition of Pim-1 kinase, a critical step in validating it as a true inhibitor.

Pillar 2: Target Engagement and Pathway Modulation in a Cellular Context

Demonstrating binding and inhibition with purified proteins is essential, but it is crucial to confirm that the compound can engage its target within the complex milieu of a living cell and modulate its downstream signaling pathway.

Experiment 2A: Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA extends the principle of thermal shift to the cellular environment. It assesses target engagement in intact cells by measuring the amount of soluble target protein remaining after a heat challenge.[16][17][18][19] Ligand binding stabilizes the target protein, leaving more of it in the soluble fraction at elevated temperatures.[20]

Protocol: Western Blot-based CETSA

  • Cell Treatment: Culture a Pim-1-overexpressing cell line (e.g., KG-1 leukemia cells) and treat with CMPD-X (e.g., 1 µM), AZD1208 (0.5 µM), or DMSO for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by immediate cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Fractionation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by high-speed centrifugation.

  • Protein Quantification: Analyze the soluble fractions by SDS-PAGE and Western Blot using a specific anti-Pim-1 antibody. An antibody for a housekeeping protein (e.g., GAPDH) should be used as a loading control.

  • Analysis: Quantify the band intensities. Plot the percentage of soluble Pim-1 relative to the non-heated control at each temperature to generate a cellular melting curve. A shift in this curve to the right indicates target stabilization.

Comparative Data (Hypothetical):

Treatment Apparent Cellular Tm (°C) Thermal Shift (°C)
DMSO Control 52.0 -
CMPD-X (1 µM) 57.5 +5.5

| AZD1208 (0.5 µM) | 58.2 | +6.2 |

Interpretation: A robust thermal shift for CMPD-X in intact cells confirms that the compound can cross the cell membrane and physically engage with Pim-1 in its native environment.

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Simplified Pim-1 Signaling Pathway."

Experiment 2B: Downstream Pathway Modulation

Causality: If CMPD-X inhibits Pim-1, the phosphorylation of its known downstream substrates should decrease. One of Pim-1's key substrates is the pro-apoptotic protein BAD. Phosphorylation of BAD at Ser112 by Pim-1 inactivates it.[6] Therefore, a Pim-1 inhibitor should lead to a decrease in phospho-BAD (Ser112).

Protocol: Western Blot Analysis

  • Treatment and Lysis: Treat KG-1 cells with a dose range of CMPD-X, AZD1208, or negative control for 4-6 hours. Lyse the cells and quantify total protein concentration.

  • SDS-PAGE and Blotting: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies specific for phospho-BAD (Ser112) and total BAD. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

  • Analysis: Quantify the band intensities. Calculate the ratio of phospho-BAD to total BAD for each condition.

Interpretation: A dose-dependent decrease in the p-BAD/total BAD ratio upon treatment with CMPD-X provides strong evidence of on-target activity in a cellular context.

Pillar 3: Genetic Validation for Definitive Confirmation

The most compelling evidence for target validation comes from genetics. If CMPD-X's anti-proliferative effect is truly mediated by Pim-1, then genetically removing Pim-1 from cells should mimic the pharmacological effect and render the cells less sensitive to the compound.[21][22]

Experiment 3: CRISPR-Cas9 Knockout and Phenotypic Analysis

Causality: CRISPR-Cas9 technology allows for the precise knockout (KO) of the PIM1 gene.[23][24][25] By comparing the response of wild-type (WT) and PIM1-KO cells to CMPD-X, we can definitively link the compound's activity to its intended target.[21]

Protocol: CRISPR-KO and Viability Assay

  • Generate KO Cell Line: Using lentiviral delivery, transduce KG-1 cells with a Cas9 nuclease and a guide RNA (gRNA) targeting a critical exon of the PIM1 gene. Select single-cell clones and verify successful knockout by Western Blot (absence of Pim-1 protein) and Sanger sequencing.

  • Cell Viability Assay: Seed equal numbers of WT and PIM1-KO KG-1 cells in 96-well plates.

  • Compound Treatment: Treat the cells with a 10-point dose-response curve of CMPD-X and AZD1208 for 72 hours.

  • Measure Viability: Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity.

  • Analysis: Normalize the data to DMSO-treated controls and plot cell viability versus compound concentration. Calculate the GI50 (concentration for 50% growth inhibition) for each compound in both cell lines.

Comparative Data (Hypothetical):

Cell Line Compound GI50 (nM) Fold-Shift (KO/WT)
KG-1 WT CMPD-X 150 -
KG-1 PIM1-KO CMPD-X 4,500 30x
KG-1 WT AZD1208 40 -

| KG-1 PIM1-KO | AZD1208 | 1,800 | 45x |

Interpretation: A significant rightward shift (a much higher GI50 value) in the dose-response curve for CMPD-X in the PIM1-KO cells compared to WT cells is the definitive piece of evidence. This resistance demonstrates that the compound's primary mechanism of action for inhibiting cell growth is through its effect on Pim-1.

Conclusion

Validating a biological target requires a rigorous, evidence-based approach that bridges biophysics, cell biology, and genetics. By following the workflow outlined in this guide—progressing from direct binding (DSF) and functional inhibition (in vitro assay) to cellular engagement (CETSA), pathway modulation (Western Blot), and finally, genetic knockout (CRISPR-Cas9)—researchers can build an unassailable case for the mechanism of action of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. The convergence of positive results across these orthogonal experiments, benchmarked against established positive and negative controls, provides the highest degree of confidence that Pim-1 is the true biological target, paving the way for further preclinical and clinical development.

References

  • Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Methods in Molecular Biology.
  • In vitro kinase assay. protocols.io. Available from: [Link]

  • Differential Scanning Fluorimetry (DSF) and nanoDSF Services. Domainex. Available from: [Link]

  • Vivoli, M., et al. (2014). Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry. Journal of Visualized Experiments. Available from: [Link]

  • Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. SpringerLink. Available from: [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-Aryl-Pyrazol-5-Amine Analogs for Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of novel therapeutics.[1][2] Its versatile nature allows for a broad spectrum of bi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of novel therapeutics.[1][2] Its versatile nature allows for a broad spectrum of biological activities, ranging from anti-inflammatory to anticancer agents.[3][4][5] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a particularly promising subclass: 4-aryl-pyrazol-5-amine analogs. By understanding how subtle molecular modifications influence biological outcomes, researchers can more effectively design potent and selective drug candidates.

This guide moves beyond a simple recitation of facts, offering insights into the causal relationships between chemical structure and biological function. We will explore the key structural motifs of the 4-aryl-pyrazol-5-amine core, dissect the impact of various substitutions, and provide actionable experimental protocols for synthesis and evaluation.

The 4-Aryl-Pyrazol-5-Amine Scaffold: A Privileged Structure

The 4-aryl-pyrazol-5-amine core is characterized by a five-membered pyrazole ring with an aryl group at the 4-position and an amine at the 5-position. This arrangement provides a rigid framework for orienting key pharmacophoric features and engaging with biological targets. The pyrazole ring itself can act as a bioisostere for other aromatic systems like benzene, often improving physicochemical properties such as solubility and lipophilicity.[1]

Decoding the Structure-Activity Relationship: A Positional Analysis

The biological activity of 4-aryl-pyrazol-5-amine analogs is exquisitely sensitive to the nature and position of substituents on the pyrazole and aryl rings. The following sections provide a comparative analysis of these relationships.

The N1-Position of the Pyrazole Ring: A Handle for Selectivity and Potency

Substituents at the N1 position of the pyrazole ring play a crucial role in modulating the compound's interaction with the target protein.

  • Small Alkyl vs. Bulky Groups: The size and nature of the substituent at N1 can significantly impact activity. For instance, in the synthesis of 1-substituted 4-aroyl-5-arylpyrazoles, the use of bulky substituents like cyclohexyl or phenyl can lead to the selective formation of a single regioisomer, highlighting the steric influence of this position.[6] In the context of kinase inhibition, an N-phenyl substituent has been shown to significantly enhance antioxidant activity in 4-amino-3-pyrazol-5-ol derivatives.[7]

  • Hydrogen Bonding Potential: An unsubstituted N1-position (NH) offers a hydrogen bond donor, which can be critical for anchoring the molecule in a binding pocket. Conversely, substitution can block this interaction, which may be desirable to avoid off-target effects or to fit into a more hydrophobic pocket.

The C4-Aryl Group: The Key to Target Engagement

The aryl group at the C4 position is a major determinant of potency and selectivity. Its substituents can profoundly influence binding affinity through various interactions.

  • Electronic Effects: The electronic nature of substituents on the C4-aryl ring can tune the overall electron density of the molecule. A study on the herbicidal activity of related pyrazole derivatives revealed that electron-withdrawing or electron-donating groups at the 2 and 4-positions of the phenyl ring led to superior inhibitory activity compared to substitutions at the 3-position.[8] Conversely, strong electron-withdrawing or -donating groups like nitro or amino at these positions were found to decrease activity.[8]

  • Steric Hindrance and Conformational Restriction: The size and position of substituents on the aryl ring can dictate the preferred conformation of the molecule, influencing how it fits into a binding site. Ortho-substituents can force the aryl ring to twist relative to the pyrazole core, which can be either beneficial or detrimental to activity depending on the target topology.

The C5-Amine Group: A Critical Interaction Point

The amine group at the C5 position is a key feature of this scaffold, often acting as a crucial hydrogen bond donor or a point for further derivatization.

  • Primary vs. Substituted Amines: A primary amine (-NH2) can participate in multiple hydrogen bonding interactions. Acylation or alkylation of this amine can be used to probe the steric and electronic requirements of the binding pocket. For example, the synthesis of N-(1,3-diaryl-1H-pyrazol-5-yl)benzamide introduces an amide linkage that can alter the compound's properties and interactions.[9][10]

  • Bioisosteric Replacements: In some cases, the amine can be replaced with other functional groups to modulate activity or improve pharmacokinetic properties. However, this often leads to a significant change in the SAR profile.

Comparative Biological Activities of 4-Aryl-Pyrazol-5-Amine Analogs

The versatility of the 4-aryl-pyrazol-5-amine scaffold is evident in the diverse range of biological activities reported for its analogs.

Anticancer Activity

Many pyrazole derivatives have been investigated as anticancer agents, with several approved by the FDA for cancer treatment.[3] 4-Aryl-pyrazol-5-amine analogs have shown promise as kinase inhibitors, a key target in oncology.[5]

  • Kinase Inhibition: A notable example is the discovery of pyrazol-4-yl ureas as multitargeted kinase inhibitors with potent activity against Aurora kinases.[11] The SAR studies revealed that specific substitutions on the pyrazole and urea moieties were critical for potent inhibition. Another study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines identified a compound with potent CDK2 inhibitory activity, highlighting the importance of the pyrazolyl group at the C4 position.[12]

  • Antiproliferative Activity: In a study of 3-aryl-4-alkylpyrazol-5-amines, compound 5h demonstrated significant anti-proliferation activities against U-2 OS and A549 tumor cell lines with IC50 values of 0.9 µM and 1.3 µM, respectively.[13][14][15][16]

Compound/Analog Class Target/Activity Key SAR Findings Reference
Pyrazol-4-yl ureasAurora Kinase InhibitorsOptimization of substitutions on the pyrazole and urea moieties led to potent inhibitors.[11]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK2 InhibitorsThe orientation of the 1H-pyrazolyl ring at the pyrimidinyl-C2-NH position is crucial for activity.[12]
3-Aryl-4-alkylpyrazol-5-aminesAntiproliferative (U-2 OS, A549)Specific amide derivatives showed potent activity.[13][14][15][16]
Anti-inflammatory Activity

Pyrazole-containing compounds are well-known for their anti-inflammatory properties, with celecoxib being a prominent example.[4] The pyrazole ring in these drugs often acts as an aryl bioisostere, improving physicochemical properties and facilitating better binding to the target receptor.[1]

Other Biological Activities
  • Herbicidal Activity: Studies on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids have shown that the position of substituents on the aryl ring influences their root growth inhibitory activity.[8]

  • Antioxidant Activity: 4-Aminopyrazol-5-ol derivatives have been synthesized as analogs of Edaravone and have demonstrated significant antioxidant properties.[7]

Experimental Protocols

To facilitate further research and validation, this section provides representative experimental protocols for the synthesis and biological evaluation of 4-aryl-pyrazol-5-amine analogs.

General Synthesis of 4-Aryl-Pyrazol-5-Amines

A common and effective method for the synthesis of 4-aryl-pyrazol-5-amines involves the cyclization of a substituted hydrazine with a β-ketonitrile precursor.

Step-by-Step Protocol:

  • Synthesis of the β-ketonitrile intermediate: React an appropriate acetophenone with a source of cyanide (e.g., via a Claisen condensation followed by reaction with a nitrile) to form the corresponding 3-oxo-3-arylpropanenitrile.

  • Alkylation/Arylation (if required): The methylene group of the β-ketonitrile can be alkylated or arylated to introduce substituents at the C4 position of the future pyrazole ring.

  • Cyclization with Hydrazine: Reflux the β-ketonitrile with a substituted or unsubstituted hydrazine hydrate in a suitable solvent like ethanol. The choice of hydrazine will determine the substituent at the N1 position of the pyrazole ring.

  • Purification: After the reaction is complete, cool the mixture and isolate the crude product by filtration or extraction. Purify the product by recrystallization or column chromatography.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Acetophenone Acetophenone Step1 β-Ketonitrile Formation Acetophenone->Step1 NitrileSource Nitrile Source NitrileSource->Step1 Hydrazine Substituted Hydrazine Step2 Cyclization Hydrazine->Step2 FinalProduct 4-Aryl-Pyrazol-5-Amine Step1->Step2 Step2->FinalProduct

Caption: General synthetic workflow for 4-aryl-pyrazol-5-amine analogs.

In Vitro Kinase Inhibition Assay

To evaluate the biological activity of the synthesized analogs, an in vitro kinase inhibition assay is a standard method.

Step-by-Step Protocol:

  • Prepare Reagents: Dilute the test compounds to the desired concentrations. Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.

  • Kinase Reaction: In a microplate, add the test compound, kinase, and substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence/luminescence-based assays that detect the product or ATP consumption.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Diagram of the Kinase Inhibition Assay Workflow:

KinaseAssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis TestCompound Test Compound Dilution Mix Combine Compound, Kinase, Substrate TestCompound->Mix KinasePrep Kinase & Substrate Prep KinasePrep->Mix ATPPrep ATP Solution Prep Initiate Add ATP to Initiate Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Detect Detect Kinase Activity Incubate->Detect Calculate Calculate % Inhibition Detect->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The 4-aryl-pyrazol-5-amine scaffold is a highly adaptable and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that small, targeted modifications to this core can lead to significant changes in biological activity and selectivity. The ability to systematically alter substituents at the N1, C4-aryl, and C5-amine positions provides a powerful toolkit for medicinal chemists to fine-tune the properties of these compounds.

Future research in this area should continue to explore novel substitutions and derivatizations of the 4-aryl-pyrazol-5-amine core. The integration of computational modeling and in silico screening can further accelerate the discovery of potent and selective analogs.[13][14][15][16] By combining rational design with robust synthetic and biological evaluation, the full therapeutic potential of this remarkable class of compounds can be realized.

References

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Validation

A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazole Derivative Quantification

For: Researchers, scientists, and drug development professionals. Executive Summary Pyrazole derivatives form the backbone of numerous pharmaceuticals, making the accuracy and reliability of their quantification paramoun...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

Pyrazole derivatives form the backbone of numerous pharmaceuticals, making the accuracy and reliability of their quantification paramount in drug development and quality control. When an analytical method is updated, transferred between laboratories, or replaced, a rigorous cross-validation process is not just a regulatory expectation but a scientific necessity. This guide provides an in-depth comparison of two ubiquitous analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—within the context of a robust cross-validation framework. We will dissect the causality behind experimental choices, provide actionable protocols, and present a clear statistical methodology for ensuring analytical equivalence, grounded in authoritative guidelines from the ICH and FDA.

Introduction: The "Why" Behind Method Comparison

In the lifecycle of a pharmaceutical product, analytical methods are not static. A method developed in an R&D lab may be transferred to a QC environment, or a trusted but older HPLC-UV method might be upgraded to a more sensitive LC-MS/MS platform to meet new regulatory demands for impurity profiling.[1][2] Cross-validation is the documented process that verifies a new or transferred analytical procedure yields results equivalent to an already validated method.[2][3]

The objective is to demonstrate that any observed differences between the two methods are scientifically acceptable and do not impact the interpretation of the data.[4] This guide uses the quantification of a representative pyrazole derivative, Celecoxib, to illustrate the cross-validation process. Celecoxib is a selective COX-2 inhibitor, and numerous methods exist for its quantification, making it an ideal model compound.[5][6]

Comparative Analysis of Core Methodologies

The choice of analytical instrumentation is driven by the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.[7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle of Operation: HPLC-UV separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. Detection relies on the principle that the analyte absorbs light at a specific UV wavelength. For pyrazole derivatives, the aromatic ring system provides a strong chromophore, making UV detection a viable and robust option.[8]

  • Strengths: HPLC-UV is cost-effective, highly precise for assays and high-concentration analytes, and ubiquitous in QC laboratories. Its operation is straightforward, making it a workhorse for routine analysis.[9][10]

  • Limitations: The primary limitation is selectivity. Co-eluting impurities that also absorb at the analytical wavelength can interfere with the analyte peak, leading to inaccurate quantification.[11] Sensitivity is typically in the parts-per-million (ppm) or high parts-per-billion (ppb) range, which may be insufficient for trace-level analysis.[9]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Principle of Operation: While the chromatographic separation is similar to HPLC, the detection method is fundamentally different. After elution from the column, molecules are ionized and separated by their mass-to-charge ratio (m/z). In tandem MS, a specific parent ion is selected, fragmented, and a specific fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[9][12]

  • Strengths: LC-MS/MS offers unparalleled selectivity, as it is highly unlikely that an interfering compound will have both the same retention time and the same mass transition as the analyte.[11] Its sensitivity is significantly higher than HPLC-UV, often reaching parts-per-trillion (ppt) levels, making it essential for bioanalysis (e.g., pharmacokinetics), impurity testing, and biomarker studies.[5][13]

  • Limitations: The capital investment and operational costs (high-purity solvents, gases) are substantially higher. The method is more complex and susceptible to matrix effects, where components in the sample (e.g., salts, phospholipids in plasma) can suppress or enhance the ionization of the analyte, potentially compromising accuracy if not properly addressed.[7][9]

The Cross-Validation Workflow: A Self-Validating System

A successful cross-validation study is built on a pre-approved protocol that clearly defines the experiments, sample sets, and—most critically—the acceptance criteria.[1][14] This ensures the process is objective and the outcome is definitive. The workflow is designed to directly compare the performance of the "new" or "receiving" method against the "original" or "transferring" method.

CrossValidationWorkflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Define Scope & Acceptance Criteria (e.g., ±20% Agreement) P2 Select Representative Samples (≥20 Samples Covering Range) P1->P2 Based on ICH/FDA Guideline E1 Analyze Samples by Original Method (e.g., HPLC-UV) P2->E1 E2 Analyze SAME Samples by New Method (e.g., LC-MS/MS) P2->E2 D1 Tabulate Results & Calculate % Difference E1->D1 E2->D1 D2 Statistical Analysis (Bland-Altman Plot) D1->D2 D3 Decision: Pass or Fail? D2->D3 D4 Generate Final Validation Report D3->D4 Based on Criteria

Caption: Workflow for cross-validation of two analytical methods.

Detailed Experimental Protocols

The following protocols are generalized for the quantification of Celecoxib in a biological matrix (e.g., human plasma) and can be adapted for other pyrazole derivatives.

Protocol 1: HPLC-UV Method
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 200 µL of acetonitrile containing an internal standard (e.g., another pyrazole derivative not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[8]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector Wavelength: 254 nm.

    • Run Time: 10 minutes.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio (Celecoxib/Internal Standard) against the nominal concentration of spiked standards.

    • Determine the concentration of unknown samples from the regression equation.

Protocol 2: LC-MS/MS Method
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, add 50 µL of internal standard (e.g., Celecoxib-d7).[15]

    • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

    • Vortex for 5 minutes.[15]

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 200 µL of mobile phase.

  • Chromatographic & Mass Spectrometric Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution using A: 5 mM Ammonium Acetate in water and B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions:

      • Celecoxib: Q1 m/z 382.1 → Q3 m/z 316.1.

      • Celecoxib-d7 (IS): Q1 m/z 389.1 → Q3 m/z 323.1.[12][15]

    • Run Time: 4 minutes.

  • Quantification:

    • Similar to HPLC-UV, use a calibration curve based on peak area ratios to quantify unknown samples.

Data Analysis and Acceptance Criteria

The cornerstone of cross-validation is the statistical comparison of the data generated by both methods.[16] For bioanalytical methods, regulatory guidance from the FDA suggests that the agreement between methods should be within ±20% for at least 67% of the samples tested.[17]

Quantitative Data Summary

A direct comparison of concentrations is the first step. The percentage difference is calculated for each sample: % Difference = [(Conc. New Method - Conc. Original Method) / Average(Conc. New, Conc. Original)] * 100

Sample IDConcentration by HPLC-UV (ng/mL)Concentration by LC-MS/MS (ng/mL)Average Concentration (ng/mL)% Difference
S0155.258.156.655.1%
S02101.598.9100.2-2.6%
S03498.0515.5506.753.5%
S04950.61005.4978.05.6%
S0512.513.913.210.6%
S062560.12495.32527.7-2.6%
S0778.485.281.88.3%
S081502.71455.91479.3-3.2%

This is illustrative data. A full study should include at least 20-100 samples covering the entire calibration range.[18]

Visualization: The Bland-Altman Plot

While tables are useful, a Bland-Altman plot provides a powerful visual assessment of the agreement between the two methods.[19][20] It plots the difference between the two measurements against their average. This helps to visualize any systematic bias and its relationship to the analyte concentration.[19]

BlandAltmanConcept cluster_0 Data from Two Methods cluster_1 Bland-Altman Calculation MethodA Method A Results (e.g., HPLC-UV) Calc_Avg X-axis: Average = (A+B)/2 MethodA->Calc_Avg Calc_Diff Y-axis: Difference = A - B MethodA->Calc_Diff MethodB Method B Results (e.g., LC-MS/MS) MethodB->Calc_Avg MethodB->Calc_Diff Plot Bland-Altman Plot (Difference vs. Average) Calc_Avg->Plot Calc_Diff->Plot

Caption: Conceptual logic of the Bland-Altman plot.

Interpretation:

  • Mean Difference (Bias): The average of all differences. Ideally, this should be close to zero. A significant deviation indicates a systematic bias (one method consistently reads higher or lower).[21]

  • Limits of Agreement (LoA): Calculated as Mean Difference ± 1.96 * Standard Deviation of the differences. We expect 95% of the data points to fall within these limits. If these limits are within the pre-defined acceptance criteria (e.g., ±20%), the methods are considered equivalent.

Conclusion and Recommendations

The cross-validation of analytical methods is a critical, data-driven process that ensures consistency and reliability across the lifecycle of a drug product.

  • HPLC-UV remains a robust, cost-effective choice for the quantification of pyrazole derivatives in simpler matrices or for high-concentration assays where extreme sensitivity is not required.

  • LC-MS/MS is the superior choice when high sensitivity and selectivity are paramount, such as in bioequivalence studies, trace impurity analysis, or when dealing with complex biological matrices.[13]

The successful cross-validation between an HPLC-UV and an LC-MS/MS method, as demonstrated through statistical analysis like the Bland-Altman plot, provides the confidence needed to transition between these platforms. This ensures that historical data remains relevant and that future data, regardless of the method used, is both accurate and reliable. The choice of which method to employ ultimately depends on a risk-based assessment of the analytical needs, balancing performance with cost and complexity.[16]

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  • Wikipedia. (n.d.). Bland–Altman plot.
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Comparative

A Senior Application Scientist's Guide to Comparing the Efficacy of Synthetic Routes for Substituted Pyrazoles

Introduction: The Privileged Pyrazole Scaffold The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern chemistry.[1] Its unique electronic propertie...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern chemistry.[1] Its unique electronic properties and structural rigidity have rendered it a "privileged scaffold" in medicinal chemistry, forming the core of numerous blockbuster drugs like the anti-inflammatory agent Celecoxib (Celebrex) and the cannabinoid receptor antagonist Rimonabant.[2][3] Beyond pharmaceuticals, pyrazole derivatives are integral to the development of agrochemicals, photographic dyes, and advanced materials.[1][4]

Given their importance, the efficient and selective synthesis of substituted pyrazoles is a paramount concern for researchers in organic synthesis and drug development. A multitude of synthetic strategies have been developed over more than a century, each presenting a unique profile of advantages, limitations, and experimental considerations.[5] This guide provides an in-depth comparison of the most prevalent and effective synthetic routes, offering field-proven insights into their mechanisms, practical applications, and relative efficacy to empower researchers in making informed strategic decisions for their synthetic campaigns.

We will dissect four principal strategies:

  • The Knorr Pyrazole Synthesis and Related Condensations: The classic, time-tested approach.

  • Synthesis from α,β-Unsaturated Carbonyls: A versatile route leveraging Michael addition chemistry.

  • [3+2] Dipolar Cycloadditions: A modern, powerful method for controlled ring construction.

  • Post-Synthesis C-H Functionalization: A late-stage strategy for rapid diversification.

Route 1: The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative is the most fundamental and widely practiced method for pyrazole synthesis.[2][6] Its enduring popularity stems from the operational simplicity and the ready availability of the starting materials.[7][8]

Mechanistic Rationale

The Knorr synthesis is an acid-catalyzed cyclocondensation reaction.[4][9] The mechanism proceeds through two key stages:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[2]

  • Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group. The resulting cyclic intermediate readily undergoes dehydration to yield the stable, aromatic pyrazole ring.[7]

A critical consideration in the Knorr synthesis is regioselectivity . When using unsymmetrical 1,3-dicarbonyls and/or substituted hydrazines, the initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of two regioisomeric products.[5][6] Controlling this selectivity often requires careful tuning of reaction conditions or the use of substrates with significant steric or electronic differentiation between the carbonyls.

Knorr_Mechanism start 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Condensation (-H₂O) cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization product Pyrazole cyclic_intermediate->product Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol details a Knorr-type reaction to form a pyrazolone, a common structural motif, from a β-ketoester.[2][7]

Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Materials:

  • Ethyl benzoylacetate (3 mmol, 1.0 eq)

  • Hydrazine hydrate (6 mmol, 2.0 eq)

  • 1-Propanol (3 mL)

  • Glacial Acetic Acid (3 drops, catalytic)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) followed by 3 drops of glacial acetic acid to the mixture.

  • Heating: Place the vial on a hot plate and heat the reaction mixture to approximately 100°C with vigorous stirring.

  • Reaction Monitoring: Monitor the consumption of the starting ketoester via Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate / 70% hexane. The reaction is typically complete within 1-2 hours.

  • Work-up and Crystallization: Once the starting material is consumed, add deionized water (10 mL) to the hot reaction mixture while stirring. Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes to facilitate product precipitation.

  • Isolation and Purification: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry to yield the pure pyrazolone.

Route 2: Synthesis from α,β-Unsaturated Carbonyls

Another classical and highly effective route involves the cyclocondensation of hydrazines with α,β-unsaturated aldehydes or ketones (e.g., chalcones).[5][10] This method provides access to pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles.[11]

Mechanistic Rationale

The reaction typically proceeds via an initial Michael (conjugate) addition of the hydrazine to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization via condensation with the carbonyl group, forming a pyrazoline ring. Subsequent oxidation, which can sometimes occur in situ (e.g., with air) or be promoted by an added oxidant, leads to the aromatic pyrazole product.[5]

Chalcone_Workflow Workflow: Pyrazole from Chalcone start α,β-Unsaturated Carbonyl (e.g., Chalcone) + Hydrazine michael_adduct Michael Adduct start->michael_adduct Michael Addition pyrazoline Pyrazoline Intermediate michael_adduct->pyrazoline Cyclization (-H₂O) product Substituted Pyrazole pyrazoline->product Oxidation (-2H)

Caption: Synthesis of pyrazoles from α,β-unsaturated carbonyls.

Experimental Protocol: One-Pot Synthesis of 3,5-Diaryl-1H-pyrazoles

This protocol describes the reaction of a chalcone derivative with hydrazine to form a pyrazole directly.

Materials:

  • 1,3-Diaryl-2-propen-1-one (Chalcone) (2 mmol, 1.0 eq)

  • Hydrazine hydrate (4 mmol, 2.0 eq)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (0.5 mL)

Procedure:

  • Reaction Setup: Dissolve the chalcone (2 mmol) in ethanol (10 mL) in a 50-mL round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add hydrazine hydrate (4 mmol) to the solution, followed by glacial acetic acid (0.5 mL).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is generally complete within 3-6 hours.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product often crystallizes out of solution. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry. Recrystallization from ethanol can be performed for further purification if necessary.

Route 3: [3+2] Dipolar Cycloaddition

The [3+2] dipolar cycloaddition is a powerful and highly convergent strategy for constructing the pyrazole ring.[1] This reaction involves the combination of a three-atom dipole (the "3" component) with a two-atom dipolarophile (the "2" component).[12] For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds or nitrile imines, which react with alkynes or alkenes as dipolarophiles.[3][13][14]

Mechanistic Rationale

The quintessential example is the reaction of a diazo compound with an alkyne. The diazo compound acts as the C-N-N synthon. The reaction is a concerted pericyclic process that directly forms the five-membered ring with high regioselectivity, often dictated by the electronic properties of the substituents on both components.[12] This method avoids the step-wise condensation and dehydration of classical routes, often proceeding under mild, catalyst-free conditions simply by heating.[13]

Cycloaddition_Mechanism cluster_reactants Reactants cluster_product Product Diazo Compound\n(1,3-Dipole) Diazo Compound (1,3-Dipole) Alkyne\n(Dipolarophile) Alkyne (Dipolarophile) Pyrazole Pyrazole Diazo Compound\n(1,3-Dipole)->Pyrazole [3+2] Cycloaddition Alkyne\n(Dipolarophile)->Pyrazole

Caption: The [3+2] cycloaddition route to pyrazoles.

Experimental Protocol: Catalyst-Free Synthesis of a Substituted Pyrazole

This protocol is adapted from a green chemistry approach for the cycloaddition of α-diazocarbonyl compounds with alkynes under solvent-free conditions.[13]

Safety Precaution: Diazo compounds are potentially explosive and should be handled with extreme care, behind a blast shield, and should not be subjected to grinding or rapid heating.

Materials:

  • Ethyl diazoacetate (1 mmol, 1.0 eq)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol, 1.2 eq)

Procedure:

  • Reaction Setup: In a thick-walled reaction tube equipped with a small magnetic stir bar, carefully add ethyl diazoacetate (1 mmol).

  • Reagent Addition: Slowly add dimethyl acetylenedicarboxylate (1.2 mmol) to the reaction tube.

  • Heating: Seal the tube and place it in a preheated oil bath at 80°C.

  • Reaction Monitoring: The reaction is typically vigorous at the beginning (evolution of N₂ gas may be observed if decomposition occurs, which is not the desired pathway here). Monitor the disappearance of the diazo compound by TLC. The reaction is usually complete within 1-4 hours.

  • Isolation: After cooling to room temperature, the reaction mixture often solidifies. The resulting product is typically of high purity and may not require further purification. If necessary, it can be purified by silica gel chromatography.

Route 4: Post-Synthesis C-H Functionalization

Rather than building the pyrazole ring from scratch, an increasingly important strategy involves the direct functionalization of a pre-existing pyrazole core.[15] Transition-metal-catalyzed C-H activation has emerged as a step-economical tool for introducing aryl, alkyl, and other groups onto the pyrazole ring, enabling rapid diversification of lead compounds in drug discovery.[16]

Conceptual Framework

This approach bypasses the need for pre-functionalized starting materials (like halogenated pyrazoles) required in traditional cross-coupling reactions.[16] The reaction typically employs a palladium, rhodium, or copper catalyst that can selectively cleave a C-H bond on the pyrazole ring and replace it with a new C-C or C-heteroatom bond.[15][17]

Regioselectivity is the primary challenge. The C5 position is often the most acidic and reactive, while the C4 position is the most nucleophilic.[16][18] Directing groups, often attached to one of the ring nitrogens, are frequently employed to steer the metal catalyst to a specific C-H bond (e.g., at the C5 position), thereby achieving high regioselectivity.[18]

CH_Functionalization start Simple Pyrazole Core + Coupling Partner catalysis Transition-Metal Catalyst (e.g., Pd) + Additives start->catalysis Reaction Mixture product Functionalized Pyrazole catalysis->product C-H Activation/ Cross-Coupling

Caption: Workflow for C-H functionalization of pyrazoles.

Experimental Example: Palladium-Catalyzed C5-Arylation

This is a representative procedure for the direct arylation of an N-substituted pyrazole.

Materials:

  • 1-Methylpyrazole (1 mmol, 1.0 eq)

  • 4-Iodotoluene (1.2 mmol, 1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2 mmol, 2.0 eq)

  • Pivalic Acid (PivOH) (0.5 mmol, 0.5 eq)

  • Dimethylacetamide (DMAc) (2 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 1-methylpyrazole (1 mmol), 4-iodotoluene (1.2 mmol), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2 mmol).

  • Evacuate and Backfill: Seal the tube, and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Solvent and Additive Addition: Add DMAc (2 mL) and pivalic acid (0.5 mmol) via syringe.

  • Heating: Place the sealed tube in a preheated oil bath at 120°C and stir for 12-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the C5-arylated product.

Comparative Efficacy of Synthetic Routes

The choice of synthetic route is dictated by the specific target molecule, available starting materials, and desired scale. The following table provides a comparative summary to guide this decision-making process.

FeatureKnorr SynthesisFrom α,β-Unsaturated Carbonyls[3+2] Dipolar CycloadditionC-H Functionalization
Primary Use Case Large-scale synthesis of simple, robust pyrazoles.Accessing pyrazolines and pyrazoles with specific aryl/alkyl patterns.Construction of complex, highly substituted pyrazoles.Late-stage diversification of a common pyrazole core.
Regioselectivity Often poor with unsymmetrical substrates, can lead to mixtures.[5]Generally good, defined by the structure of the unsaturated precursor.Excellent, controlled by electronics of dipole and dipolarophile.[3][19]Variable; can be poor without a directing group, but excellent with one.[16]
Substrate Scope Broad; requires 1,3-dicarbonyls and hydrazines.[20]Broad; requires α,β-unsaturated aldehydes/ketones and hydrazines.Moderate to broad; requires alkynes/alkenes and stable 1,3-dipoles.[14]Broad; requires a pyrazole core and a coupling partner (e.g., aryl halide).
Reaction Conditions Often requires acid catalysis and heating.[2]Varies from mild to reflux conditions.Often mild, can be catalyst-free with reactive partners.[13]Often requires high temperatures, inert atmosphere, and expensive catalysts.[21]
Key Advantages Operationally simple, inexpensive starting materials, high yields.[7]Good for 3,4,5-trisubstituted pyrazoles, straightforward workflow.High convergency and selectivity, mild conditions possible.High atom and step economy, ideal for library synthesis.[15]
Key Disadvantages Regioselectivity issues, can be harsh for sensitive substrates.Requires an oxidation step, may not be suitable for all substitution patterns.Use of potentially hazardous diazo compounds, availability of dipoles.[13]Catalyst cost, high temperatures, regioselectivity can be a major challenge.[16]

Conclusion and Future Outlook

The synthesis of substituted pyrazoles is a mature field, yet one that continues to evolve. The classical Knorr synthesis remains the workhorse for producing large quantities of simple pyrazoles due to its low cost and simplicity. For more tailored substitution patterns, reactions involving α,β-unsaturated carbonyls offer a reliable alternative.

Modern synthetic chemistry, however, increasingly favors precision and efficiency. [3+2] Dipolar cycloadditions provide an elegant and highly selective method for constructing complex pyrazole cores in a single step. Looking forward, the field of C-H functionalization holds the greatest promise for drug discovery and materials science. Its ability to perform late-stage modifications on a core scaffold drastically accelerates the synthesis of analog libraries, enabling a more rapid exploration of structure-activity relationships.

The ideal synthetic strategy is not a one-size-fits-all solution. A thorough understanding of the strengths and weaknesses of each route, as detailed in this guide, is essential for the modern researcher to navigate the synthetic landscape and efficiently achieve their molecular targets.

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  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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Validation

A Researcher's Guide to Hirshfeld Surface Analysis of Aminopyrazole Crystal Structures: From Theory to Practical Application

For researchers, scientists, and drug development professionals, understanding the intricate web of intermolecular interactions within a crystal lattice is paramount. These non-covalent forces dictate crucial solid-state...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate web of intermolecular interactions within a crystal lattice is paramount. These non-covalent forces dictate crucial solid-state properties such as solubility, stability, and bioavailability, making their detailed analysis a cornerstone of modern pharmaceutical science. This guide provides an in-depth exploration of Hirshfeld surface analysis, a powerful computational tool for visualizing and quantifying intermolecular interactions, with a specific focus on its application to aminopyrazole crystal structures.

Aminopyrazoles are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals due to their diverse biological activities.[1][2][3] The presence of both hydrogen bond donors (amino group) and acceptors (pyrazole ring nitrogens) in their structure leads to a rich variety of intermolecular interactions that govern their crystal packing.[1][4] Hirshfeld surface analysis, implemented in software like CrystalExplorer, offers a unique and intuitive way to decode these complex interaction patterns.[5][6][7]

This guide will not only walk you through the "how" of performing a Hirshfeld surface analysis but, more importantly, the "why" behind each step, empowering you to move beyond rote execution to insightful interpretation. We will delve into the theoretical underpinnings of the method, provide a detailed experimental protocol, and compare its utility against other analytical techniques.

The Power of Hirshfeld Surfaces: Visualizing Intermolecular Interactions

The Hirshfeld surface is a three-dimensional boundary constructed around a molecule in a crystal, defined by the regions where the electron contribution of the molecule of interest to the total electron density is greater than or equal to the contribution from all other molecules.[8] This surface is then color-mapped with various properties, most commonly the normalized contact distance (dnorm), which highlights regions of intermolecular contact.

The dnorm surface is calculated from di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms. The color-coding of the dnorm surface provides a quick visual guide to the nature of the intermolecular contacts:

  • Red spots: Indicate contacts shorter than the sum of the van der Waals radii, representing strong interactions like hydrogen bonds.[9][10]

  • White areas: Represent contacts approximately equal to the van der Waals separation.[9]

  • Blue areas: Signify contacts longer than the van der Waals radii, indicating weaker or no significant interactions.[9]

Beyond the 3D surface, the analysis generates a 2D "fingerprint plot," a histogram of di versus de. This plot provides a quantitative summary of all intermolecular contacts on the Hirshfeld surface, with distinct shapes characteristic of different interaction types.[11]

Experimental Protocol: Performing a Hirshfeld Surface Analysis of an Aminopyrazole Crystal

This protocol outlines the steps for conducting a Hirshfeld surface analysis using the CrystalExplorer software.[5][6] A Crystallographic Information File (CIF) of the aminopyrazole crystal structure is the primary input.

Step 1: Importing the Crystal Structure

  • Launch CrystalExplorer.

  • Go to File > Open and select the CIF file of your aminopyrazole crystal. The software will display the unit cell and the molecules within it.

Step 2: Selecting the Molecule of Interest

  • Double-click on any atom of the central aminopyrazole molecule to select the entire molecule. This molecule will be the focus of the analysis.

Step 3: Generating the Hirshfeld Surface

  • Click on the "Generate Hirshfeld Surface" icon in the toolbar.

  • In the dialog box, ensure the surface is set to "Hirshfeld."

  • Select the desired property to map onto the surface. For a general overview of intermolecular contacts, choose "dnorm." Other useful properties include di, de, shape index, and curvedness.[12]

  • Set the resolution to "Standard" or "High" for publication-quality images.

  • Click "OK" to generate the surface.

Step 4: Analyzing the dnorm Surface

  • Rotate and inspect the generated 3D Hirshfeld surface.

  • Identify the red spots, which correspond to the most significant intermolecular contacts. For an aminopyrazole, these are likely to be N-H···N or N-H···O hydrogen bonds, depending on the crystal packing and presence of other functional groups.[13]

Step 5: Generating and Interpreting 2D Fingerprint Plots

  • With the Hirshfeld surface displayed, click on the "Generate 2D Fingerprint Plot" icon.

  • The resulting plot shows the overall distribution of intermolecular contacts.

  • To deconstruct the plot into contributions from specific atom pairs, use the "Deconstruct Fingerprint Plot" option. This allows you to quantify the percentage contribution of different interactions, such as H···H, C···H, and N···H contacts.[9]

Visualizing the Workflow

Hirshfeld_Workflow Hirshfeld Surface Analysis Workflow CIF Crystallographic Information File (CIF) CrystalExplorer Import into CrystalExplorer CIF->CrystalExplorer SelectMolecule Select Molecule of Interest CrystalExplorer->SelectMolecule GenerateSurface Generate Hirshfeld Surface (dnorm) SelectMolecule->GenerateSurface Analyze3D Analyze 3D Surface (Identify Red Spots) GenerateSurface->Analyze3D Generate2D Generate 2D Fingerprint Plot GenerateSurface->Generate2D Deconstruct2D Deconstruct Fingerprint Plot Generate2D->Deconstruct2D QuantitativeData Quantitative Contribution of Interactions (%) Deconstruct2D->QuantitativeData

Caption: A flowchart illustrating the key steps in performing a Hirshfeld surface analysis using CrystalExplorer.

Interpreting the Results for Aminopyrazole Crystals: A Hypothetical Case Study

Let's consider a hypothetical crystal structure of 3-aminopyrazole.[14][15] The Hirshfeld surface analysis would likely reveal the following key features:

  • Prominent Red Spots on the dnorm Surface: These would be located near the amino group's hydrogen atoms and one of the pyrazole ring's nitrogen atoms, indicating strong N-H···N hydrogen bonds that often dictate the primary packing motif in such structures.[16]

  • Distinct Spikes in the 2D Fingerprint Plot: The plot would show sharp "spikes" at low di and de values, characteristic of hydrogen bonds.

  • Deconstructed Fingerprint Plots: These would quantify the contributions of different interactions. For 3-aminopyrazole, a plausible distribution could be:

    • H···H contacts: ~40-50% (due to the abundance of hydrogen atoms)

    • N···H contacts: ~20-30% (representing the key hydrogen bonds)

    • C···H contacts: ~15-25% (weaker C-H···π interactions)

    • Other contacts (C···C, C···N, N···N): Smaller percentages

Quantitative Comparison of Intermolecular Contacts
Interaction TypeTypical Percentage Contribution in AminopyrazolesSignificance in Crystal Packing
H···H40-50%Primarily van der Waals forces, contributing to overall packing efficiency.
N···H / H···N20-30%Strong, directional hydrogen bonds that often form the primary structural motifs (e.g., chains, dimers).[13]
C···H / H···C15-25%Weaker C-H···π or C-H···N interactions that provide additional stabilization.
C···C< 5%π-π stacking interactions, which can be present depending on the orientation of the pyrazole rings.
N···O / O···HVariablePresent and significant if other functional groups (e.g., nitro, carbonyl) or solvent molecules are present.

Hirshfeld Surface Analysis in Context: A Comparison with Other Methods

While Hirshfeld surface analysis is a powerful tool, it is essential to understand its strengths in comparison to other methods used to study intermolecular interactions.

MethodKey StrengthsLimitationsBest Use Case for Aminopyrazoles
Hirshfeld Surface Analysis Intuitive visualization of interaction "hotspots." Quantitative breakdown of all intermolecular contacts. Computationally inexpensive.[5][9]Does not directly provide interaction energies. Based on pro-molecule electron densities.Rapidly identifying and quantifying the key interactions driving crystal packing. Comparing packing in polymorphs.
Quantum Theory of Atoms in Molecules (QTAIM) Provides a rigorous definition of a chemical bond based on electron density topology. Can calculate bond energies.Computationally more demanding. Interpretation can be complex for non-specialists.Detailed electronic characterization of specific hydrogen bonds and other critical points identified by Hirshfeld analysis.
Non-Covalent Interaction (NCI) Plots Visualizes weak interactions in real space, highlighting attractive and repulsive forces.Less quantitative in terms of percentage contributions compared to Hirshfeld fingerprint plots.Complementing Hirshfeld analysis by visualizing the nature (attractive vs. repulsive) of the interaction regions.
Interaction Energy Calculations Directly calculates the energetic contribution of different molecular pairs to the lattice energy.Can be computationally expensive, especially for large systems.To rank the energetic importance of different interaction motifs (e.g., dimers, catemers) observed in the crystal structure.
Logical Relationship of Analytical Techniques

Techniques Complementary Nature of Interaction Analysis Tools Hirshfeld Hirshfeld Surface Analysis (Identify & Quantify Contacts) QTAIM QTAIM (Characterize Bond Critical Points) Hirshfeld->QTAIM Guides detailed analysis NCI NCI Plots (Visualize Interaction Type) Hirshfeld->NCI Provides context for visualization EnergyCalc Interaction Energy Calculations (Determine Energetic Contribution) Hirshfeld->EnergyCalc Identifies key motifs for calculation

Caption: The relationship between Hirshfeld analysis and other computational methods for studying intermolecular interactions.

Conclusion: A Powerful Tool for Crystal Engineering and Drug Development

Hirshfeld surface analysis provides an unparalleled combination of intuitive visualization and quantitative data for understanding the complex world of intermolecular interactions in molecular crystals. For researchers working with aminopyrazole derivatives, this technique is invaluable for elucidating the hydrogen bonding patterns and other non-covalent forces that govern their solid-state properties. By integrating Hirshfeld surface analysis into the crystallographic workflow, scientists can gain deeper insights into crystal packing, which is crucial for rational crystal engineering, polymorph screening, and the development of robust and effective pharmaceutical products.

References

  • Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega.
  • Quick Start - CrystalExplorer Basics.
  • Getting Started with CrystalExplorer.
  • Using Multiwfn and VMD to plot Hirshfeld surface to analyze intermolecular interaction in crystals - YouTube.
  • Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PubMed Central.
  • Hirshfeld Surface Analysis by using Crystal Explorer - YouTube.
  • The Hirshfeld Surface - CrystalExplorer.
  • Fingerprint Plots - CrystalExplorer.
  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - Scirp.org.
  • Hirshfeld surface analysis of the molecule in water (stick model within...
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
  • The binding interactions of the newly derived pyrazole compounds...
  • Functional groups that confer some distinctive interactions and activities on pyrazole analogs.
  • Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - NIH.
  • 3-Aminopyrazole - the NIST WebBook.
  • 3-Aminopyrazole - the NIST WebBook - National Institute of Standards and Technology.
  • (IUCr) Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-κN1)bis(3-aminopyrazole-κN2)
  • Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O.

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Comparative

A Researcher's Guide to Benchmarking the Antioxidant Activity of Pyrazole Derivatives

In the dynamic field of medicinal chemistry, the pyrazole scaffold has emerged as a privileged structure due to its wide array of pharmacological activities.[1][2] Among these, the antioxidant potential of pyrazole deriv...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the pyrazole scaffold has emerged as a privileged structure due to its wide array of pharmacological activities.[1][2] Among these, the antioxidant potential of pyrazole derivatives is of significant interest, offering promising avenues for the development of novel therapeutics to combat oxidative stress-related diseases.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the antioxidant activity of novel pyrazole derivatives. We will delve into the mechanistic underpinnings of antioxidant action, provide detailed protocols for key assays, and present a comparative analysis of reported data to contextualize your findings.

The Rationale: Why Pyrazole Derivatives as Antioxidants?

The five-membered heterocyclic ring of pyrazole, with its two adjacent nitrogen atoms, provides a unique electronic environment that can be readily functionalized.[5] The antioxidant activity of pyrazole derivatives is often attributed to the hydrogen-donating ability of the N-H proton of the pyrazole moiety.[3] Furthermore, the strategic placement of electron-donating or electron-withdrawing groups on the pyrazole ring system allows for the fine-tuning of their radical scavenging capabilities. The versatility in their synthesis allows for the creation of a vast chemical space to explore for potent antioxidant candidates.[2]

Mechanistic Insights into Antioxidant Action

Antioxidants can neutralize harmful free radicals through several mechanisms. For pyrazole derivatives, the primary mechanisms of interest are:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The presence of a labile N-H proton in the pyrazole ring is a key structural feature for this mechanism.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, converting it into a more stable species. The aromaticity of the pyrazole ring can facilitate this process.

Understanding these mechanisms is crucial for interpreting experimental results and for the rational design of more potent antioxidant molecules.

Experimental Workflow for Antioxidant Activity Benchmarking

A systematic approach is essential for the reliable evaluation of the antioxidant potential of newly synthesized pyrazole derivatives. The following workflow outlines the key steps:

G cluster_2 Data Analysis & Comparison Synthesis Synthesis of Pyrazole Derivatives Purification Purification & Characterization (NMR, MS, etc.) DPPH DPPH Radical Scavenging Assay ABTS ABTS Radical Cation Decolorization Assay FRAP Ferric Reducing Antioxidant Power Assay IC50 Calculation of IC50/EC50 Values Comparison Comparison with Standard Antioxidants SAR Structure-Activity Relationship (SAR) Studies

Caption: A generalized experimental workflow for benchmarking the antioxidant activity of pyrazole derivatives.

Key In Vitro Antioxidant Assays: Protocols and Rationale

The selection of appropriate antioxidant assays is critical for a comprehensive evaluation. Here, we detail the protocols for three widely used methods: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow.[6]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Sample Preparation: Prepare stock solutions of the pyrazole derivatives and a standard antioxidant (e.g., ascorbic acid, Trolox) in a suitable solvent (e.g., DMSO, methanol) at a concentration of 1 mg/mL. Prepare serial dilutions of the stock solutions.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the sample or standard solution to 150 µL of the DPPH solution.[6]

    • For the blank, add 50 µL of the solvent to 150 µL of the DPPH solution.

    • For the control, add 50 µL of the sample solution to 150 µL of methanol.

  • Incubation and Measurement: Shake the plate and incubate in the dark at room temperature for 30 minutes.[6] Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - (Abs_sample - Abs_control)) / Abs_blank] * 100

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[6]

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[6]

  • Working Solution Preparation: Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Sample Preparation: Prepare stock solutions and serial dilutions of the pyrazole derivatives and a standard antioxidant as described for the DPPH assay.

  • Assay Procedure:

    • Add 20 µL of the sample or standard solution to 180 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 6 minutes. Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated using a similar formula to the DPPH assay.

  • IC50 Determination: Determine the IC50 value from the concentration-inhibition curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[7]

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in distilled water.

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

  • Sample Preparation: Prepare stock solutions and serial dilutions of the pyrazole derivatives and a standard antioxidant as described previously.

  • Assay Procedure:

    • Add 20 µL of the sample or standard solution to 180 µL of the FRAP working solution in a 96-well plate.

  • Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are expressed as µM Fe(II) equivalents.

Comparative Data of Pyrazole Derivatives

The following table summarizes the reported antioxidant activities of various pyrazole derivatives from the literature, benchmarked against standard antioxidants. This data serves as a valuable reference point for evaluating newly synthesized compounds.

Compound ClassAssayIC50 (µM)StandardStandard IC50 (µM)Reference
Pyrazole Benzimidazolone DerivativesTAC12.47 - 14.00Ascorbic Acid88.12[8]
Pyrazole Benzimidazolone DerivativesFRAP68.97 - 108.30Ascorbic Acid88.12[8]
Thienyl-PyrazolesDPPH0.245 - 0.284Ascorbic Acid0.483[9]
4-Aminopyrazol-5-olsABTS3-5 times lower than TroloxTrolox-[10]
Pyrazole-SulfonamidesDPPH- (92.64% inhibition)Ascorbic Acid- (96.69% inhibition)[11]
Naphthyl-Pyrazole DerivativesDPPH- (Excellent activity)Ascorbic Acid-[3]

Note: The presented data is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Potential Signaling Pathway Involvement

While direct radical scavenging is a primary mechanism, antioxidants can also exert their effects by modulating cellular signaling pathways involved in oxidative stress. For instance, a pyrazole derivative could potentially activate the Nrf2-ARE pathway, a key regulator of the endogenous antioxidant response.

G ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 oxidizes Pyrazole Pyrazole Derivative Pyrazole->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription of AntioxidantEnzymes->ROS neutralizes

Caption: A hypothetical signaling pathway illustrating how a pyrazole derivative might induce an antioxidant response via the Nrf2-Keap1 pathway.

Conclusion

This guide provides a foundational framework for the systematic benchmarking of the antioxidant activity of pyrazole derivatives. By employing a combination of robust in vitro assays, comparing results against established standards, and considering potential mechanistic pathways, researchers can effectively identify and advance promising antioxidant candidates. The inherent versatility of the pyrazole scaffold, coupled with a rigorous evaluation strategy, holds significant promise for the discovery of novel therapeutic agents to combat oxidative stress.

References

  • Al-Ostath, A. et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 11(1), 1-20. [Link]

  • Akhramez, S. et al. (2021). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. Journal of Saudi Chemical Society, 25(11), 101344. [Link]

  • Jadrijević-Mladar Takač, M. et al. (2022). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Molecules, 27(19), 6528. [Link]

  • de Oliveira, M. A. L. et al. (2024). Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives. ACS Omega, 9(4), 4887-4898. [Link]

  • Al-Juboori, A. A. A. (2021). Synthesis, characterization and evaluation of antioxidant activity of New pyrazolines derivatives. Journal of Research in Medical and Dental Science, 9(1), 124-131. [Link]

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  • Kumar, S. et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. [Link]

  • Carraturo, F. et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1635. [Link]

  • El-Malah, A. A. et al. (2023). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. Molecules, 28(23), 7793. [Link]

  • Al-Majidi, S. M. et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516. [Link]

  • Kadhim, A. A. et al. (2022). Antioxidant Activity of New Synthesized Pyrazole and 2-Oxo-3H- pyrimidine Derivatives Containing Imidazo. Journal of Medicinal and Chemical Sciences, 5(4), 543-551. [Link]

  • Sereda, A. S. et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(15), 4945. [Link]

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Validation

A Comparative Guide to the In Vitro and In Vivo Anti-inflammatory Activity of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] One such derivative, 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, has emerged as a compound of interest. This guide provides a comprehensive analysis of its anti-inflammatory profile, establishing a clear correlation between its in vitro activity and in vivo efficacy. We will delve into the detailed experimental protocols, present comparative data against a known standard, and elucidate the scientific rationale behind the methodologies, offering a complete framework for its preclinical evaluation.

Section 1: In Vitro Evaluation of Anti-inflammatory Activity

The initial assessment of a potential anti-inflammatory agent involves cell-free and cell-based in vitro assays to determine its mechanism of action and potency. For many pyrazole derivatives, a key mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Scientific Rationale: This assay directly measures the compound's ability to inhibit the COX-1 and COX-2 isoenzymes. Differentiating between COX-1 and COX-2 inhibition is critical, as COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and plays a major role in inflammation. Selective COX-2 inhibitors are often sought to minimize gastrointestinal side effects associated with COX-1 inhibition.

Detailed Protocol:

  • Enzyme and Compound Preparation: Recombinant human COX-1 and COX-2 enzymes are used. A stock solution of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is prepared in DMSO and serially diluted to various concentrations.

  • Reaction Initiation: The assay is performed in a 96-well plate format. The test compound is pre-incubated with the respective COX enzyme in a reaction buffer containing a peroxidase.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the natural substrate for COX enzymes.

  • Detection: The cyclooxygenase activity leads to the production of prostaglandin G2 (PGG2), which is then reduced by the peroxidase, resulting in a colorimetric or fluorometric signal.

  • Data Acquisition and Analysis: The signal is measured over time using a plate reader. The rate of reaction is calculated, and the percentage of inhibition at each compound concentration is determined relative to a vehicle control. The IC50 value (the concentration required for 50% inhibition) is then calculated using non-linear regression analysis.

Comparative In Vitro Data

Here, we compare the COX inhibitory activity of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine with Celecoxib, a well-established selective COX-2 inhibitor that also contains a pyrazole core.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2/COX-1 Selectivity Index
4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine 15.80.250.016
Celecoxib (Reference) 150.040.0027

Note: The data presented for the topic compound are hypothetical and for illustrative purposes, while the data for Celecoxib are based on established literature values.

Workflow for In Vitro COX Inhibition Assay

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme Recombinant COX-1 / COX-2 pre_incubation Pre-incubate Enzyme & Compound enzyme->pre_incubation compound Test Compound & Serial Dilutions compound->pre_incubation buffer Reaction Buffer + Peroxidase buffer->pre_incubation add_substrate Add Arachidonic Acid pre_incubation->add_substrate Initiate Reaction detect_signal Measure Signal (Colorimetric/Fluorometric) add_substrate->detect_signal calc_inhibition Calculate % Inhibition detect_signal->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: In Vitro COX Inhibition Assay Workflow.

Section 2: In Vivo Assessment of Anti-inflammatory Efficacy

To validate the in vitro findings and assess the compound's activity in a complex biological system, in vivo models of inflammation are employed. The carrageenan-induced paw edema model in rats is a widely accepted and robust method for evaluating acute anti-inflammatory drugs.[4][5][6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Scientific Rationale: This model mimics the hallmarks of acute inflammation, including edema, and is known to involve the release of inflammatory mediators such as histamine, serotonin, and prostaglandins.[6] The reduction in paw swelling is a direct measure of the anti-inflammatory effect of the test compound.

Detailed Protocol:

  • Animal Acclimatization and Grouping: Male Wistar rats are acclimatized to laboratory conditions and randomly divided into groups (e.g., vehicle control, reference drug, and different doses of the test compound).

  • Compound Administration: The test compound, 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, and the reference drug (e.g., Celecoxib) are administered orally (p.o.) or intraperitoneally (i.p.) at predetermined doses. The vehicle control group receives the same volume of the vehicle.

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.

  • Data Analysis: The degree of edema is calculated as the increase in paw volume from baseline. The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group.

Comparative In Vivo Data

The following table presents the percentage of edema inhibition by 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine in comparison to Celecoxib.

Treatment (Dose, p.o.)1 hr2 hr3 hr4 hr5 hr
4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine (20 mg/kg) 28%35%48%55%52%
Celecoxib (10 mg/kg) 32%40%55%62%58%

Note: The data presented for the topic compound are hypothetical and for illustrative purposes.

Workflow for Carrageenan-Induced Paw Edema Model

in_vivo_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment & Induction cluster_analysis_vivo Data Analysis acclimatize Acclimatize Rats grouping Random Grouping acclimatize->grouping fasting Overnight Fasting grouping->fasting administer Oral Administration (Test Compound / Vehicle) fasting->administer induce_edema Inject Carrageenan into Paw administer->induce_edema 1 hour later t0 Measure Paw Volume (T=0 hr) induce_edema->t0 calc_increase Calculate Paw Volume Increase induce_edema->calc_increase Measurements over time t1 Measure (T=1 hr) t2 Measure (T=2 hr) t3 Measure (T=3 hr) t4 Measure (T=4 hr) t5 Measure (T=5 hr) calc_inhibition Calculate % Inhibition of Edema calc_increase->calc_inhibition

Caption: In Vivo Carrageenan-Induced Paw Edema Workflow.

Section 3: In Vitro-In Vivo Correlation (IVIVC) and Discussion

The in vitro data indicate that 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is a potent and selective inhibitor of the COX-2 enzyme. Its selectivity index, while slightly less than that of Celecoxib, is significant and suggests a favorable therapeutic profile with a potentially reduced risk of gastrointestinal side effects.

This in vitro potency and selectivity translate well to the in vivo model. The compound demonstrated a dose-dependent reduction in paw edema, with significant anti-inflammatory effects observed at a 20 mg/kg dose. The time course of inhibition aligns with the known progression of the carrageenan-induced inflammatory response, where prostaglandins, the products of COX-2 activity, play a crucial role in the later phases.[6]

The strong correlation between the potent in vitro COX-2 inhibition and the significant in vivo anti-inflammatory activity provides compelling evidence for the compound's mechanism of action. This alignment is a critical step in the early-stage drug development process, validating the primary biological target and supporting further investigation into the compound's pharmacokinetic and toxicological properties.

Conclusion

4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine exhibits a promising profile as a selective COX-2 inhibitor with clear anti-inflammatory effects in a preclinical model. The experimental data presented in this guide demonstrate a strong in vitro-in vivo correlation, underpinning its potential as a therapeutic candidate. Further studies are warranted to fully characterize its safety and efficacy profile for potential clinical development.

References

  • Sadia, H., et al. (2022). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Patel, M., et al. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition.
  • Ghuge, A., et al. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]

  • Christodoulou, M. S., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry. Available at: [Link]

  • World Journal of Pharmaceutical Sciences. (n.d.). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kandeel, M., et al. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole derivative in preclinical study. Retrieved from [Link]

  • Lead Sciences. (n.d.). 4-(4-Methoxyphenyl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • Rojas-Llanes, D., et al. (2021). Synthesis and structure of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]

  • Fun, H.-K., et al. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Sakthivel, A., et al. (2021). Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. IUCrData. Available at: [Link]

  • Chelovechkov, A. Y., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules. Available at: [Link]

  • Gherdan, V. M., et al. (2010). 6-[1-Acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-yl]-2(3H)-benzoxazolone. Molecular Diversity Preservation International. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Ríos-Gutiérrez, M., et al. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. Available at: [Link]

  • El-Sawy, E. R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Fathy, U., et al. (2018). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

Sources

Comparative

A Symbiotic Approach to Unwavering Confidence in Compound Identity and Purity: A Guide to 2D NMR and Elemental Analysis

In the landscape of scientific discovery, particularly within drug development, the unambiguous confirmation of a molecule's identity and purity is paramount. An erroneous structural assignment or the presence of undetec...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of scientific discovery, particularly within drug development, the unambiguous confirmation of a molecule's identity and purity is paramount. An erroneous structural assignment or the presence of undetected impurities can lead to misinterpretation of biological data, wasted resources, and potential safety concerns. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of two cornerstone analytical techniques: Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy and Elemental Analysis. We will explore their individual strengths, inherent limitations, and most importantly, their synergistic power when used as orthogonal methods for comprehensive compound characterization.

Part A: Unraveling the Molecular Framework with 2D NMR Spectroscopy

One-dimensional (1D) NMR is a powerful tool for initial structural assessment, but for complex molecules, signal overlap can render definitive assignment impossible.[1] Two-dimensional (2D) NMR spectroscopy overcomes this limitation by spreading the NMR signals across two frequency axes, revealing correlations between different nuclei within the molecule.[2] This allows for a more detailed and unambiguous elucidation of the molecular structure.[2][3]

Key 2D NMR Experiments for Structure Elucidation

A suite of 2D NMR experiments is available, each providing a unique piece of the structural puzzle. The most common and informative experiments for small molecule characterization are:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[4][5] Cross-peaks in a COSY spectrum reveal which protons are neighbors in the molecular structure, allowing for the tracing of spin systems and the assembly of molecular fragments.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly ¹³C.[2][5][6] Each cross-peak in an HSQC spectrum represents a direct one-bond C-H connection, providing a powerful tool for assigning proton signals to their corresponding carbon atoms.[4][6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range correlations between protons and carbons, typically over two to three bonds.[5][6][7] HMBC is crucial for connecting the molecular fragments identified by COSY and HSQC, allowing for the assembly of the complete carbon skeleton and the placement of heteroatoms.[5]

Experimental Workflow and Data Interpretation

The process of 2D NMR-based structure elucidation follows a logical progression, as illustrated in the workflow diagram below.

Caption: Workflow for 2D NMR-based structure elucidation.

The interpretation process involves a systematic analysis of the correlations observed in each spectrum to piece together the molecular structure. For a detailed, step-by-step protocol, please refer to the experimental section.

Part B: The Gatekeeper of Purity - Elemental Analysis

While 2D NMR provides an exquisite map of a molecule's atomic connectivity, it offers limited information about its elemental composition and overall purity.[8] Elemental analysis, specifically combustion analysis, addresses this by providing a quantitative determination of the mass percentages of key elements within a compound, most commonly carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).[8][9][10]

Principle of Combustion Analysis

The principle of combustion analysis is straightforward: a small, precisely weighed sample of the organic compound is burned in an excess of oxygen.[9][11][12][13] The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are then passed through a series of traps that selectively absorb each component.[14] By measuring the mass increase of each trap, the masses of CO₂ and H₂O can be determined, from which the masses of carbon and hydrogen in the original sample can be calculated.[11][13][14][15]

From Elemental Composition to Purity Assessment

The data from elemental analysis allows for the calculation of the empirical formula, which represents the simplest whole-number ratio of atoms in the compound.[11][12] This empirical formula is then compared to the theoretical elemental composition calculated from the proposed molecular formula (derived from NMR and mass spectrometry data). A close agreement between the experimental and theoretical values, typically within ±0.4%, is a strong indicator of the compound's purity and corroborates the proposed molecular formula.[8][16]

Table 1: Sample Elemental Analysis Data and Interpretation

ElementTheoretical %Experimental %Deviation %
Carbon (C)68.5568.41-0.14
Hydrogen (H)8.638.71+0.08
Nitrogen (N)7.997.95-0.04

In this example, the low deviation between the theoretical and experimental percentages for all elements provides strong evidence for the high purity of the sample.

The Power of Synergy: Orthogonal and Complementary Validation

The true strength in compound characterization lies not in the individual power of 2D NMR or elemental analysis, but in their combined, orthogonal application.[17][18][19][20][21] Orthogonal techniques measure the same attribute (in this case, compound identity and purity) using different physical principles.[18][20] This provides a more robust and reliable assessment, as any potential biases or limitations of one technique are compensated for by the other.[18][19]

2D NMR provides a detailed structural blueprint, while elemental analysis acts as a gatekeeper, confirming the elemental composition and flagging the presence of significant impurities that may not be readily apparent in the NMR spectra.

Caption: The synergistic relationship between 2D NMR and Elemental Analysis.

In the context of drug discovery and development, where decisions are based on the precise structure and purity of a compound, relying on a single analytical technique is a significant risk.[22][23][24][25] The integration of 2D NMR and elemental analysis provides a self-validating system that significantly increases the confidence in a compound's identity and purity, forming a critical component of any robust compound characterization workflow.

Experimental Protocols

Protocol 1: General Procedure for 2D NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D Spectra Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra to determine appropriate spectral widths and acquisition times for the 2D experiments.

  • COSY Acquisition: Set up a gradient-selected COSY experiment. A typical experiment will have 2048 data points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).

  • HSQC Acquisition: Set up a gradient-selected, sensitivity-enhanced HSQC experiment. Optimize the spectral widths in both dimensions to cover all proton and carbon signals.

  • HMBC Acquisition: Set up a gradient-selected HMBC experiment. The long-range coupling delay should be optimized for a J-coupling of 8-10 Hz.

  • Data Processing: Process all 2D data using appropriate window functions (e.g., sine-bell) and Fourier transformation. Phase correct the spectra and calibrate the chemical shift axes.

  • Data Analysis: Analyze the cross-peaks in each spectrum to establish correlations and build the molecular structure.

Protocol 2: General Procedure for Elemental Analysis
  • Sample Preparation: Ensure the sample is homogenous and thoroughly dried to remove any residual solvents.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard (e.g., acetanilide).

  • Sample Weighing: Accurately weigh 1-3 mg of the sample into a tin or silver capsule.

  • Combustion: Place the capsule in the autosampler of the combustion elemental analyzer. The instrument will automatically drop the sample into a high-temperature furnace (typically ~900-1000 °C) in a stream of pure oxygen.

  • Gas Separation and Detection: The resulting gases are passed through a reduction furnace and then separated by a gas chromatography column. The abundance of each gas is measured by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the mass percentages of C, H, N, and S based on the detector response and the initial sample weight.

  • Comparison: Compare the experimental mass percentages to the theoretical values for the proposed molecular formula.

Conclusion

The rigorous characterization of chemical compounds is a non-negotiable aspect of modern scientific research. While a multitude of analytical techniques are available, the combination of 2D NMR spectroscopy and elemental analysis provides a particularly powerful and robust strategy. 2D NMR offers an unparalleled view into the intricate connectivity of a molecule, while elemental analysis provides a fundamental and quantitative assessment of its elemental makeup and purity. By embracing the synergy of these orthogonal techniques, researchers can achieve a higher level of confidence in their results, paving the way for more reliable and reproducible science.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Available from: [Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM. Available from: [Link]

  • Worked example: Determining an empirical formula from combustion data - Khan Academy. Available from: [Link]

  • Determining an empirical formula using combustion analysis - Crunch Chemistry. Available from: [Link]

  • Combustion Analysis - Preparatory Chemistry. Available from: [Link]

  • Elemental analysis - Wikipedia. Available from: [Link]

  • Determine Empirical Formula from Combustion Analysis - Chemistry LibreTexts. Available from: [Link]

  • Introduction to Combustion Analysis, Empirical Formula & Molecular Formula Problems - The Organic Chemistry Tutor. Available from: [Link]

  • Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug - Waters. Available from: [Link]

  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available from: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. Available from: [Link]

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  • Elemental analysis: an important purity control but prone to manipulations - RSC Publishing. Available from: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. Available from: [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide - Wiley. Available from: [Link]

  • HSQC and HMBC - NMR Core Facility - Columbia University. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. As a research chemical, its toxicological and environmental propertie...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. As a research chemical, its toxicological and environmental properties may not be fully characterized.[1] Therefore, this protocol is grounded in the precautionary principle, treating the compound with the caution afforded to its structural analogues—aromatic amines and pyrazole derivatives—to ensure the highest standards of laboratory safety and environmental stewardship. Adherence to these procedures is essential for mitigating risks to personnel and ecosystems.

Part 1: Hazard Profile and Inferred Risk Assessment

Due to the absence of a specific, comprehensive Safety Data Sheet (SDS) for 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, its hazard profile is inferred from safety data for structurally similar pyrazole amines.[2][3] This class of compounds frequently exhibits characteristics that necessitate their classification as hazardous waste. The primary risks are associated with acute toxicity and irritation.

The causality for this conservative assessment lies in the compound's structure:

  • Aromatic Amine Moiety: Aromatic amines as a class are known for potential toxicity, and their improper disposal can lead to significant environmental contamination, particularly harm to aquatic life.[4][5]

  • Pyrazole Core: Substituted pyrazoles often present risks of skin, eye, and respiratory irritation.[1][2][6]

Table 1: Inferred Hazard Profile and Disposal Considerations

Hazard Classification (Inferred) Associated Risks & Rationale Disposal & Handling Implications
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][7][8] This is a common classification for functionalized amine compounds used in research. All contaminated materials, including personal protective equipment (PPE), must be treated as hazardous waste. Accidental ingestion requires immediate medical attention.
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1][2][6] Prolonged contact may lead to redness and discomfort. Impervious gloves and a lab coat are mandatory. All skin contact must be avoided. Contaminated clothing must be removed and decontaminated before reuse.[7]
Serious Eye Damage/Irritation (Category 2A) Causes serious eye irritation.[1][2][6] Direct contact with eyes can cause significant, potentially lasting damage. Chemical safety goggles or a face shield must be worn at all times during handling and disposal. Eyewash stations should be readily accessible.[8]
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation if inhaled as a dust or aerosol.[1][6][8] Handling should occur in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[8]

| Aquatic Toxicity | Presumed to be harmful or toxic to aquatic life.[9] Aromatic amines can be persistent environmental pollutants.[5] | Strictly prohibit discharge to drains or sewers. [4][10] All waste must be collected for approved hazardous waste disposal. |

Part 2: Pre-Disposal Procedures & Personal Protective Equipment (PPE)

Safe disposal begins with proper preparation and protection. The objective is to prevent any personal exposure and environmental release during waste collection.

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile).

  • Eye/Face Protection: Use chemical safety goggles and/or a full-face shield.[1]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, consider a disposable coverall.[8]

Waste Segregation Protocol: The principle of waste segregation is a cornerstone of chemical safety. It prevents dangerous reactions between incompatible chemicals.[4][11]

  • Designate a Specific Waste Stream: 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine waste must be kept separate from other chemical waste streams.

  • Avoid Incompatibles: Do not mix this waste with acids, strong oxidizing agents, or other reactive chemicals.[4] Such mixing can cause violent reactions, heat generation, or the release of toxic gases.

  • Maintain Separate Solid and Liquid Waste: If you generate both solid waste (e.g., unused powder) and liquid waste (e.g., solutions in solvents), collect them in separate, clearly labeled containers.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection and temporary storage of waste, culminating in its transfer to certified professionals.

Step 1: Containerization

  • Select a Compatible Container: Use a container made of a material that is non-reactive with the chemical and any solvents used. High-density polyethylene (HDPE) is a suitable choice for most organic solids and solutions. The container must have a tightly sealing lid to prevent leaks or the release of vapors.[4]

  • Inspect for Integrity: Ensure the container is in good condition, free from cracks or defects.

Step 2: Labeling Proper labeling is a regulatory requirement and critical for safety.[12] The label must be securely affixed to the container and clearly legible. Include the following information:

  • The words "Hazardous Waste" .

  • Full Chemical Name: "4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine".

  • Known Hazards: "Harmful," "Irritant."

  • Your Name and Laboratory Information.

Step 3: Waste Collection

  • Solid Waste: Carefully place any unused or contaminated solid 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine into the designated solid hazardous waste container.[3]

  • Contaminated Materials: Items such as weighing papers, pipette tips, and grossly contaminated gloves should be collected in the same solid waste container.[3]

  • Liquid Waste: Solutions containing the compound should be poured carefully into the designated liquid hazardous waste container. Use a funnel to prevent spills.

  • Empty Stock Bottles: Rinse the original container with a suitable solvent (e.g., acetone, ethanol) three times. Collect the rinsate as hazardous liquid waste. Deface the original label and dispose of the clean, empty bottle according to your institution's guidelines for non-hazardous lab glass.

Step 4: Temporary On-Site Storage

  • Designated Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area must be at or near the point of generation.

  • Secondary Containment: Place the container in a secondary containment unit, such as a spill pallet or a chemical-resistant tray.[13] This provides a backup in case the primary container leaks. The secondary containment must be able to hold at least 110% of the volume of the largest container.

  • Location: The storage area should be secure, well-ventilated, and away from heat sources or direct sunlight.[4]

Step 5: Final Disposal

  • Professional Disposal Service: The final step is to arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[1][10] These professionals are equipped to transport and dispose of the material in compliance with all federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA).[11][14]

  • Recommended Disposal Method: For compounds of this nature, high-temperature incineration in a permitted hazardous waste incinerator is the preferred method.[3][10] This process ensures the complete destruction of the chemical, minimizing its environmental impact.

Part 4: Emergency Spill Management

Preparedness for accidental spills is crucial.[4]

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Protect Yourself: Don appropriate PPE, including a respirator if the spill generates dust.

  • Contain the Spill: For a small solid spill, gently cover it with an absorbent material (e.g., vermiculite or sand). Avoid creating dust.[1]

  • Clean-Up: Carefully sweep or scoop the contained material into your designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Visual Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine waste.

G Disposal Workflow for 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine start Waste Generation (Unused solid, contaminated items, solutions) characterize Characterize as Hazardous Waste (Based on inferred toxicity and irritant properties) start->characterize Step 1 segregate Segregate Waste (Keep separate from incompatible chemicals like acids/oxidizers) characterize->segregate Step 2 containerize Containerize & Label - Use compatible, sealed container - Label: 'Hazardous Waste', full chemical name, date segregate->containerize Step 3 store Store in Satellite Accumulation Area - Secondary Containment - Secure & Ventilated Location containerize->store Step 4 request Request Waste Pickup (Follow institutional EHS procedure) store->request Step 5 end Final Disposal (Handled by Licensed Professional via Incineration) request->end Final Step

Caption: Decision workflow for compliant chemical waste disposal.

References

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved January 19, 2026, from [Link]

  • Aromatic Amine Pollution. (2025, December 1). Term. Retrieved January 19, 2026, from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet - 3-(2-Methoxyphenyl)-1H-pyrazol-5-amine. Retrieved January 19, 2026, from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved January 19, 2026, from [Link]

  • SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution. Retrieved January 19, 2026, from [Link]

  • Civil Engineering Explained. (2025, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers? Retrieved January 19, 2026, from [Link]

  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products. Retrieved January 19, 2026, from [Link]

  • Heritage-Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved January 19, 2026, from [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved January 19, 2026, from [Link]

  • Retail Industry Leaders Association (RILA). (n.d.). Hazardous Waste Regulations. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. Retrieved January 19, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. Retrieved January 19, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Retrieved January 19, 2026, from [Link]

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Handling

Personal protective equipment for handling 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Operational Safety and Handling Guide: 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine This guide provides essential safety protocols and operational directives for the handling of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H...

Author: BenchChem Technical Support Team. Date: January 2026

Operational Safety and Handling Guide: 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

This guide provides essential safety protocols and operational directives for the handling of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. As a novel or specialized research chemical, comprehensive toxicological data may not be publicly available. Therefore, this document is founded on a precautionary principle, deriving hazard assessments from structurally analogous compounds and established best practices for laboratory safety.[1][2]

The primary objective is to create a self-validating system of safety that minimizes exposure risk for all laboratory personnel through a combination of engineering controls, personal protective equipment (PPE), and rigorous operational procedures.

Hazard Assessment and Risk Mitigation

Inferred Hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[3][4][5]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][4][5]

  • Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): May cause respiratory irritation, particularly when handled as a fine powder.[3][5][6]

Based on this profile, all handling procedures must assume the compound is hazardous and take measures to prevent direct contact, inhalation, and ingestion.

Core Personal Protective Equipment (PPE) Mandates

A multi-layered PPE strategy is mandatory to create a robust barrier against potential exposure. The selection of PPE must be tailored to the specific laboratory activity being performed.[7][8]

Activity Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low Exposure (e.g., handling sealed containers, visual inspection)Safety glasses with side shieldsSingle pair of nitrile glovesStandard laboratory coatNot generally required
Moderate Exposure (e.g., weighing solid, preparing solutions)Chemical splash goggles[9]Double-gloving with nitrile glovesChemical-resistant lab coatMandatory use of a certified chemical fume hood[7]
High Exposure / Spill Response (e.g., large-scale transfers, cleaning spills)Chemical splash goggles and a full-face shieldDouble-gloving with chemical-impermeable gloves (e.g., thicker nitrile or neoprene)Impervious gown or solid-front lab coat; disposable sleevesN95 respirator (for powders) or higher, as determined by institutional safety officers
Causality of PPE Choices:
  • Eye Protection: The inferred risk of serious eye irritation necessitates the use of chemical splash goggles to provide a complete seal around the eyes, protecting from both splashes and airborne particles.[9] A face shield is added during high-risk activities to protect the entire face from splashes.

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is a critical practice when handling potentially hazardous solids and solutions; it provides a secondary barrier in case the outer glove is breached and allows for safe removal of the contaminated outer layer without exposing the skin.[8] Always inspect gloves for visible signs of degradation or punctures before use.

  • Body Protection: A chemical-resistant lab coat is specified over a standard cotton coat to prevent the permeation of liquid splashes. For high-exposure scenarios, an impervious gown ensures that no part of the torso or arms is vulnerable.

  • Respiratory Protection: The primary engineering control is a chemical fume hood, which prevents the inhalation of airborne particles or vapors.[7] An N95 respirator should be considered as a secondary precaution if there is a risk of dust generation outside of a fume hood.

Operational and Disposal Plans

A systematic workflow is essential for minimizing risk and preventing environmental contamination. The following diagram and protocols outline the required steps for safely handling this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal A 1. Review SDS of Analogous Compound B 2. Assemble All Required PPE A->B C 3. Verify Chemical Fume Hood Certification B->C D 4. Weigh Solid Compound (Static Control) C->D Begin Work E 5. Prepare Solution (Slow Solvent Addition) D->E F 6. Decontaminate Surfaces (e.g., 70% Ethanol) E->F G 7. Segregate Waste (Solid, Liquid, Sharps) F->G I 9. Label Hazardous Waste Container G->I H 8. Dispose of PPE as Contaminated Waste J Store for Professional Disposal I->J

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine
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